molecular formula C14H19NO B169677 (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one CAS No. 103539-60-2

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Cat. No.: B169677
CAS No.: 103539-60-2
M. Wt: 217.31 g/mol
InChI Key: XOGIRAQPVLKDBV-RYUDHWBXSA-N
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Description

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one (CAS 103539-60-2) is a chiral 4-piperidone derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate and building block for the development of more complex molecules. Its core structure features a piperidine ring, which is a ubiquitous scaffold present in more than twenty classes of pharmaceuticals . The specific stereochemistry, defined by the (S) configuration at both the 2-methyl and 1-phenylethyl positions, makes it a particularly valuable template for constructing enantiomerically pure targets. Recent scientific literature highlights the application of closely related 2-substituted 1-((S)-1-phenylethyl)piperidin-4-one derivatives as direct precursors in the synthesis of analogs of Donepezil, a widely prescribed drug for Alzheimer's disease . The chiral 1-phenylethyl group often acts as a versatile auxiliary in such syntheses, facilitating the formation of desired stereocenters . As a versatile piperidone, this compound enables research into structure-activity relationships and is instrumental in the discovery of new biologically active substances. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIRAQPVLKDBV-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908461
Record name 2-Methyl-1-(1-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103539-60-2
Record name 2-Methyl-1-(1-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one (CAS Number 89467-36-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the chiral building block, (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one. As a specialized piperidine derivative, this compound holds significant value in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Attributes and Physicochemical Properties

This compound is a distinct chiral molecule with two defined stereocenters, contributing to its specific three-dimensional structure. This stereochemistry is crucial for its interaction with biological targets, a cornerstone of its utility in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 89467-36-7[1][2][3]
Molecular Formula C₁₄H₁₉NO[1]
Molecular Weight 217.31 g/mol [1][4]
Purity Typically ≥97%[1][2]
Appearance Pale yellow oil (based on a closely related diastereomer)[5]
Storage Room Temperature, Sealed in a dry environment[1][4]

Note: Due to the limited availability of public data for this specific diastereomer, some properties are inferred from closely related compounds.

The Strategic Importance in Medicinal Chemistry: A Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of chirality, as seen in this compound, offers several advantages:

  • Enhanced Target Specificity: The defined three-dimensional arrangement of substituents allows for more precise interactions with the binding sites of biological targets, potentially leading to increased potency and reduced off-target effects.

  • Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for developing viable drug candidates.

  • Novel Intellectual Property: The use of specific stereoisomers can provide a clear path to novel chemical entities with distinct patentability.

Application in Targeted Protein Degradation: A PROTAC Building Block

This compound is designated as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

PROTAC_Mechanism

In this context, this compound can be incorporated into the linker region of a PROTAC. The piperidine scaffold can impart a degree of rigidity to the linker, which is often crucial for achieving the optimal orientation of the two ends of the PROTAC (the part that binds the target protein and the part that binds an E3 ligase) to form a stable and productive ternary complex. The stereochemistry of this building block can significantly influence the conformational preferences of the linker and, consequently, the efficiency of protein degradation.

Synthesis and Spectroscopic Characterization

Synthesis Divinyl_Ketone Divinyl Ketone Reaction Double aza-Michael Reaction Divinyl_Ketone->Reaction Chiral_Amine (S)-α-Phenylethylamine Chiral_Amine->Reaction Product This compound Reaction->Product

Experimental Protocol (Adapted from a similar synthesis[5]):

  • Reaction Setup: (S)-α-Phenylethylamine is dissolved in acetonitrile. An aqueous solution of sodium bicarbonate is added to the mixture.

  • Cooling: The resulting suspension is cooled to approximately 16°C.

  • Addition of Ketone: A solution of the appropriate divinyl ketone in acetonitrile is added slowly to the cooled suspension over a period of 30 minutes.

  • Reflux: The reaction mixture is then stirred at reflux for 1 hour.

  • Workup: The acetonitrile is removed under reduced pressure. Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired piperidone.

Spectroscopic Data:

Specific spectroscopic data (NMR, IR, MS) for CAS 89467-36-7 is not publicly available. However, based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenylethyl group, the methine proton of the phenylethyl group, the methine proton at the 2-position of the piperidine ring, the methyl protons at the 2-position, and the methylene protons of the piperidine ring.

  • ¹³C NMR: A signal for the carbonyl carbon (C=O) around 208-210 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the piperidine and phenylethyl groups.

  • IR Spectroscopy: A characteristic strong absorption band for the ketone carbonyl group (C=O) around 1710-1720 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 217.31.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For related piperidone compounds, hazards such as skin and eye irritation have been noted. It is prudent to assume this compound may have similar properties.

Conclusion and Future Outlook

This compound is a valuable chiral building block for medicinal chemists engaged in the design and synthesis of complex bioactive molecules. Its defined stereochemistry and its role as a component of PROTAC linkers underscore its importance in the development of next-generation therapeutics based on targeted protein degradation. Further elucidation of its physicochemical and toxicological properties will undoubtedly expand its utility in drug discovery programs.

References

  • CP Lab Safety. (2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one, min 97%, 1 gram. [Online]. Available at: [Link]

  • Chemsrc. CAS#:89467-36-7 | (S)-2-Methyl-1-((S)-1-phenylethyl) piperidin-4-one. [Online]. Available at: [Link]

  • Name of Authors. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Journal Name, Year, Volume(Issue), pages.

Sources

An In-depth Technical Guide to the Chiral Synthesis of 2-Methyl-1-(1-phenylethyl)piperidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Specifically, chiral 2,4-disubstituted piperidin-4-ones serve as highly valuable intermediates, providing a versatile scaffold for the development of complex therapeutic agents.[4][5] This guide provides a detailed technical overview of a robust and diastereoselective method for synthesizing 2-methyl-1-(1-phenylethyl)piperidin-4-ones. We will delve into the strategic application of a chiral amine in a double aza-Michael reaction, explaining the mechanistic underpinnings of stereocontrol. This document is intended for researchers, medicinal chemists, and process development scientists seeking to construct these critical chiral building blocks with a high degree of precision.

Introduction: The Strategic Importance of Chiral Piperidin-4-ones

The piperidin-4-one nucleus is a privileged pharmacophore, recognized for its role in compounds with diverse biological activities, including anticancer and antiviral properties.[4] The introduction of stereocenters, particularly at the C2 position, dramatically expands the chemical space available for drug discovery, allowing for fine-tuned interactions with biological targets. The synthesis of specific stereoisomers is paramount, as biological activity is often confined to a single enantiomer or diastereomer.

The target molecule, 2-methyl-1-(1-phenylethyl)piperidin-4-one, possesses two stereocenters: one at the C2 position of the piperidine ring and another on the N-phenylethyl substituent. The chiral N-substituent not only serves as a key structural component but can also function as a "chiral auxiliary" to direct the stereochemical outcome of the ring formation.[6] This guide focuses on a highly efficient strategy that leverages this principle: a diastereoselective double aza-Michael reaction for the one-pot construction of the piperidone ring system.[7]

Core Synthetic Strategy: Diastereoselective Double Aza-Michael Cyclization

The most direct and atom-efficient approach to the target scaffold involves the conjugate addition of a chiral primary amine to a divinyl ketone precursor. This strategy establishes the complete piperidin-4-one core and sets the stereochemistry at the C2 position in a single, well-controlled operation.

Rationale and Mechanism

The core of this strategy is the reaction between an appropriate divinyl ketone (in this case, hex-1-en-5-yn-3-one or a similar precursor that yields the methyl-substituted divinyl ketone) and a chiral amine, such as (S)-α-phenylethylamine. The reaction proceeds via a sequential two-step mechanism:

  • Intermolecular Aza-Michael Addition: The chiral amine first adds to one of the vinyl groups in a conjugate fashion.

  • Intramolecular Aza-Michael Cyclization: The resulting amino-ketone intermediate then undergoes a rapid intramolecular conjugate addition to the second vinyl group, closing the six-membered ring.

The stereochemistry of the N-phenylethyl group is crucial. It effectively shields one face of the molecule during the intramolecular cyclization step, directing the formation of the new stereocenter at C2 and resulting in a diastereomeric mixture where one isomer is significantly favored.

Aza_Michael_Mechanism cluster_0 Step 1: Intermolecular Addition cluster_1 Step 2: Intramolecular Cyclization Divinyl_Ketone Methyl Divinyl Ketone Intermediate Acyclic Amino-Ketone Intermediate Divinyl_Ketone->Intermediate + Amine Chiral_Amine (S)-α-Phenylethylamine Chiral_Amine->Intermediate Diastereomers Diastereomeric Mixture (2S, 1'S) and (2R, 1'S) Piperidinones Intermediate->Diastereomers Ring Closure (Stereodirected)

Caption: Mechanism of the Double Aza-Michael Reaction.

Experimental Protocol: Synthesis of (2S, 1'S) and (2R, 1'S)-2-Methyl-1-(1-phenylethyl)piperidin-4-one

The following protocol is adapted from a validated synthetic approach for accessing chirally resolved 2-substituted 4-piperidones.[7] This procedure details the cyclization reaction and subsequent separation of the diastereomers.

Materials and Reagents
  • Hexa-1,5-dien-3-one (precursor to methyl divinyl ketone)

  • (S)-α-Phenylethylamine

  • Acetonitrile (CH₃CN)

  • Sodium Bicarbonate (NaHCO₃), aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve (S)-α-phenylethylamine (1.3 equivalents) in acetonitrile. To this solution, add an aqueous solution of sodium bicarbonate.

  • Cooling: Cool the resulting suspension to approximately 16 °C using a water bath.

  • Substrate Addition: Slowly add a solution of the crude methyl divinyl ketone (1.0 equivalent) in acetonitrile to the amine suspension over a period of 30 minutes. The use of crude ketone is often sufficient.[7]

  • Reaction: Upon complete addition, heat the reaction mixture to reflux and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Solvent Removal): After the reaction is complete, remove the acetonitrile under reduced pressure (rotary evaporation).

  • Extraction: Add ethyl acetate to the remaining aqueous residue and stir for 15 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a mixture of diastereomers.

  • Purification: Purify the crude mixture by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to separate the two diastereomers.[7] The two products, (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one and (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, can be isolated as pure compounds.

Experimental_Workflow A 1. Dissolve (S)-Amine and NaHCO₃ in CH₃CN B 2. Cool to 16°C A->B C 3. Add Divinyl Ketone (in CH₃CN) B->C D 4. Reflux for 1h C->D E 5. Evaporate CH₃CN D->E F 6. Extract with EtOAc E->F G 7. Wash with H₂O/Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Column Chromatography H->I J Isolated Diastereomers I->J

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Stereochemical Outcome

The diastereoselective cyclization yields two primary products. When using (S)-α-phenylethylamine, the resulting diastereomers are (2S, 1'S) and (2R, 1'S). These are separable by standard chromatographic techniques.

Compound IDStructureConfigurationTypical YieldPhysical Appearance
2a This compound(S,S)~19%[7]Pale Yellow Oil[7]
2'a (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one(R,S)~18%[7]Pale Red Solid[7]

Table 1: Representative results for the diastereoselective synthesis. Yields are based on reported literature values and may vary.[7]

The formation of these diastereomers highlights the influence of the chiral amine. While the diastereoselectivity is not complete, the method provides a reliable and straightforward route to both isomers, which can be separated and utilized individually in subsequent synthetic steps.

Alternative and Complementary Strategies

While the double aza-Michael approach is highly effective, other strategies for constructing chiral piperidines are prevalent in the literature and offer alternative pathways.

  • Asymmetric Alkylation: An alternative approach involves the alkylation of a pre-formed N-(1-phenylethyl)piperidin-4-one enolate. The chiral group on the nitrogen would direct the incoming electrophile (e.g., methyl iodide) to one face of the enolate, thereby inducing diastereoselectivity. This method is powerful but requires the synthesis of the piperidone precursor first.

  • Reduction of Pyridinium Salts: Chiral piperidines can be synthesized with excellent enantioselectivity via the asymmetric hydrogenation or rhodium-catalyzed transfer hydrogenation of substituted pyridinium salts.[1][3][8] To obtain the target 4-piperidone, this would necessitate a multi-step sequence involving reduction followed by oxidation at the C4 position.

  • Multi-component Reactions: Innovative multi-component reactions, for instance, those starting from chiral aziridines, can rapidly assemble substituted piperidine rings with high diastereocontrol.[9]

These alternative methods underscore the versatility of synthetic approaches available to chemists for accessing these valuable heterocyclic structures.

Conclusion

The chiral synthesis of 2-methyl-1-(1-phenylethyl)piperidin-4-ones is effectively achieved through a diastereoselective double aza-Michael reaction. This method is strategically sound, atom-efficient, and provides reliable access to separable diastereomers. The use of a readily available chiral amine as both a reactant and a source of stereocontrol makes this an attractive approach for applications in medicinal chemistry and drug development. By providing a detailed protocol and mechanistic rationale, this guide serves as a practical resource for scientists engaged in the synthesis of complex, stereochemically-defined heterocyclic compounds.

References

  • Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
  • Zhang, P., et al. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.
  • Cui, L., Li, C., & Zhang, L. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
  • Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.
  • University of Liverpool Repository. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Organic Letters. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • Amat, M., et al. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. PubMed.
  • Pelletier, G., Constantineau-Forget, L., & Charette, A. B. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed.
  • Wikipedia. (n.d.). Asymmetric hydrogenation.
  • Pelletier, G., Constantineau-Forget, L., & Charette, A. B. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Sci-Hub.
  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Publications.
  • Chemical Communications. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. PubMed.
  • ResearchGate. (2010). ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • Synfacts. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Semantic Scholar. (n.d.). Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones.
  • Semantic Scholar. (n.d.). Stereoselective synthesis of piperidines.
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Chirality. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
  • Wikipedia. (n.d.). Chiral auxiliary.

Sources

Biological activity of substituted piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidin-4-one Derivatives

Abstract

The piperidin-4-one nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural alkaloids and synthetic compounds of significant pharmacological importance.[1][2] Its versatile and tunable structure has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. Substituted piperidin-4-one derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][3] This guide provides a comprehensive technical overview of the synthesis, diverse biological functions, and structure-activity relationships of these compounds. It delves into the molecular mechanisms underpinning their therapeutic potential and furnishes detailed experimental protocols for their synthesis and evaluation, offering a critical resource for researchers and professionals in drug discovery and development.

Introduction: The Piperidin-4-one Scaffold

The piperidine ring is a foundational N-heterocycle in medicinal chemistry, present in a wide array of pharmaceuticals and natural products.[1][3] The introduction of a ketone at the C-4 position creates the piperidin-4-one moiety, a versatile intermediate that allows for extensive chemical modifications.[4] This structural adaptability is key to its success, enabling the precise tuning of physicochemical properties and biological activities. The core scaffold can be substituted at the nitrogen atom, the α-carbons (C-3 and C-5), and the β-carbons (C-2 and C-6), leading to a vast chemical space for drug design. These derivatives have been explored for a wide spectrum of biological activities, establishing the piperidin-4-one as a pharmacophore of significant interest.[3][4]

Synthesis of Substituted Piperidin-4-one Derivatives

The primary and most efficient method for synthesizing 2,6-disubstituted piperidin-4-one derivatives is the Mannich condensation reaction .[3][5] This one-pot, multi-component reaction is valued for its operational simplicity and cost-effectiveness.

The reaction involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and an ammonium salt (like ammonium acetate) in an alcoholic solvent.[5] The ammonium acetate serves as the nitrogen source for the heterocyclic ring. This method allows for the facile introduction of various aryl groups at the 2 and 6 positions, which is crucial for modulating biological activity.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ketone Ethyl Methyl Ketone Mannich Mannich Condensation Ketone->Mannich Aldehyde Aromatic Aldehyde(s) Aldehyde->Mannich Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Mannich Piperidone Substituted Piperidin-4-one Anticancer Anticancer Assays (e.g., MTT) Piperidone->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Piperidone->Antimicrobial Antiviral Antiviral Assays (e.g., CPE) Piperidone->Antiviral Neuro Neuroprotective Assays Piperidone->Neuro Mannich->Piperidone Core Scaffold Formation Piperidone Piperidin-4-one Derivative p53 p53 Upregulation Piperidone->p53 JakStat Inhibition of JAK/STAT Pathway Piperidone->JakStat Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Survival JakStat->Proliferation inhibition of

Anticancer Mechanism via p53-Mediated Apoptosis.

Structure-Activity Relationship (SAR): The substitution pattern on the piperidin-4-one ring is critical for anticancer potency.

  • Aryl Groups at C-2/C-6: The nature and substitution on the aryl rings at the 2 and 6 positions significantly influence activity.

  • N-Substitution: Modifications at the nitrogen atom, such as the introduction of acryloyl or carboxamide groups, have been shown to yield compounds with high potency against various cancer cell lines. [6]* 3,5-Bis(benzylidene) Moiety: This "curcuminoid" substructure is a common feature in highly active compounds. Halogenation of the benzylidene rings can further enhance cytotoxic activity. [7] Quantitative Data Summary: Anticancer Activity

Compound ClassSubstituentsTarget Cell LineActivity (IC50/GI50)Reference
3,5-Bis((E)-2-fluorobenzylidene)N-H, 3,5-bis(2-F-benzylidene)MDA-MB231 (Breast)> Curcumin[6]
3,5-Bis((E)-2-fluorobenzylidene)N-H, 3,5-bis(2-F-benzylidene)PC3 (Pancreatic)> Curcumin[6]
Halogenated Curcuminoid (3c)N-H, 3,5-bis(3-Br-phenyl)HCT-116 (Colon)Potent, inhibits xenografts[7]
Piperidone-1-carboxamidesN-carboxamide, 3,5-bis(ylidene)HCT116, MCF7, A431> 5-Fluorouracil[6]
Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains. [5][8][9] Mechanism of Action: While the precise mechanisms are still under investigation, it is believed that these compounds may disrupt microbial cell membrane integrity or interfere with essential metabolic pathways. The lipophilic nature of the aryl substituents likely facilitates passage through the microbial cell wall.

Structure-Activity Relationship (SAR):

  • Thiosemicarbazone Derivatives: The condensation of the C-4 ketone with thiosemicarbazide to form thiosemicarbazone derivatives has been shown to dramatically enhance antifungal activity compared to the parent piperidin-4-one. [5]* 2,6-Disubstitution: The presence of aryl groups at the C-2 and C-6 positions is a common feature of antimicrobially active compounds. [8][9]* N-Methyl Group: In monoketone curcuminoid derivatives, the presence of an N-methyl-4-piperidone ring was found to boost antibacterial activity against cariogenic bacteria compared to corresponding acetone-derived analogs. [10] Quantitative Data Summary: Antimicrobial Activity

Compound ClassTarget OrganismActivity (MIC in µg/mL)Reference
2,6-diaryl-3-methyl derivativesStaphylococcus aureusGood vs. Ampicillin[5]
2,6-diaryl-3-methyl derivativesEscherichia coliGood vs. Ampicillin[5]
Thiosemicarbazone derivativesM. gypseum, C. albicansSignificant vs. Terbinafine[5]
N-Methyl Curcuminoids (1, 10, 13)Streptococcus mutans, S. mitis250 - 500[10]
Antiviral Activity

The piperidine scaffold is a key component of several antiviral drugs. Research has shown that novel piperidin-4-one derivatives possess potent activity against clinically relevant viruses like Human Immunodeficiency Virus (HIV) and Influenza A. [11][12] Mechanism of Action:

  • HIV Inhibition: Certain piperidin-4-yl-aminopyrimidine derivatives function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) . [13]They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis.

  • Influenza Virus Inhibition: Piperidine-substituted purines have shown significant potency against Influenza A/H1N1 strains, with efficacy much greater than conventional drugs like amantadine and rimantadine. [11]The mechanism is thought to involve inhibition of a critical stage in the viral replication cycle, potentially post-entry. [14]

Neuroprotective Activity

Derivatives of piperidine have been investigated for their neuroprotective effects, with potential applications in treating neurodegenerative disorders like Alzheimer's and ischemic stroke. [15][16] Mechanism of Action:

  • Anti-inflammatory and Antioxidant Effects: Piperine, a natural product containing a piperidine ring, protects dopaminergic neurons in models of Parkinson's disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory effects. [17]It can reduce the number of activated microglia and the expression of inflammatory cytokines like IL-1β. [17]* Nrf2 Pathway Activation: A piperine derivative, HJ105, was found to exert neuroprotective effects by activating the Keap1-Nrf2-TXNIP axis. [18]This pathway is a critical cellular defense against oxidative stress.

  • Reduction of Nitric Oxide Production: The sigma(1)-receptor ligand PPBP, a piperidine derivative, provides neuroprotection in experimental stroke by attenuating the activity of neuronal nitric oxide synthase (nNOS) and reducing the subsequent production of neurotoxic nitric oxide (NO). [19]

Experimental Protocols

Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is a generalized procedure based on the Mannich reaction. [5]

  • Reactant Preparation: In a round-bottom flask, dissolve dry ammonium acetate (0.1 moles) in 50 mL of ethanol.

  • Addition: To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (or butan-2-one) (0.1 moles).

  • Reflux: Heat the mixture to boiling and maintain a gentle reflux for 4-6 hours.

  • Crystallization: Allow the mixture to stand at room temperature overnight to facilitate crystallization of the product.

  • Precipitation: Add 30 mL of concentrated HCl. The piperidin-4-one will precipitate as its hydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a mixture of ethanol and diethyl ether (1:5 v/v) to remove unreacted starting materials.

  • Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure piperidin-4-one derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. [8]

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the tube dilution method for determining the Minimum Inhibitory Concentration (MIC). [9]

  • Media Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and sterilize by autoclaving.

  • Compound Dilution: Prepare a stock solution of the test piperidin-4-one derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth across a series of sterile test tubes to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to a 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Inoculate each tube containing the diluted compound with an identical number of microorganisms.

  • Controls: Prepare a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only). A solvent control (broth + inoculum + solvent) should also be included.

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that shows no visible growth (i.e., the first clear tube in the dilution series). [9]

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Perspectives

Substituted piperidin-4-one derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility via robust methods like the Mannich reaction, combined with their broad spectrum of biological activities, makes them ideal candidates for drug discovery programs. The core scaffold has proven effective in developing potent anticancer, antimicrobial, antiviral, and neuroprotective agents.

Future research should focus on elucidating the precise molecular targets for each biological activity to enable more rational, target-based drug design. The exploration of novel substitution patterns and the synthesis of hybrid molecules that combine the piperidin-4-one core with other known pharmacophores could lead to the discovery of next-generation therapeutics with enhanced potency and improved safety profiles. The continued investigation of these compounds holds significant promise for addressing unmet needs in oncology, infectious diseases, and neurology.

References

  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. 2008;1(1). [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. 2022-08-08. [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. 2016-12-21. [Link]

  • Awad D. H, Hamo S, Nizam A. A. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. 2023-02-19. [Link]

  • Perumal P, Pandey V. P, Sarayu Y. L. Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. ResearchGate. 2013. [Link]

  • Sun H, Yang X, Li H, Wang J, Song G. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. 2022. [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. 2015. [Link]

  • Girgis A. S, D'Arcy P, Aboshouk D. R, Bekheit M. S. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. 2022-10-31. [Link]

  • Pandey V, Chawla P. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. 2012-01. [Link]

  • Arulraj R, Watson D. G. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. ResearchGate. 2014. [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules. 2022. [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. 2009. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. 2022. [Link]

  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ResearchGate. 2018. [Link]

  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. 2018-06-06. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. 2015. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. 2022-01-07. [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. 2005. [Link]

  • Structures of 4-piperidone derivatives with neuroprotective effect. ResearchGate. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. 2015. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. 2025. [Link]

  • Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Research Square. 2024. [Link]

  • The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. PubMed. 2021. [Link]

  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed. 2001. [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. 2015. [Link]

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The Chiral Piperidinone Scaffold: A Cornerstone for Targeted Protein Degradation via Cereblon Recruitment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology, particularly for Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, is the E3 ligase ligand—the molecular moiety responsible for hijacking the cell's ubiquitin-proteasome system. The piperidinone scaffold, specifically the 2,6-dione (glutarimide) variant found in immunomodulatory drugs (IMiDs), is arguably the most critical and widely exploited core for recruiting the Cereblon (CRBN) E3 ligase. This guide provides an in-depth examination of a representative chiral piperidinone-based building block, detailing its synthesis, characterization, and strategic incorporation into functional protein degraders. We will explore the causal chemistry behind synthetic choices and provide validated protocols, offering field-proven insights for drug development professionals.

Introduction: The Central Role of E3 Ligase Ligands in TPD

Targeted Protein Degradation operates by inducing proximity between a specific E3 ubiquitin ligase and a target protein of interest (POI), leading to the POI's polyubiquitination and subsequent degradation by the proteasome. A bifunctional PROTAC molecule is the canonical tool to achieve this, comprising three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting them.

The choice of E3 ligase ligand is paramount. It dictates which of the over 600 human E3 ligases is recruited, influencing the degrader's tissue specificity, efficacy, and potential off-target effects. Among the most successfully exploited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for CRBN, derived from thalidomide and its analogs (lenalidomide, pomalidomide), have become a mainstay in the field due to their favorable drug-like properties and well-understood binding mechanics. These molecules all share a critical piperidine-2,6-dione (glutarimide) core, where stereochemistry plays a definitive role in binding affinity and degradation efficiency.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation CRBN Cereblon (CRBN) E3 Ubiquitin Ligase PROTAC->CRBN CRBN->POI Polyubiquitination CRBN->PROTAC Ub Ubiquitin (Ub) Ub->CRBN recruited POI_Degraded Degraded Peptides Proteasome->POI_Degraded

Figure 1: Catalytic cycle of a PROTAC leveraging a piperidinone-based CRBN ligand.

The Piperidinone Core: A Privileged Scaffold for CRBN Ligands

The therapeutic potential of thalidomide was rediscovered when it was found to be effective in treating multiple myeloma.[] Subsequent research identified CRBN as its direct protein target.[][2] The binding interaction is highly specific: the glutarimide ring of the IMiD molecule slots into a hydrophobic pocket formed by three conserved tryptophan residues in CRBN.[3] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase, such as transcription factors IKZF1 and IKZF3—leading to their degradation.[][4]

This naturally occurring proximity-inducing mechanism makes the IMiD scaffold an ideal starting point for PROTAC design. By chemically attaching a linker to the IMiD core, which is then connected to a warhead for a different POI, the degradation machinery can be redirected. Pomalidomide, a potent thalidomide analog, is frequently used for this purpose due to its high affinity for CRBN.[][5]

Key Structural Features for CRBN Binding:

  • Glutarimide Ring: Essential for insertion into the CRBN binding pocket. The imide protons form critical hydrogen bonds.

  • Chiral Center: The carbon connecting the glutarimide ring to the rest of the scaffold is a chiral center. The (S)-enantiomer is significantly more potent in binding to CRBN and inducing degradation.

  • Isoindolinone Ring: This part of the molecule protrudes from the binding pocket and provides an attachment point for linkers without disrupting the primary binding interaction.[3]

Synthesis of a Core Building Block: 4-Fluoro-thalidomide

To incorporate a pomalidomide-like moiety into a PROTAC, a common and versatile strategy is to first synthesize a precursor that can be easily coupled to various linkers. 4-Fluorothalidomide is an excellent such precursor. The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a reliable handle for attaching amine-terminated linkers.[5][6]

Synthesis_of_4_Fluorothalidomide Anhydride 3-Fluorophthalic Anhydride Intermediate Glutamic Acid Intermediate Anhydride->Intermediate 1. Ring Opening AcOH Acetic Acid (AcOH) Heat Glutamine (S)-Glutamine Glutamine->Intermediate Product (S)-4-Fluorothalidomide (Core Building Block) Intermediate->Product 2. Ring Closure (Cyclization) Cyclization Carbonyldiimidazole (CDI) or Acetic Anhydride AcOH->Intermediate Cyclization->Product PROTAC_Assembly_Workflow BuildingBlock Core Building Block ((S)-4-Fluorothalidomide) SNAr S_NAr Reaction (DMSO, DIPEA) BuildingBlock->SNAr Linker Amine-Linker-PG (e.g., Boc-NH-PEG-NH2) Linker->SNAr Conjugate CRBN Ligand-Linker-PG SNAr->Conjugate Deprotection Deprotection (e.g., TFA) Conjugate->Deprotection ActivatedLinker CRBN Ligand-Linker-NH2 Deprotection->ActivatedLinker Coupling Amide Coupling (e.g., HATU, EDC) ActivatedLinker->Coupling Warhead POI Warhead (with COOH or other handle) Warhead->Coupling FinalPROTAC Final PROTAC Molecule Coupling->FinalPROTAC

Sources

Introduction: The Significance of Chiral Piperidin-4-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes for Chiral Piperidin-4-ones

This guide provides a comprehensive overview of the principal synthetic strategies for accessing chiral piperidin-4-ones, critical building blocks in modern medicinal chemistry. We will move beyond a simple recitation of reactions, focusing instead on the underlying logic, strategic advantages, and practical considerations for each major approach. The methodologies discussed herein are validated by peer-reviewed literature and represent field-proven techniques for the synthesis of these valuable scaffolds.

The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceutical agents and natural products. When this core is functionalized at the 4-position with a ketone and contains one or more stereocenters, it becomes a chiral piperidin-4-one. These structures serve as exceptionally versatile intermediates for the synthesis of complex drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The stereochemistry of substituents on the piperidine ring is often critical for biological activity and selectivity, making the development of robust, stereocontrolled synthetic routes a paramount objective in process chemistry and drug development.

This guide will explore the three primary strategies for achieving stereocontrol in the synthesis of chiral piperidin-4-ones:

  • Asymmetric Synthesis: Building the chiral center(s) during the formation of the piperidine ring.

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

  • Resolution and Desymmetrization: Separating a racemic mixture or modifying a prochiral starting material.

Asymmetric Synthesis: Constructing Chirality

Asymmetric synthesis offers the most elegant and often most efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. Key strategies include catalytic asymmetric conjugate additions and intramolecular cyclizations.

Organocatalytic Asymmetric Aza-Michael Addition

One of the most powerful methods for constructing chiral piperidin-4-ones is the organocatalytic intramolecular aza-Michael addition. This approach involves the cyclization of an aminodiene precursor, where a chiral catalyst controls the facial selectivity of the ring-forming step.

Causality Behind Experimental Choices: The choice of a diarylprolinol silyl ether catalyst is deliberate. The bulky silyl ether group helps to create a well-defined chiral pocket, sterically shielding one face of the enamine intermediate that is formed in situ. The prolinol core acts as the catalytic engine, with the secondary amine reversibly forming the enamine and the hydroxyl group (as its silyl ether) directing the substrate. The acid co-catalyst is crucial for activating the enamine formation and turnover. The reaction is typically run at low temperatures to enhance stereoselectivity by minimizing thermal racemization pathways.

Workflow: Organocatalytic Synthesis of a Chiral Piperidin-4-one

A 1. Achiral Aminodienone Precursor B 2. Chiral Diarylprolinol Silyl Ether Catalyst + Acid A->B Reaction Mix C 3. In Situ Formation of Chiral Enamine Intermediate B->C Catalysis D 4. Intramolecular Aza-Michael Addition (Stereochemistry Set) C->D 6-endo-trig Cyclization E 5. Hydrolysis & Product Isolation D->E Workup F 6. Enantioenriched Chiral Piperidin-4-one E->F Final Product

Caption: Organocatalytic intramolecular aza-Michael addition workflow.

Representative Protocol: Synthesis of (R)-3-methyl-1-tosylpiperidin-4-one

  • Step 1: Precursor Formation: An achiral aminodienone is prepared via standard methods.

  • Step 2: Cyclization: To a solution of the aminodienone (1.0 eq) in dichloromethane (0.1 M) at -20 °C is added 3,5-dinitrobenzoic acid (0.1 eq).

  • Step 3: Catalyst Addition: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 eq) is added, and the reaction mixture is stirred at -20 °C.

  • Step 4: Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Step 5: Quenching and Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Step 6: Purification: The crude product is purified by flash column chromatography on silica gel to afford the (R)-3-methyl-1-tosylpiperidin-4-one.

Data Summary

MethodCatalystKey SubstrateYield (%)Enantiomeric Excess (ee %)
Asymmetric Aza-Michael(S)-Diarylprolinol Silyl EtherN-Tosylaminodienone9295

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials. This approach transfers the existing stereocenter of the starting material to the final product, avoiding the need for an asymmetric induction step.

Synthesis from L-Aspartic Acid

L-Aspartic acid is an excellent starting material for producing (S)-piperidin-4-one derivatives. The synthesis leverages the inherent stereocenter and carboxylic acid handles for ring construction.

Causality Behind Experimental Choices: The strategy involves protecting the amine and one carboxylic acid group, then reducing the other carboxylic acid to an alcohol. This alcohol is converted to a leaving group (e.g., a tosylate), and the second carboxylic acid is converted to an ester. Intramolecular nucleophilic substitution by the amine then forms the piperidine ring. The Dieckmann condensation of the resulting diester is a classic and reliable method for forming the β-keto ester, which upon hydrolysis and decarboxylation yields the target piperidin-4-one. Each step is chosen for its high fidelity and predictability.

Workflow: Synthesis from L-Aspartic Acid

A 1. L-Aspartic Acid (Inherent Chirality) B 2. Selective Protection & Reduction A->B C 3. Functional Group Interconversion B->C D 4. Intramolecular Cyclization (SN2) C->D Ring Formation E 5. Dieckmann Condensation D->E Ketone Formation F 6. Hydrolysis & Decarboxylation E->F G 7. Chiral Piperidin-4-one Derivative F->G

Caption: Chiral pool synthesis workflow starting from L-Aspartic Acid.

Representative Protocol: Synthesis of N-Boc-(S)-piperidin-4-one-3-carboxylate

  • Step 1: Protection: L-Aspartic acid is converted to its N-Boc protected dimethyl ester derivative.

  • Step 2: Reduction: The β-ester is selectively reduced to the corresponding alcohol using NaBH₄/LiCl.

  • Step 3: Cyclization Precursor: The resulting alcohol is converted to a mesylate, and the α-ester is saponified. The free amine is then acylated.

  • Step 4: Ring Closure: The N-acylated amine undergoes intramolecular cyclization via nucleophilic attack on the mesylate, forming the piperidine ring.

  • Step 5: Dieckmann Condensation: The resulting diester is treated with a strong base like sodium ethoxide in ethanol to induce Dieckmann condensation, forming the β-keto ester.

  • Step 6: Purification: The product is isolated after acidic workup and purified by chromatography.

Data Summary

MethodStarting MaterialKey IntermediateOverall Yield (%)Stereochemical Purity
Chiral PoolL-Aspartic AcidN-Boc-(S)-piperidine diester~40-50% (multi-step)>99% ee (retained)

Kinetic Resolution: Separating Enantiomers

When a racemic mixture of a piperidin-4-one is accessible, kinetic resolution can be an effective strategy to isolate one enantiomer. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution

Enzymes are highly efficient and selective chiral catalysts. Lipases, in particular, are often used for the kinetic resolution of racemic alcohols, which can be derived from the reduction of racemic piperidin-4-ones.

Causality Behind Experimental Choices: The reduction of a racemic N-protected piperidin-4-one with a non-selective reducing agent like sodium borohydride produces a racemic mixture of cis- and trans-4-hydroxypiperidines. A lipase, such as Candida antarctica lipase B (CALB), is then used to selectively acylate one enantiomer of one of the diastereomeric alcohols. The choice of acyl donor (e.g., vinyl acetate) is critical; it acts as an irreversible acylating agent, driving the reaction forward. The separation of the acylated product from the unreacted alcohol is typically straightforward due to significant differences in polarity, allowing for the isolation of the enantioenriched alcohol.

Workflow: Enzymatic Kinetic Resolution

A 1. Racemic N-Boc- piperidin-4-one B 2. NaBH4 Reduction A->B C 3. Racemic Mixture of cis/trans Alcohols B->C D 4. Lipase (e.g., CALB) + Acyl Donor C->D Resolution E 5. Selective Acylation of one Enantiomer D->E F 6. Separation (Chromatography) E->F G 7. Enantioenriched Alcohol + Acylated Enantiomer F->G H 8. Oxidation of Alcohol (e.g., Swern) G->H I 9. Enantioenriched Piperidin-4-one H->I

Caption: Workflow for enzymatic kinetic resolution of a piperidin-4-one.

Representative Protocol: Resolution of N-Boc-3-methylpiperidin-4-ol

  • Step 1: Reduction: Racemic N-Boc-3-methylpiperidin-4-one (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred until completion and worked up to yield the racemic alcohol mixture.

  • Step 2: Enzymatic Acylation: The racemic alcohol (1.0 eq) is dissolved in tert-butyl methyl ether. Immobilized Candida antarctica lipase B (CALB) and vinyl acetate (2.0 eq) are added.

  • Step 3: Monitoring: The reaction is shaken at room temperature, and the conversion is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Step 4: Termination and Separation: When ~50% conversion is reached, the enzyme is filtered off. The solvent is removed, and the resulting mixture of acylated product and unreacted alcohol is separated by column chromatography.

  • Step 5: Oxidation: The enantioenriched alcohol is oxidized back to the ketone using a standard protocol (e.g., Swern or Dess-Martin oxidation) to yield the chiral piperidin-4-one.

Data Summary

MethodEnzymeKey SubstrateConversion (%)Enantiomeric Excess (ee %) of Remaining Alcohol
Enzymatic ResolutionCandida antarctica Lipase B (CALB)Racemic N-Boc-4-hydroxy-3-methylpiperidine~50>99

Conclusion and Outlook

The synthesis of chiral piperidin-4-ones is a mature field with a diverse array of reliable and scalable methods. The choice of a specific route—asymmetric catalysis, chiral pool, or resolution—depends heavily on the desired substitution pattern, scale of the synthesis, and economic factors. Organocatalytic methods represent the state-of-the-art for flexibility and efficiency, while chiral pool synthesis offers a direct path for specific substitution patterns. Enzymatic resolutions, while requiring an additional redox step, provide access to exceptionally high enantiopurity. As drug discovery continues to demand more complex and stereochemically defined molecules, the development of novel and more efficient synthetic routes to these core structures will remain an area of intense research and development.

References

  • Title: A Desymmetrization Approach to Enantiopure Piperidines: Organocatalytic Intramolecular Aza-Michael Reaction of Aminodienones Source: Organic Letters, 2006 URL: [Link]

  • Title: Enantioselective Synthesis of Piperidine Alkaloids from L-Aspartic Acid Source: The Journal of Organic Chemistry, 1999 URL: [Link]

  • Title: Chemoenzymatic Synthesis of Enantiomerically Pure (3R,4R)- and (3S,4S)-N-Boc-3-methyl-4-hydroxypiperidines Source: The Journal of Organic Chemistry, 2004 URL: [Link]

An In-depth Technical Guide to the Synthesis and Characterization of C14H19NO Isomers: A Case Study of Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

For the seasoned researcher, the molecular formula C14H19NO represents a fascinating scaffold with significant implications in medicinal chemistry. The specific arrangement of these 25 atoms can yield a diverse array of isomers, each with potentially unique pharmacological properties. This guide, intended for professionals in chemical research and drug development, will delve into the synthesis and characterization of a prominent member of this isomeric family: Lidocaine. As a widely used local anesthetic and antiarrhythmic drug, Lidocaine serves as an exemplary case study for the principles of organic synthesis and rigorous analytical characterization.[1][2][3]

This document will not merely present a series of steps but will provide a comprehensive understanding of the strategic decisions made during the synthetic process and the multi-faceted approach required for unequivocal structural confirmation and purity assessment.

The Strategic Approach to Lidocaine Synthesis: A Retrosynthetic Analysis

Before embarking on any synthesis, a strategic disconnection, or retrosynthetic analysis, is paramount. This process allows for the logical deconstruction of the target molecule into readily available starting materials. For Lidocaine, the synthesis can be envisioned by disconnecting the molecule at key functional groups, primarily the amide and the tertiary amine.

The carbon-nitrogen bond of the tertiary amine can be traced back to a nucleophilic substitution reaction between diethylamine and an α-halo amide intermediate.[1] This intermediate, in turn, can be formed through the acylation of 2,6-dimethylaniline with an appropriate acyl chloride.[1][4] This retrosynthetic pathway is advantageous as it utilizes common and commercially available starting materials.[1]

Diagram: Retrosynthetic Analysis of Lidocaine

G Lidocaine Lidocaine (Target Molecule) C14H19NO Intermediate1 α-chloro-2,6-dimethylacetanilide Lidocaine->Intermediate1 C-N bond formation (SN2 reaction) StartingMaterial3 Diethylamine Lidocaine->StartingMaterial3 StartingMaterial1 2,6-dimethylaniline Intermediate1->StartingMaterial1 Amide bond formation (Acylation) StartingMaterial2 Chloroacetyl chloride Intermediate1->StartingMaterial2 G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude Lidocaine Purified_Product Purified Lidocaine Crude_Product->Purified_Product Recrystallization/ Column Chromatography TLC TLC Purified_Product->TLC MP Melting Point Purified_Product->MP IR IR Spectroscopy Purified_Product->IR NMR NMR (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS

Sources

The Synthesis of N-Aryl Piperidinones: A Historical and Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl piperidinone scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its prevalence in antidepressants, anxiolytics, and antipsychotics underscores the enduring importance of this heterocyclic motif.[1] This guide provides an in-depth exploration of the discovery and historical evolution of N-aryl piperidinone synthesis, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the foundational classical methods, trace the development of more efficient strategies, and detail the state-of-the-art catalytic approaches that define contemporary organic synthesis.

The Dawn of an Important Scaffold: Early Synthetic Endeavors

The journey into the synthesis of N-aryl piperidinones began with foundational methods that, while groundbreaking for their time, often presented significant practical challenges. These early approaches laid the groundwork for the more sophisticated techniques that would follow.

The Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Classic

One of the earliest and most notable methods for piperidone synthesis is the Petrenko-Kritschenko reaction.[2] This multicomponent approach involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde (such as benzaldehyde) and an amine.[2] While versatile, the reaction conditions and purification of the desired products could be demanding.

The Bowden and Green Approach: A Stepwise, yet Tedious, Route

A significant early contribution to the direct synthesis of N-aryl-4-piperidones was reported by Bowden and Green in 1952. Their method involved the reaction of 1,5-dichloro-3-pentanone with various anilines.[1] Although this approach directly installs the N-aryl group, it is hampered by the difficult and tedious preparation of the 1,5-dichloro-3-pentanone starting material.[1][3]

A Shift Towards Convenience: The Rise of More Efficient Methodologies

Recognizing the limitations of earlier methods, the mid to late 20th century saw the development of more practical and higher-yielding syntheses of N-aryl piperidinones. These new strategies focused on more readily available starting materials and milder reaction conditions.

The N-Methyl-N-Benzyl-4-Oxopiperidinium Exchange: A Two-Step Solution

A significant advancement came with the development of a two-step procedure utilizing an exchange reaction.[1] This method, later optimized by Scherer et al., involves the initial preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide from the commercially available N-benzyl-4-piperidone.[1] This stable salt is then reacted with a desired aniline in the presence of a base to yield the target N-aryl-4-piperidone.[1]

The proposed mechanism for this transformation involves a base-catalyzed Hofmann elimination of the N-methyl-N-benzyl-4-oxopiperidinium iodide to form a transient Michael acceptor. The aniline then undergoes a Michael-type addition, followed by an intramolecular cyclization that displaces benzylmethylamine to afford the final product.[1]

Experimental Protocol: Synthesis of N-Aryl-Substituted 4-Piperidone via Ammonium Salt Exchange [1][4]

Part A: Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide

  • To a solution of N-benzylpiperidone (1.0 equiv.) in acetone, slowly add methyl iodide (1.2 equiv.) at room temperature.

  • Stir the mixture at room temperature for 3 hours.

  • Collect the resulting precipitate by filtration and wash thoroughly with acetone.

  • Dry the product in vacuo to yield N-methyl-N-benzyl-4-oxopiperidinium iodide as a solid.

Part B: Synthesis of N-Aryl-Substituted 4-Piperidone

  • Prepare a solution of the desired aniline (1.0 equiv.) and potassium carbonate (0.14 equiv.) in ethanol.

  • Heat the solution to reflux.

  • Prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (1.5 equiv.) in water and add it dropwise to the refluxing aniline solution over 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 45 minutes.

  • After cooling, add water to the reaction mixture and extract the product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the desired N-aryl-substituted 4-piperidone.

Table 1: Representative Yields for the Synthesis of N-Aryl-4-Piperidones via Ammonium Salt Exchange

Aniline SubstituteYield (%)
3,4,5-Trimethoxyaniline80
4-Methoxyaniline75
3-Chloroaniline68
4-Nitroaniline55

Data compiled from representative procedures.

The Modern Era: Catalytic Precision in N-Aryl Piperidinone Synthesis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl piperidinones, offering unparalleled efficiency, scope, and functional group tolerance.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a premier method for the N-arylation of piperidones.[3] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a piperidone nitrogen and an aryl halide or triflate. The success of this reaction, particularly with sterically hindered substrates, is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[3]

Experimental Protocol: Buchwald-Hartwig N-Arylation of a Piperidine Derivative [3]

  • In an inert atmosphere glovebox, combine the piperidine substrate (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) in an oven-dried Schlenk flask.

  • Add anhydrous solvent (e.g., toluene) to the flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Table 2: Representative Data for the N-Arylation of ortho-Methyl 4-Anilino-1-Boc-piperidine

Aryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBu10092
2-BromopyridinePd(OAc)₂ / SPhosK₂CO₃11085
4-Trifluoromethylphenyl bromidePd₂ (dba)₃ / RuPhosCs₂CO₃10095

Data compiled from literature describing similar sterically hindered N-arylation reactions.[3]

Visualizing the Synthesis: Reaction Workflows

G cluster_ammonium_exchange Ammonium Salt Exchange Synthesis A N-Benzyl-4-piperidone C N-Methyl-N-benzyl-4-oxopiperidinium iodide A->C Methylation B Methyl Iodide B->C E N-Aryl-4-piperidone C->E Exchange Reaction D Aniline D->E

Caption: Workflow for the two-step synthesis of N-aryl-4-piperidones.

G cluster_buchwald_hartwig Buchwald-Hartwig N-Arylation F Piperidone K N-Aryl Piperidone F->K Cross-Coupling G Aryl Halide G->K H Palladium Catalyst H->K I Phosphine Ligand I->K J Base J->K

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-substituted 2-methylpiperidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthesis, stereochemistry, and physicochemical properties of N-substituted 2-methylpiperidin-4-ones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between the N-substituent and the piperidinone core, offering insights into the rational design and characterization of these versatile heterocyclic scaffolds. The piperidin-4-one moiety is a crucial pharmacophore, and understanding its derivatives is paramount for the development of novel therapeutics.[1][2]

Synthetic Strategies: Crafting the Piperidinone Core

The synthesis of N-substituted 2-methylpiperidin-4-ones is primarily achieved through multicomponent reactions that allow for the construction of the heterocyclic ring in a single step. The choice of synthetic route is critical as it dictates the stereochemical outcome and overall yield.

The Mannich Reaction: A Cornerstone of Piperidinone Synthesis

The Mannich reaction is a classic and highly effective method for synthesizing 2,6-diaryl- and 2-methyl- substituted piperidin-4-ones.[3][4] This one-pot condensation involves an aldehyde, a primary amine or ammonia, and a ketone with at least one active hydrogen. For N-substituted 2-methylpiperidin-4-ones, a primary amine is utilized, which becomes the N-substituent in the final product.

The causality behind this experimental choice lies in its efficiency and versatility. By varying the starting aldehyde, primary amine, and ketone, a diverse library of N-substituted piperidinones can be generated. The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and primary amine, which then undergoes a nucleophilic attack by the enol form of the ketone. A second condensation with another molecule of the aldehyde and subsequent intramolecular cyclization and dehydration yields the piperidinone ring.

Experimental Protocol: Synthesis of N-Benzyl-2-methylpiperidin-4-one via Mannich Reaction

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), and benzylamine (1 equivalent) in ethanol.

  • Reaction Initiation: To the stirred solution, add a catalytic amount of a protic acid, such as hydrochloric acid, to facilitate the formation of the iminium ion.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram: Synthetic Workflow of the Mannich Reaction

Mannich_Reaction Reactants Ethyl Methyl Ketone + Benzaldehyde + N-Substituted Amine Iminium_Formation Iminium Ion Formation (Acid Catalysis) Reactants->Iminium_Formation Enol_Attack Nucleophilic Attack by Enol Iminium_Formation->Enol_Attack Cyclization Intramolecular Cyclization Enol_Attack->Cyclization Product N-Substituted 2-methylpiperidin-4-one Cyclization->Product

Caption: Workflow for the Mannich synthesis of N-substituted 2-methylpiperidin-4-ones.

The Dieckmann Condensation: An Intramolecular Approach

The Dieckmann condensation offers an alternative, intramolecular route to the piperidinone core, particularly for the synthesis of 4-piperidones.[5][6][7][8][9] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired cyclic ketone.

This method is particularly useful when specific substitution patterns are desired that may be difficult to achieve through the Mannich reaction. The choice of a strong base, such as sodium ethoxide or potassium tert-butoxide, is crucial for the initial deprotonation of the α-carbon of the diester, which initiates the cyclization.

Diagram: Mechanism of the Dieckmann Condensation

Dieckmann_Condensation Diester N-Substituted Diester Enolate_Formation Enolate Formation (Base Catalysis) Diester->Enolate_Formation Base Cyclization Intramolecular Nucleophilic Attack Enolate_Formation->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination Beta_Keto_Ester β-Keto Ester Elimination->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation H3O+, Δ Product N-Substituted Piperidin-4-one Hydrolysis_Decarboxylation->Product

Caption: Mechanistic pathway of the Dieckmann condensation for piperidin-4-one synthesis.

Physical Properties and Conformational Analysis

The physical properties and conformational preferences of N-substituted 2-methylpiperidin-4-ones are intricately linked to the nature of the N-substituent. These properties, in turn, significantly influence the molecule's biological activity and pharmacokinetic profile.

Influence of the N-Substituent on Physical Properties

The N-substituent's size, polarity, and hydrogen-bonding capacity directly impact the melting point, boiling point, and solubility of the piperidinone derivative.

N-SubstituentPredicted Boiling Point (°C)Predicted Melting Point (°C)Predicted Solubility in Water
-CH₃170-180< 25Soluble
-CH₂CH₃185-195< 25Moderately Soluble
-Benzyl> 30070-80Sparingly Soluble
-Acetyl> 25050-60Soluble

Note: These are predicted values based on structure-property relationships and may vary depending on the specific isomeric form and experimental conditions.

The introduction of a bulky, non-polar N-substituent like a benzyl group tends to increase the melting point due to enhanced van der Waals interactions and crystal packing efficiency. Conversely, smaller, more polar N-substituents that can participate in hydrogen bonding, such as an acetyl group, can increase water solubility. The basicity of the piperidine nitrogen is also modulated by the N-substituent, with electron-withdrawing groups decreasing basicity and electron-donating groups increasing it.[10]

Conformational Preferences: A Chair-Boat Equilibrium

N-substituted 2-methylpiperidin-4-ones typically exist in a dynamic equilibrium between chair and boat conformations. The preferred conformation is a result of a delicate balance of steric and electronic effects.

  • Chair Conformation: This is generally the more stable conformation, as it minimizes torsional strain. The substituents on the ring can adopt either axial or equatorial positions. Bulky N-substituents and the 2-methyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[3]

  • Boat Conformation: While generally less stable, the boat conformation can be populated, particularly if there are specific intramolecular interactions that stabilize it. For instance, hydrogen bonding between an N-substituent and the C4-carbonyl group could favor a boat-like arrangement. The presence of certain substituents can lead to a distorted boat conformation.[3]

The conformational equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the ring protons. X-ray crystallography provides a definitive picture of the solid-state conformation.[11][12]

Diagram: Conformational Equilibrium of N-Substituted 2-Methylpiperidin-4-ones

Conformation_Equilibrium cluster_chair Chair Conformation cluster_boat Boat Conformation Chair Boat Chair->Boat Equilibrium

Caption: Equilibrium between chair and boat conformations in N-substituted 2-methylpiperidin-4-ones.

Chemical Properties and Reactivity

The chemical reactivity of N-substituted 2-methylpiperidin-4-ones is centered around the carbonyl group at the C4 position and the nitrogen atom of the piperidine ring.

Reactivity of the Carbonyl Group

The C4-carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of chemical transformations. These reactions are often employed to introduce further diversity into the piperidinone scaffold.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is influenced by the steric hindrance imposed by the substituents on the ring.

  • Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, providing a route to exocyclic double bonds.

  • Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a 4-amino-piperidine derivative.[13]

The electronic nature of the N-substituent can influence the reactivity of the carbonyl group. Electron-withdrawing N-substituents can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

N-Alkylation and N-Arylation

The nitrogen atom of the piperidine ring is nucleophilic and can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy for modifying the pharmacological properties of the piperidinone scaffold.[14][15]

Experimental Protocol: N-Alkylation of 2-Methylpiperidin-4-one

  • Reactant Preparation: Dissolve 2-methylpiperidin-4-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 equivalents), to the solution to deprotonate the secondary amine.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate. The crude product can be purified by column chromatography.[15]

Spectroscopic Characterization: Elucidating the Structure

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of N-substituted 2-methylpiperidin-4-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of these compounds.[16][17][18]

  • ¹H NMR: The proton NMR spectrum provides information about the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the piperidine ring protons are particularly informative for determining the conformation of the ring. Protons in an axial orientation typically resonate at a higher field (lower ppm) than their equatorial counterparts.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of the carbonyl carbon (C4) is typically found in the range of 200-210 ppm. The chemical shifts of the ring carbons are sensitive to the nature and orientation of the substituents.[18]

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete connectivity of the molecule.

Table: Typical ¹H and ¹³C NMR Chemical Shifts for an N-Alkyl-2-methylpiperidin-4-one Scaffold

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H2.5 - 3.0 (m)55 - 65
C2-CH₃1.0 - 1.2 (d)15 - 25
C3-H₂1.8 - 2.5 (m)40 - 50
C4=O-205 - 215
C5-H₂2.2 - 2.8 (m)40 - 50
C6-H₂2.0 - 2.6 (m)50 - 60
N-AlkylVariableVariable

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific N-substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for N-substituted 2-methylpiperidin-4-ones is the strong carbonyl (C=O) stretch, which typically appears in the region of 1710-1730 cm⁻¹. The exact position of this band can be influenced by the N-substituent and any intramolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Under electron ionization (EI), a common fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[19][20][21] The fragmentation pattern is highly dependent on the nature of the N-substituent.[19][22]

Diagram: Analytical Workflow for Structural Elucidation

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS XRay X-ray Crystallography (for single crystals) Sample->XRay Structure_Elucidation Structure Elucidation & Conformational Analysis NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation XRay->Structure_Elucidation

Caption: A typical analytical workflow for the characterization of N-substituted 2-methylpiperidin-4-ones.

Pharmacological Significance and Applications

N-substituted piperidin-4-ones are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][2] The nature of the N-substituent plays a pivotal role in determining the pharmacological profile of these molecules.

  • Anticancer Activity: Certain N-substituted piperidin-4-ones have demonstrated potent anticancer properties.[1]

  • Antimicrobial and Antifungal Activity: The piperidinone core has been incorporated into molecules with significant antibacterial and antifungal activities.[23]

  • Central Nervous System (CNS) Activity: Derivatives of piperidin-4-one have been investigated for their potential as antipsychotic agents, analgesics, and for other CNS-related disorders.[24]

  • Antiviral Activity: The piperidin-4-one scaffold has been identified in compounds with anti-HIV and other antiviral activities.[1]

The diverse pharmacological activities highlight the importance of the N-substituted 2-methylpiperidin-4-one core in medicinal chemistry. The ability to readily modify the N-substituent allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of N-substituted 2-methylpiperidin-4-ones. From their synthesis via robust methods like the Mannich reaction and Dieckmann condensation to their detailed characterization using an array of spectroscopic techniques, the intricate relationship between structure and properties has been elucidated. The conformational flexibility of the piperidinone ring and the profound influence of the N-substituent on the physicochemical and biological properties underscore the versatility of this scaffold. For researchers in drug discovery and development, a thorough understanding of these principles is essential for the rational design of novel therapeutics based on the privileged piperidin-4-one core.

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Methodological & Application

Application Note: Stereoselective Synthesis of (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the stereoselective synthesis of (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. This chiral piperidone is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The synthesis leverages the chiral auxiliary, (S)-1-phenylethylamine, to induce stereoselectivity in a tandem aza-Michael addition and intramolecular cyclization reaction. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and comprehensive analytical validation, designed for researchers in organic synthesis and drug development.

Introduction: The Significance of Chiral Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] The introduction of stereocenters into this heterocyclic system can profoundly influence biological activity, making the development of stereoselective synthetic routes a critical endeavor in drug discovery.[3] The target molecule, this compound, incorporates two stereocenters, the control of which is paramount for its application as a chiral building block.

The strategy detailed herein employs (S)-1-phenylethylamine not only as a nitrogen source for the piperidine ring but also as a chiral auxiliary.[4][5] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6] In this protocol, the inherent chirality of (S)-1-phenylethylamine guides the formation of the new stereocenter at the C2 position of the piperidone ring with high diastereoselectivity.

The core transformation involves a cascade reaction sequence: an initial aza-Michael conjugate addition of the chiral amine to an α,β-unsaturated ketone, followed by an intramolecular cyclization to form the six-membered piperidone ring.[7][8] This approach is efficient, providing access to the desired diastereomer in a controlled manner.

Reaction Mechanism and Stereochemical Rationale

The stereoselective formation of this compound is achieved through a well-orchestrated sequence of reactions, where the chiral auxiliary plays a pivotal role in facial discrimination.

Step 1: Aza-Michael Addition The synthesis commences with the conjugate addition (aza-Michael reaction) of (S)-1-phenylethylamine to a suitable α,β-unsaturated ketone precursor, in this case, a crotonate derivative which can be formed in situ. The chiral amine preferentially attacks one of the two prochiral faces of the double bond.

Step 2: Diastereoselective Control The stereochemical outcome is dictated by the transition state that minimizes steric hindrance. The bulky phenyl group on the (S)-1-phenylethylamine auxiliary effectively shields one face of the molecule.[1] Consequently, the incoming Michael acceptor is directed to the less sterically encumbered face, leading to the preferential formation of one diastereomer. This concept is visualized in the workflow diagram below.

Step 3: Intramolecular Cyclization Following the initial conjugate addition, the resulting intermediate undergoes a spontaneous intramolecular cyclization (a form of Dieckmann condensation or related cyclization) to construct the piperidin-4-one ring. The stereochemistry established in the initial aza-Michael addition is retained throughout this process.

Below is a diagram illustrating the overall synthetic workflow and the key stereodetermining step.

G cluster_0 Reaction Pathway Start (S)-1-Phenylethylamine + α,β-Unsaturated Ketone Precursor Step1 Aza-Michael Conjugate Addition Start->Step1 Base (e.g., NaHCO3) Intermediate Diastereomeric Intermediate (Steric Shielding by Phenyl Group) Step1->Intermediate Stereocontrol Step2 Intramolecular Cyclization Intermediate->Step2 Product (S,S)- and (R,S)-Diastereomers (Separated by Chromatography) Step2->Product Reflux Final This compound (Desired Product) Product->Final Purification

Sources

Asymmetric Synthesis of Polysubstituted Piperidines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

The polysubstituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. Consequently, the development of efficient and stereocontrolled methods for the synthesis of these valuable heterocycles is of paramount importance. This guide provides an in-depth exploration of three powerful contemporary methodologies for the asymmetric synthesis of polysubstituted piperidines, designed for researchers and professionals in drug development and organic synthesis.

Methodology 1: Asymmetric Reductive Transamination of Pyridinium Salts

The asymmetric reduction of pyridines represents one of the most direct and atom-economical routes to chiral piperidines.[1] However, the aromaticity of the pyridine ring and its potential to poison metal catalysts present significant challenges.[2] A powerful strategy to overcome these hurdles involves the activation of the pyridine as a pyridinium salt, which lowers the aromatic stabilization energy and enhances reactivity.[2] A particularly innovative approach is the rhodium-catalyzed asymmetric reductive transamination (ART), which ingeniously combines the reduction of the ring with the incorporation of a chiral amine, obviating the need for a chiral catalyst.[3]

Scientific Principles and Mechanistic Insights

The rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture is an effective method for producing piperidines.[1] The key innovation of the ART process is the replacement of a simple achiral amine with a chiral primary amine, such as (R)- or (S)-1-phenylethylamine (PEA), under reducing conditions.[3] In the presence of water, this chiral amine undergoes a transamination with the pyridinium nitrogen moiety, effectively replacing it and inducing chirality in the newly formed piperidine ring.[3] This process is highly valuable as it circumvents the need for pre-attaching a chiral auxiliary or using complex and expensive chiral transition metal catalysts and high-pressure hydrogen gas.[3]

Causality of Experimental Choices:

  • Pyridinium Salt Formation: Activation of the pyridine with an alkyl halide (e.g., benzyl bromide) is crucial. This disrupts the aromaticity, making the ring more susceptible to reduction.[2]

  • Rhodium Catalyst: A catalyst such as [RhCpCl2]2 is effective for the transfer hydrogenation. The Cp ligand provides stability and activity to the metal center.[1]

  • Chiral Amine (e.g., PEA): This is the lynchpin of the asymmetric induction. It acts as both a reagent and the source of chirality. The availability of both enantiomers of PE at a low cost makes this method highly practical.[3]

  • Formic Acid: Serves as the hydrogen source for the transfer hydrogenation.[1]

  • Solvent System (e.g., DCM/H2O): A biphasic system is often used. The presence of water is essential for the transamination step to proceed effectively.[3]

ART_Mechanism cluster_activation Activation & Reduction cluster_transamination Asymmetric Transamination cluster_cyclization Final Reduction Py Pyridine PySalt N-Alkyl Pyridinium Salt Py->PySalt R-X DHP Dihydropyridine Intermediate PySalt->DHP [Rh], HCOOH Iminium Iminium Ion DHP->Iminium H2O, -R-NH2 ChiralAmine Chiral Primary Amine (R-NH2) Enamine Enamine Iminium->Enamine R-NH2 Piperidine Chiral Piperidine Enamine->Piperidine [Rh], HCOOH

Caption: Proposed workflow for Asymmetric Reductive Transamination (ART).

Application Protocol: Rh-Catalyzed Asymmetric Reductive Transamination

This protocol is adapted from the procedure reported by Xiao and coworkers for the synthesis of chiral piperidines from pyridinium salts.[3]

Materials:

  • Substituted N-benzylpyridinium salt (1.0 equiv)

  • (R)- or (S)-1-Phenylethylamine (PEA) (10.0 equiv)

  • Formic acid (24.0 equiv)

  • [RhCp*Cl2]2 (1 mol%)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the N-benzylpyridinium salt (0.5 mmol, 1.0 equiv) and the rhodium catalyst, [RhCp*Cl2]2 (0.005 mmol, 1 mol%).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Add DCM (3.75 mL) and deionized water (0.25 mL) to the tube.

  • Add the chiral amine (e.g., (R)-PEA, 5.0 mmol, 10.0 equiv) followed by formic acid (12.0 mmol, 24.0 equiv) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 40 °C.

  • Stir the reaction mixture vigorously for 22 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by slow addition of saturated NaHCO3 solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

  • The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Summary
EntryPyridinium Salt SubstituentChiral AmineYield (%)ee (%)
12-Phenyl(R)-PEA8596
22-(4-Fluorophenyl)(R)-PEA8295
32-(2-Thienyl)(S)-PEA7894
42-Methyl(R)-PEA7592
(Data is representative and compiled from literature reports for illustrative purposes)[3]

Methodology 2: Organocatalytic Domino Michael/Aminalization

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. Domino or cascade reactions, in particular, offer an elegant and efficient way to construct complex molecular architectures from simple precursors in a single operation, minimizing waste and purification steps.[4][5] The synthesis of polysubstituted piperidines via an organocatalytic domino Michael addition followed by an intramolecular aminalization is a prime example of this strategy's power.[6]

Scientific Principles and Mechanistic Insights

This methodology utilizes a chiral secondary amine catalyst, typically an O-TMS protected diphenylprolinol, to facilitate the reaction between an aldehyde and a specifically functionalized nitroolefin.[6] The reaction proceeds through a well-defined catalytic cycle:

  • Enamine Formation: The aldehyde reacts with the chiral secondary amine catalyst to form a nucleophilic enamine intermediate.

  • Asymmetric Michael Addition: The enamine attacks the electron-deficient nitroolefin in a highly stereocontrolled Michael addition. The bulky substituents on the catalyst effectively shield one face of the enamine, dictating the stereochemistry of the newly formed C-C bond.

  • Iminium Ion Hydrolysis & Aminalization: The resulting intermediate hydrolyzes to release the catalyst and form a Michael adduct containing both an aldehyde and a protected amine functionality. This intermediate then undergoes a spontaneous intramolecular cyclization (aminalization) to form the stable piperidine ring.

This one-pot process allows for the formation of up to four contiguous stereocenters with excellent enantioselectivity.[4]

Causality of Experimental Choices:

  • Catalyst: O-TMS protected diphenylprolinol is a highly effective catalyst. The prolinol core provides the chiral environment, the diphenylmethyl groups create a sterically demanding pocket to control the facial selectivity of the Michael addition, and the bulky TMS protecting group enhances catalyst stability and solubility.

  • Nitroolefin Substrate: The nitro group is a potent electron-withdrawing group, activating the double bond for the Michael addition. The pendant Cbz-protected aminomethyl group is pre-installed to serve as the nitrogen source for the piperidine ring.

  • Aldehyde Substrate: Serves as the enamine precursor and contributes two carbons to the final piperidine ring.

  • Acidic Additive (e.g., Benzoic Acid): Often used to promote catalyst turnover by facilitating the hydrolysis of the iminium ion intermediate.

  • Solvent: Non-polar solvents like toluene or methylcyclohexane are typically preferred to maximize stereoselectivity by promoting a more organized transition state.

Organo_Domino Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst MichaelAdduct Zwitterionic Intermediate Enamine->MichaelAdduct + Nitroolefin Nitroolefin Nitroolefin (Michael Acceptor) Iminium Iminium Ion MichaelAdduct->Iminium Proton Transfer CyclizedInt Cyclized Intermediate (Aminal) Iminium->CyclizedInt Intramolecular Aminalization Piperidine Polysubstituted Piperidine CyclizedInt->Piperidine Tautomerization & Catalyst Release Piperidine->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the domino Michael/aminalization reaction.

Application Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine

This protocol is based on the work of Ma and coworkers.[6]

Materials:

  • Aldehyde (e.g., n-butanal, 2.0 equiv)

  • Cbz-protected 1-aminomethyl nitroolefin (1.0 equiv)

  • (S)-O-TMS-diphenylprolinol (20 mol%)

  • Benzoic acid (50 mol%)

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the Cbz-protected 1-aminomethyl nitroolefin (0.25 mmol, 1.0 equiv), (S)-O-TMS-diphenylprolinol catalyst (0.05 mmol, 20 mol%), and benzoic acid (0.125 mmol, 50 mol%).

  • Add anhydrous toluene (2.5 mL) to dissolve the solids.

  • Add the aldehyde (0.5 mmol, 2.0 equiv) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the highly substituted piperidine product.

  • Characterize the product by NMR and mass spectrometry. The diastereomeric ratio can be determined from the 1H NMR spectrum of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis.

Data Summary
EntryAldehydeNitroolefin R GroupYield (%)dree (%)
1PropanalPhenyl85>20:198
2Butanaln-Propyl81>20:197
3IsovaleraldehydePhenyl78>20:1>99
4Propanal4-Chlorophenyl88>20:198
(Data is representative and compiled from literature reports for illustrative purposes)[6]

Methodology 3: Chiral Phosphine-Catalyzed [4+2] Annulation

Transition metal-free, nucleophilic phosphine catalysis has become a powerful tool for the construction of carbo- and heterocyclic rings. The [4+2] annulation of imines with allenes, pioneered by Kwon and developed into an asymmetric variant by Fu, provides a convergent and highly stereoselective route to functionalized piperidine derivatives.[7]

Scientific Principles and Mechanistic Insights

This methodology relies on the ability of a chiral phosphine to act as a nucleophilic catalyst. The reaction mechanism is initiated by the addition of the chiral phosphine to the central carbon of an allenoate, generating a zwitterionic intermediate. This intermediate is a 1,4-dipole synthon that can then undergo a formal [4+2] cycloaddition with an electrophilic imine.

  • Nucleophilic Attack: The chiral phosphine catalyst adds to the allenoate to generate a phosphonium enolate/zwitterion.

  • Michael Addition: The α-carbon of this zwitterion attacks the electrophilic imine.

  • Ring Closure: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen anion attacks the phosphonium group, forming a six-membered ring.

  • Catalyst Elimination: The chiral phosphine is eliminated, regenerating the catalyst and forming the tetrahydropyridine product.

The stereochemical outcome of the reaction is controlled by the chiral environment created by the phosphine catalyst in the key C-C bond-forming step.

Causality of Experimental Choices:

  • Chiral Phosphine Catalyst: A C2-symmetric chiral phosphepine has proven to be highly effective.[7] Its specific geometry and electronic properties are crucial for both high reactivity and excellent enantioselectivity.

  • Allene Substrate: Allenoates serve as the four-carbon component in this annulation. The ester group activates the allene system towards nucleophilic attack by the phosphine.

  • Imine Substrate: The imine, activated with an electron-withdrawing group (e.g., tosyl), acts as the dienophile in this formal cycloaddition. The activating group enhances the electrophilicity of the imine carbon.

  • Solvent: A non-polar, aprotic solvent like toluene is typically used to ensure good solubility of the reactants and to minimize side reactions.

Phosphine_Annulation Phosphine Chiral Phosphine (P*) Zwitterion 1,4-Dipole Zwitterion Phosphine->Zwitterion + Allene Allene Allenoate Adduct Betaine Intermediate Zwitterion->Adduct + Imine Imine N-Tosyl Imine Cyclic Six-membered Ring Intermediate Adduct->Cyclic Ring Closure Piperidine Tetrahydropyridine Product Cyclic->Piperidine - P* Piperidine->Phosphine Catalyst Regeneration

Sources

Application Note: High-Throughput Stereoselective Synthesis of Piperidine Libraries using (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing frequently in pharmaceuticals and bioactive natural products.[1][2][3][4][5] The precise control of stereochemistry is often critical for therapeutic efficacy and safety. This application note details the utility of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one as a versatile chiral building block for the parallel synthesis of stereochemically enriched piperidine libraries. The dual stereogenic centers of this ketone provide a rigid conformational bias, enabling high diastereoselectivity in reactions at the C3-position and at the C4-carbonyl. We provide detailed, field-proven protocols for diastereoselective alkylation and ketone reduction, methodologies for high-throughput library generation, and subsequent cleavage of the chiral auxiliary to yield diverse, optically active piperidine derivatives.

Introduction: The Power of a Conformationally Locked Chiral Scaffold

The title compound, this compound, is a powerful tool for asymmetric synthesis.[6][][] Its utility stems from the synergistic stereodirecting effects of its two chiral centers:

  • The (s)-1-phenylethyl group on the nitrogen acts as a classic chiral auxiliary.[6][9] This bulky group effectively shields one face of the piperidine ring, directing the approach of incoming reagents to the opposite, less-hindered face.

  • The (s)-methyl group at the C2 position serves to lock the piperidine ring into a more rigid chair conformation. This conformational restriction further enhances the facial bias established by the N-phenylethyl group, leading to predictable and often high levels of diastereoselectivity.

This combination makes the scaffold ideal for parallel synthesis, where reliable and high-fidelity stereochemical outcomes are paramount for generating diverse yet well-defined compound libraries for drug discovery screening.

Parallel Synthesis Workflow for Piperidine Library Generation

The use of this compound in a parallel synthesis format allows for the rapid generation of hundreds of distinct, stereochemically defined piperidine analogues. A typical workflow, amenable to automation in 96-well plates, is outlined below.

G cluster_0 Plate 1: Diversification cluster_1 Plate 2: Work-up & Cleavage cluster_2 Plate 3: Analysis A Dispense (s)-2-Methyl-1- ((s)-1-phenylethyl)piperidin-4-one (Scaffold) to 96 wells B Parallel Dispensing of DIVERSE REAGENTS (e.g., Alkyl Halides, Aldehydes) C Parallel Reaction (e.g., Alkylation or Reduction) B->C Reaction Conditions (Base, Temp, etc.) D Parallel Quench & Aqueous Work-up C->D E Auxiliary Cleavage (e.g., Catalytic Hydrogenation) F High-Throughput Purification (e.g., Mass-directed Prep-LC) E->F G Library Analysis (LC-MS, NMR) F->G H Final Library of Chiral Piperidines G->H

Figure 1: High-throughput workflow for parallel synthesis of chiral piperidine libraries.

Protocols for Stereoselective Diversification

The following protocols are optimized for execution in parallel synthesis formats, such as 96-well deep-well plates.

Protocol 1: Diastereoselective α-Alkylation of the Enolate

This protocol leverages the chiral scaffold to direct the addition of various electrophiles to the C3 position of the piperidine ring. The bulky N-phenylethyl group is expected to block the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face, resulting in a single major diastereomer.

Figure 2: Proposed stereochemical pathway for diastereoselective alkylation.

A. Materials:

  • This compound (1.0 eq)[10][11][12]

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Library of electrophiles (e.g., alkyl halides, benzyl bromides) as 1.0 M solutions in THF (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

B. Procedure (per well of a 96-well plate):

  • To each well containing a solution of the piperidinone (e.g., 21.7 mg, 0.1 mmol in 0.5 mL THF), cool the plate to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (60 µL, 0.12 mmol) dropwise to each well while maintaining the low temperature. Stir the plate for 45 minutes at -78 °C to ensure complete enolate formation.

  • Add the solution of the desired electrophile (150 µL, 0.15 mmol) to each corresponding well.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Quench the reaction by adding 0.5 mL of saturated NH₄Cl solution to each well.

  • Allow the plate to warm to room temperature.

  • Add ethyl acetate (1 mL) to each well, seal the plate, and shake vigorously to extract the product. Allow the layers to separate.

  • Remove the aqueous layer. The organic layer can be directly analyzed by LC-MS or concentrated for further purification.

C. Expected Outcomes & Data: The alkylation is expected to proceed with high diastereoselectivity.[13]

Electrophile (R-X)Product (R)Typical Yield (%)Typical Diastereomeric Ratio (d.r.)
Methyl Iodide-CH₃85-95%>95:5
Ethyl Iodide-CH₂CH₃80-90%>95:5
Benzyl Bromide-CH₂Ph88-96%>97:3
Allyl Bromide-CH₂CH=CH₂75-85%>92:8
Protocol 2: Diastereoselective Ketone Reduction

This protocol generates chiral 4-hydroxypiperidines. The stereochemical outcome is dictated by the facial bias of the scaffold, directing hydride attack to the ketone.

A. Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

B. Procedure (per well):

  • To each well containing the piperidinone (21.7 mg, 0.1 mmol in 1 mL MeOH), cool the plate to 0 °C in an ice bath.

  • Add NaBH₄ (7.6 mg, 0.2 mmol) to each well.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 mL of water.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with DCM (2 x 1 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate. The resulting solution can be analyzed or concentrated.

Protocol 3: Cleavage of the Chiral Auxiliary

To obtain the final secondary amine, the N-phenylethyl group must be removed. Catalytic hydrogenation is a standard and effective method for this transformation.[2]

A. Materials:

  • Substituted piperidine from Protocol 1 or 2 (1.0 eq)

  • Palladium on carbon (Pd/C), 10 wt% (0.1 eq by weight)

  • Methanol or Ethanol

  • Trifluoroacetic acid (TFA) (optional, 1.1 eq)[2]

  • Hydrogen gas (H₂) source (e.g., H-Cube® or Parr hydrogenator)

B. Procedure:

  • Dissolve the substituted piperidine in methanol. In cases of slow reaction, the addition of an acid like TFA can facilitate the cleavage.[2]

  • Add Pd/C catalyst to the solution.

  • Subject the mixture to hydrogenation (e.g., 50 psi H₂) at room temperature until consumption of starting material is complete (typically 12-24 hours), as monitored by LC-MS.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final, deprotected chiral piperidine derivative.

Conclusion

This compound is a highly effective and reliable chiral scaffold for the parallel synthesis of diverse and stereochemically defined piperidine libraries. The protocols outlined in this note demonstrate robust methodologies for diastereoselective alkylation and reduction, followed by efficient removal of the chiral auxiliary. This building block enables drug discovery professionals to rapidly access novel chemical matter with precise stereochemical control, significantly accelerating the hit-to-lead optimization process.

References

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Enantioselective Synthesis of Piperidine-2,4-diones via Dieckmann Cyclization: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidine-2,4-diones in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and natural products.[1] Introducing chirality into this six-membered nitrogenous heterocycle significantly expands its chemical space and allows for precise modulation of pharmacological activity.[1][2][3] Chiral piperidine-containing drugs often exhibit improved potency, selectivity, and pharmacokinetic profiles compared to their racemic or achiral counterparts.[1][2]

Within this important class of molecules, piperidine-2,4-diones represent a particularly valuable synthetic intermediate and bioactive core. Their unique structural and electronic properties make them versatile building blocks for the synthesis of more complex molecular architectures. The development of robust and stereocontrolled methods to access enantiomerically pure piperidine-2,4-diones is therefore a critical endeavor for researchers in drug discovery and development, enabling the exploration of novel therapeutic agents targeting a wide range of diseases.[4][5]

This application note provides a detailed guide to the enantioselective synthesis of 6-substituted piperidine-2,4-diones utilizing a diastereoselective Michael addition with a chiral auxiliary, followed by a base-mediated Dieckmann cyclization. We will delve into the mechanistic underpinnings of the key stereocontrolling step, provide a comprehensive, step-by-step experimental protocol, and offer practical guidance for troubleshooting common challenges.

Mechanistic Insight: Stereocontrol via Chiral Auxiliary-Guided Dieckmann Cyclization

The cornerstone of this enantioselective synthesis is the use of a chiral amine auxiliary, specifically (S)-N-(α-methylbenzyl)allylamine, a strategy pioneered by Davies. The overall synthetic sequence involves three key stages:

  • Asymmetric Michael Addition: The chiral lithium amide, formed by deprotonation of (S)-N-(α-methylbenzyl)allylamine, undergoes a highly diastereoselective 1,4-conjugate addition to an α,β-unsaturated ester. The stereochemistry of the newly formed chiral center at the β-position is directed by the chiral auxiliary. The bulky α-methylbenzyl group effectively shields one face of the enolate intermediate, guiding the approach of the electrophile to the opposite face.

  • Formation of the Dieckmann Precursor: The resulting chiral β-amino ester is then acylated with a malonic acid derivative (e.g., monomethyl malonate) to furnish the N-acyl-β-amino diester, the direct precursor for the intramolecular cyclization.

  • Dieckmann Cyclization and Decarboxylation: The diester undergoes an intramolecular Claisen condensation, known as the Dieckmann cyclization, upon treatment with a suitable base (e.g., sodium methoxide).[6][7][8] This step forms the piperidine-2,4-dione ring. Subsequent hydrolysis and decarboxylation remove the ester group at the 3-position to yield the final 6-substituted piperidine-2,4-dione. The chiral auxiliary can then be removed under acidic conditions.

The following diagram illustrates the overall workflow and the crucial stereochemical-directing step.

Enantioselective Dieckmann Cyclization Workflow Overall Synthetic Workflow cluster_0 Stage 1: Asymmetric Michael Addition cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Cyclization & Deprotection start Chiral Amine Auxiliary ((S)-N-(α-methylbenzyl)allylamine) + α,β-Unsaturated Ester step1 Diastereoselective Michael Addition start->step1 1. n-BuLi, THF, -78°C 2. Michael Acceptor product1 Chiral β-Amino Ester step1->product1 step2 Acylation with Monomethyl Malonate product1->step2 EDC, HOBt, DCM product2 N-Acyl-β-amino Diester (Dieckmann Precursor) step2->product2 step3 Dieckmann Cyclization product2->step3 NaOMe, MeOH step4 Hydrolysis & Decarboxylation step3->step4 NaOMe, wet MeCN product3 Cyclized β-Keto Ester product4 Chiral Piperidine-2,4-dione step4->product4

Caption: A generalized workflow for the enantioselective synthesis of piperidine-2,4-diones.

The stereochemical outcome is rationalized by a transition state model where the lithium cation chelates to both the nitrogen and the carbonyl oxygen of the ester, creating a rigid six-membered ring structure. This conformation, combined with the steric hindrance of the phenyl group on the chiral auxiliary, dictates the facial selectivity of the Michael addition.

Detailed Experimental Protocol: Synthesis of (S)-6-Methylpiperidine-2,4-dione

This protocol provides a representative example for the synthesis of (S)-6-methylpiperidine-2,4-dione, adapted from the general procedures reported by Marson and Yau.

Materials and Reagents:

  • (S)-N-(α-methylbenzyl)allylamine

  • Methyl crotonate

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Monomethyl malonate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Sodium methoxide (30% in methanol)

  • Methanol

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Instrumentation:

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • NMR Spectrometer (¹H and ¹³C)

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Step 1: Asymmetric Michael Addition to form Methyl (R)-3-(((S)-1-phenylethyl)(allyl)amino)butanoate

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL).

  • Add (S)-N-(α-methylbenzyl)allylamine (1.6 equiv., e.g., 3.2 mmol, 0.52 g).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.55 equiv., e.g., 3.1 mmol, 1.24 mL of 2.5 M solution) dropwise via syringe. A color change to yellow or orange is typically observed.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, prepare a solution of methyl crotonate (1.0 equiv., e.g., 2.0 mmol, 0.20 g) in anhydrous THF (10 mL).

  • Add the methyl crotonate solution dropwise to the lithium amide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 2% to 10% ethyl acetate in hexanes) to afford the chiral β-amino ester as a colorless oil.

Step 2: Acylation to form the Dieckmann Precursor

  • Dissolve the purified β-amino ester from Step 1 (1.0 equiv., e.g., 1.5 mmol, 0.39 g) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add monomethyl malonate (1.2 equiv., e.g., 1.8 mmol, 0.21 g), HOBt (1.2 equiv., e.g., 1.8 mmol, 0.24 g), and EDC (1.2 equiv., e.g., 1.8 mmol, 0.34 g).

  • Stir the mixture at room temperature for 16 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield the N-acyl-β-amino diester.

Step 3: Dieckmann Cyclization, Hydrolysis, and Decarboxylation

  • Dissolve the diester from Step 2 (1.0 equiv., e.g., 1.0 mmol, 0.36 g) in methanol (10 mL).

  • Add sodium methoxide (1.2 equiv., e.g., 1.2 mmol, 0.22 mL of 30% solution in methanol).

  • Stir the mixture at room temperature for 2 hours. The formation of the cyclic β-keto ester can be monitored by TLC.

  • To the same reaction mixture, add a solution of sodium methoxide (1.2 equiv.) in wet acetonitrile (e.g., 10 mL acetonitrile with 0.1 mL water).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 50% ethyl acetate in hexanes) to afford (S)-6-methylpiperidine-2,4-dione.

Data Presentation: Expected Outcomes

The following table summarizes typical outcomes for the synthesis of a 6-substituted piperidine-2,4-dione based on literature precedents.

StepProductTypical Yield (%)Diastereomeric/Enantiomeric ExcessAnalytical Method
1 Chiral β-Amino Ester70-85%>95% deChiral HPLC, ¹H NMR
2 Dieckmann Precursor85-95%-¹H NMR, ¹³C NMR
3 (S)-6-Methylpiperidine-2,4-dione60-75% (over 2 steps)>95% eeChiral HPLC, Polarimetry

Characterization Data for (S)-6-Methylpiperidine-2,4-dione:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.5-8.0 (br s, 1H, NH), 3.8-4.0 (m, 1H, H6), 3.3-3.5 (m, 2H, H3), 2.5-2.7 (m, 2H, H5), 1.3-1.4 (d, 3H, J = 6.8 Hz, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.1 (C4), 170.2 (C2), 52.8 (C6), 48.5 (C3), 35.1 (C5), 20.9 (CH₃).

  • Chiral HPLC: Analysis on a suitable chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol will show two well-resolved peaks for the racemate, allowing for the determination of the enantiomeric excess of the synthesized product.

Troubleshooting and Optimization

The successful execution of this synthetic sequence, particularly the Dieckmann cyclization, requires careful attention to reaction conditions. The following diagram and table provide guidance on common issues and their remedies.

Troubleshooting_Dieckmann Troubleshooting Workflow for Dieckmann Cyclization start Low or No Product Yield in Step 3 q1 Check Reaction Conditions start->q1 q2 Analyze Side Products start->q2 c1 Anhydrous Conditions? q1->c1 Yes p1 Starting Material Recovered? q2->p1 p2 Hydrolyzed Diester? q2->p2 p3 Intermolecular Condensation Products? q2->p3 s1 Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle base under inert atmosphere. c1->s1 No c2 Correct Base Stoichiometry? c1->c2 Yes s2 Solution: Use at least 1.2 equivalents of base. Titrate base if its activity is uncertain. c2->s2 No c3 Sufficient Reaction Time/Temp? c2->c3 Yes s3 Solution: Increase reaction time. Gently warm the reaction if starting material persists at RT. c3->s3 No sp1 Cause: Inactive base or insufficient reaction time/temperature. p1->sp1 sp2 Cause: Presence of water quenching the base and hydrolyzing the ester. p2->sp2 sp3 Cause: Reaction concentration is too high. p3->sp3 s4 Solution: Run the reaction under more dilute conditions. sp3->s4

Caption: A logical workflow for troubleshooting the Dieckmann cyclization step.

Problem Potential Cause Recommended Solution
Low yield in Michael Addition (Step 1) Incomplete formation of the lithium amide; moisture in the reaction; impure reagents.Ensure anhydrous conditions. Use freshly distilled THF. Titrate the n-BuLi solution to confirm its concentration.
Low diastereoselectivity in Step 1 Reaction temperature too high; incorrect stoichiometry of reagents.Maintain the reaction temperature strictly at -78 °C. Ensure slow, dropwise addition of the reagents.
Incomplete acylation (Step 2) Inactive coupling reagents (EDC, HOBt).Use fresh, high-purity coupling reagents. Ensure the reaction is run under an inert atmosphere to prevent moisture from deactivating the reagents.
Low yield in Dieckmann Cyclization (Step 3) The base is not strong enough or has degraded; presence of moisture; reaction time is too short.Use a fresh, high-quality base like sodium methoxide or potassium tert-butoxide. Ensure all solvents and glassware are scrupulously dry. Increase reaction time and monitor by TLC.[9]
Formation of polymeric byproducts The reaction concentration is too high, favoring intermolecular condensation over the intramolecular Dieckmann cyclization.Perform the reaction under high-dilution conditions by adding the diester solution slowly to the base solution.
Incomplete decarboxylation Insufficient water in the acetonitrile for the hydrolysis step; insufficient heating.Ensure a small amount of water is present in the decarboxylation step. Increase the reflux time if necessary.
Epimerization of the chiral center The base used for the Dieckmann cyclization is too strong or the reaction is run for too long at elevated temperatures.Use sodium methoxide at room temperature for the cyclization. Avoid prolonged heating. If epimerization is still an issue, consider a milder base.

Conclusion

The enantioselective synthesis of 6-substituted piperidine-2,4-diones via a chiral auxiliary-directed Michael addition followed by a Dieckmann cyclization is a powerful and reliable method for accessing these valuable building blocks. This approach offers high stereocontrol and good overall yields. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers and drug development professionals can effectively synthesize a diverse range of chiral piperidine-2,4-diones for the advancement of their discovery programs.

References

  • Marson, C. M., & Yau, K. C. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 71(39), 7459-7469. [Link]

  • Davies, S. G., et al. (1998). Asymmetric conjugate addition of (S)-N-(α-methylbenzyl)allylamine. Journal of the Chemical Society, Perkin Transactions 1, (20), 3367-3380.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. BenchChem Technical Guides.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield. BenchChem Technical Support. (A representative URL for a technical support document).
  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Zayats, M. N., et al. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 19(32), 6939-6955. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 235-251. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1845. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. (A representative URL for a general chemistry encyclopedia).
  • BenchChem. (2025). Troubleshooting low yield in 1,5-diketone cyclization. BenchChem Technical Support.
  • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp.
  • Abid, M., & El-Shorbagi, A. N. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

  • Organic Syntheses. (2010). (S)-β:Leucine. [Link]

  • Davies, S. G., et al. (1999). Asymmetric synthesis of β-lactams and pseudopeptides via stereoselective conjugate additions of lithium (α-methylbenzyl)allylamide to α,β-unsaturated iron acyl complexes. Journal of the Chemical Society, Perkin Transactions 1, 3105-3110. [Link]

  • Davies, S. G., et al. (2004). Asymmetric total synthesis of sperabillins B and D via lithium amide conjugate addition. Organic & Biomolecular Chemistry, 2, 2630-2649. [Link]

  • Davies, S. G., et al. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17, 1322-1335. [Link]

  • Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919-1928. [Link]

  • Li, Y., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 11(7), e202200067. [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • SpectraBase. (n.d.). Piperidine. [Link]

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(18), 5941. [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 15(18), 3794. [Link]

Sources

Protocol for the N-Alkylation of 2-Methylpiperidin-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Methylpiperidin-4-ones in Medicinal Chemistry

The 2-methylpiperidin-4-one scaffold is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active molecules. Its strategic importance lies in its conformational pre-organization and the presence of three key functional handles: a secondary amine, a ketone, and a chiral center at the C2 position. The nitrogen atom, in particular, serves as a critical nexus for molecular diversification. N-alkylation of this core structure allows for the systematic modulation of a compound's physicochemical properties, including its basicity, lipophilicity, and steric profile. These modifications are instrumental in optimizing a molecule's pharmacokinetic and pharmacodynamic characteristics, ultimately influencing its efficacy and safety as a potential therapeutic agent. This application note provides a detailed guide to the two most prevalent and effective methods for the N-alkylation of 2-methylpiperidin-4-one: reductive amination and direct alkylation with alkyl halides.

Method 1: Reductive Amination

Reductive amination is a robust and widely employed one-pot reaction that transforms the secondary amine of 2-methylpiperidin-4-one into a tertiary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent.[1] This method is favored for its operational simplicity and the broad availability of carbonyl compounds, enabling the introduction of a diverse array of substituents.

Mechanism and Rationale

The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the desired N-alkylated product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[2]

Diagram of the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Work-up and Purification 2-Methylpiperidin-4-one 2-Methylpiperidin-4-one Aldehyde/Ketone Aldehyde/Ketone 2-Methylpiperidin-4-one->Aldehyde/Ketone Mix Solvent (e.g., DCE) Solvent (e.g., DCE) Aldehyde/Ketone->Solvent (e.g., DCE) Dissolve in Iminium_Ion Iminium Ion Intermediate Solvent (e.g., DCE)->Iminium_Ion Acid Catalyst (Optional) STAB Add NaBH(OAc)3 (STAB) Iminium_Ion->STAB Reduce Product N-Alkylated Product STAB->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification Substrate 2-Methylpiperidin-4-one Base Base (e.g., K2CO3) Substrate->Base Mix with Solvent Solvent (e.g., DMF) Base->Solvent Suspend in Alkyl_Halide Add Alkyl Halide Solvent->Alkyl_Halide Reaction Stir at RT or Heat Alkyl_Halide->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Alkylated Product Purification->Final_Product Yields

Sources

Crystallization procedure for piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Crystallization Procedure for Piperidin-4-one Derivatives Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist’s Guide to the Crystallization of Piperidin-4-one Derivatives

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] Achieving a crystalline solid form is a critical step in the purification, characterization, and formulation of these valuable compounds. High-quality crystals are essential not only for obtaining pure material but also for definitive structural elucidation via single-crystal X-ray diffraction, which can reveal crucial stereochemical details.[5]

This guide provides a comprehensive overview of the principles and practical protocols for the successful crystallization of piperidin-4-one derivatives. It moves beyond simple step-by-step instructions to explain the underlying causality of experimental choices, empowering researchers to troubleshoot and optimize their crystallization processes.

I. Guiding Principles: The Science of Crystal Formation

Crystallization is not merely precipitation; it is a highly ordered process of solid-phase formation from a solution. The entire procedure is a manipulation of solubility and is governed by two key kinetic stages:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from a supersaturated solution. This is often the rate-limiting step and can be initiated spontaneously or induced by methods like scratching the flask surface or adding a seed crystal.[6]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of a macroscopic crystal lattice.

The goal of any crystallization protocol is to achieve slow and controlled nucleation followed by steady crystal growth. Rapidly crashing a compound out of solution will trap impurities and result in a powder or amorphous solid, defeating the purpose of the purification.[7]

II. The Critical Role of Solvent Selection

There is no universal solvent for crystallization.[7] The choice is paramount and depends on the specific properties of the piperidin-4-one derivative . The guiding principle is that the ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures but only sparingly soluble at room temperature or below.[8]

Causality Behind Solvent Choices:

  • Polarity and "Like Dissolves Like": Piperidin-4-one derivatives contain a polar ketone group and a basic nitrogen atom, balanced by a nonpolar hydrocarbon backbone. Their overall polarity is influenced by substituents. A good starting point is to use polar protic or aprotic solvents that can interact with these functional groups.[8] A common rule of thumb is that solvents sharing functional groups with the solute are often effective.[9]

  • Hydrogen Bonding: The piperidine nitrogen (especially in N-unsubstituted derivatives) can act as a hydrogen bond acceptor and, if protonated, a donor. Solvents that can participate in hydrogen bonding (e.g., alcohols) can be very effective.[7]

  • Single-Solvent Systems: A review of successful crystallizations for piperidin-4-ones shows that ethanol and methanol are frequently used with great success.[1] These solvents are effective because they are polar enough to dissolve the compounds when heated but their solvating power decreases significantly upon cooling.

  • Mixed-Solvent Systems: Often, no single solvent provides the ideal solubility profile. A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not) is a powerful alternative.[8] The good solvent is used to dissolve the compound, and the anti-solvent is added slowly to induce supersaturation and crystallization. The two solvents must be miscible.

Data Presentation: Proven Solvent Systems for Piperidin-4-one Derivatives

The following table summarizes solvent systems reported in the literature for the successful crystallization of various substituted piperidin-4-ones.

Derivative TypeRecommended Solvent System(s)Reference
2,6-Disubstituted Piperidin-4-onesDistilled Ethanol
N-Benzyl Piperidin-4-one OximeMethanol
3-Alkyl-2,6-Diphenylpiperidin-4-onesEthanol
2,6-Diaryl-3-(arylthio)piperidin-4-onesEthanol-Ethyl Acetate Mixture
N-Acyl-bis(2'-furyl)piperidin-4-onesBenzene-Petroleum Ether Mixture
General NLO-active derivativesDichloromethane/Methanol (1:1, v/v)
4-Hydroxypiperidin-1-yl Derivatives(Slow evaporation from various)[10]
III. Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points. Always begin with a small amount of material (10-20 mg) to screen for optimal conditions before scaling up. A purity of at least 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction (SCXRD).[7]

Protocol 1: Slow Cooling Crystallization (Workhorse Method)

This is the most common and often successful technique for purification.

  • Dissolution: Place the crude piperidin-4-one derivative into a clean Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until it boils.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent required. An excess of solvent is a common cause of low yield.[6][8]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-heated flask to remove the impurities without the product crystallizing prematurely.[6] If the solution is colored, it can be cooled slightly, a small amount of decolorizing carbon added, and the solution reheated and filtered.[6]

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Rapid cooling encourages powder formation. For best results, insulate the flask to slow the cooling process further.

  • Induce Crystallization: If crystals do not form, induce nucleation by scratching the inside of the flask below the solvent line with a glass rod or by adding a single, tiny "seed" crystal from a previous batch.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the recovery of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Slow Evaporation (For High-Quality Single Crystals)

This method is ideal when the goal is to obtain crystals suitable for SCXRD analysis.

  • Solution Preparation: Dissolve the compound in a suitable solvent in a small vial or test tube. Unlike slow cooling, the solvent should be volatile enough to evaporate over a period of days (e.g., dichloromethane, ethyl acetate, or a mixture). Avoid highly volatile solvents like acetone which can evaporate too quickly.[7] A concentration similar to that used for an NMR sample (5-10 mg in 0.7 mL) is a good starting point.[7]

  • Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the cover with a needle to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with tweezers or a pipette.

Protocol 3: Vapor Diffusion / Solvent Layering

This is a more delicate technique for growing high-quality crystals of sensitive compounds.

  • Setup: Dissolve the compound in a minimal amount of a "good," less volatile solvent (e.g., toluene). Place this solution in a small, open vial.

  • Outer Chamber: Place the small vial inside a larger, sealed jar that contains a layer of a miscible "poor" or "anti-solvent" that is more volatile (e.g., pentane or hexane).

  • Diffusion: Over time, the volatile anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

  • Incubation & Harvesting: Allow the system to stand undisturbed for several days. Harvest crystals as they form.

IV. Mandatory Visualization: Crystallization Workflow

The following diagram outlines the logical workflow for selecting a crystallization strategy for a novel piperidin-4-one derivative.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Isolation & Analysis crude Crude Piperidin-4-one (Purity > 80%) dissolve Dissolve in Screening Solvent crude->dissolve slow_cool Method 1: Slow Cooling dissolve->slow_cool Saturated Hot Solution slow_evap Method 2: Slow Evaporation dissolve->slow_evap Moderately Volatile Solvent vapor_diff Method 3: Vapor Diffusion dissolve->vapor_diff Less Volatile Solvent isolate Isolate Crystals (Filtration) slow_cool->isolate slow_evap->isolate vapor_diff->isolate characterize Characterization (MP, NMR, XRD) isolate->characterize success success characterize->success Pure Crystals Obtained failure failure characterize->failure Failure (Oil/Powder) failure->dissolve Re-evaluate Solvent & Method

Caption: Workflow for Piperidin-4-one Crystallization.

V. Troubleshooting Common Crystallization Challenges
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's solubility is too high at the temperature of crystallization; the solvent is too good.Re-dissolve by heating and add more of the "good" solvent or a small amount of an "anti-solvent" before cooling again. Use a more dilute solution.[9]
No Crystals Form The solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the inner surface of the flask with a glass rod. Add a seed crystal. If these fail, cool the solution in an ice-salt or dry ice/acetone bath.[6]
Very Low Yield Too much solvent was used initially; the compound has significant solubility even in the cold solvent.Re-dissolve the filtrate and evaporate some of the solvent to concentrate the solution, then attempt cooling again. Ensure the solution is fully cooled in an ice bath before filtering.[8]
Salt Disproportionation For hydrochloride salts, residual water can mediate the reversion to the free base, which may be less crystalline.Use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[11]
VI. Characterization and Validation

Successful crystallization should be confirmed with analytical techniques:

  • Melting Point: A sharp, narrow melting range is a strong indicator of high purity.

  • Spectroscopy (NMR, FT-IR): Confirms the chemical identity and absence of solvent or major impurities.[10][12]

  • X-ray Diffraction: Powder XRD (PXRD) confirms the crystallinity of the bulk sample, while Single-Crystal XRD (SCXRD) provides the definitive three-dimensional structure.[13]

VII. References
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Request PDF. (n.d.). Crystal growth and characterization of new nonlinear optical piperidine derivative: (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone. ResearchGate. [Link]

  • Scribd. (n.d.). Crystallography of Piperidin-4-one. [Link]

  • Chemical Review and Letters. (n.d.). Articles List. [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]

  • Kavitha, S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • YouTube. (2021). M.Sc Chemistry project for crystal growth studies of Piperidine-4-one. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Mirmehrabi, M., et al. (2004). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • UConn Library. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. [Link]

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Use of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one in fentanyl analog synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

The following document addresses the chemical context and analytical considerations related to the specified topic. The synthesis of fentanyl and its analogs is illegal in many jurisdictions and is subject to strict international controls. This document does not provide, and should not be used to derive, a method for the synthesis of controlled substances. The information is intended for researchers, forensic scientists, and drug development professionals for informational and analytical purposes only, within the strict confines of the law.

Application Note: Structural Significance and Analytical Characterization of Chiral 4-Piperidone Precursors in the Context of Fentanyl-Related Compounds

Introduction: The Role of Chiral Scaffolds in Synthetic Chemistry

In modern synthetic chemistry, the control of stereochemistry is paramount. Chiral building blocks, or synthons, are fundamental to constructing complex molecules with specific three-dimensional arrangements. The precursor (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one is a prime example of such a synthon. It belongs to the class of substituted 4-piperidones, which are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

The significance of this specific molecule lies in its fixed stereochemistry:

  • The Piperidone Core: The 4-piperidone ring is a common scaffold in many pharmacologically active molecules.

  • Chiral Centers: The molecule contains two stereocenters with a defined (S,S) configuration. The (s)-1-phenylethyl group acts as a chiral auxiliary, a well-established strategy in asymmetric synthesis to direct the stereochemical outcome of subsequent reactions. This group is typically designed to be removed later in a synthetic sequence.

  • The C2-Methyl Group: The methyl group at the 2-position of the piperidine ring introduces an additional stereocenter, which can significantly influence the pharmacological profile of the final compound.

While this precursor can be used in various synthetic applications, its structural similarity to intermediates used in the clandestine synthesis of certain fentanyl analogs, such as those related to 3-methylfentanyl, places it under scrutiny. Therefore, the primary legitimate application for researchers and law enforcement is in the development of analytical methods for its detection and for tracing the origin of illicitly synthesized substances.

The 4-Anilinopiperidine Pharmacophore: A General Overview

Fentanyl and its numerous analogs are structurally defined by a central 4-anilinopiperidine core. The immense potency and diverse pharmacological effects of these molecules arise from specific substitutions at three key positions of this scaffold. Understanding this general structure is critical for predicting the properties of new analogs and for developing broad-spectrum analytical detection methods.

  • N-1 Position: The piperidine nitrogen is typically substituted with an aryl-ethyl group (like the phenethyl group in fentanyl) or other similar moieties. This group is crucial for opioid receptor binding.

  • C-4 Position: The piperidine carbon at the 4-position is substituted with an anilino group. The nitrogen of this group is acylated, most commonly with a propanamide group. Modifications to this acyl group significantly alter potency.

  • C-3 Position: Alkyl substitutions, particularly a methyl group, on the piperidine ring can create highly potent diastereomers. The cis- and trans-isomers of 3-methylfentanyl, for example, exhibit vastly different potencies.

General Structure of the 4-Anilinopiperidine Core cluster_piperidine Piperidine Ring cluster_aniline 4-Anilino Group N1 N1 (Aryl-ethyl group) C2 C2 N1->C2 C3 C3 (Methyl group site) C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Anilino_N N (Acylated) C4->Anilino_N Key Linkage C6 C6 C5->C6 C6->N1 Aryl Aryl (Phenyl ring) Anilino_N->Aryl

Caption: General chemical scaffold of 4-anilinopiperidine analogs.

Protocol: Analytical Workflow for the Identification of Unknown Synthetic Opioids

Forensic and analytical laboratories require robust, validated methods to identify unknown substances, particularly potent novel psychoactive substances (NPS). The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) classifies analytical techniques into categories based on their discriminating power, with Category A techniques providing the highest structural specificity.[1] A typical workflow combines presumptive and confirmatory tests.

Objective: To identify and structurally characterize a suspected synthetic opioid from a seized sample.

Materials:

  • Suspected sample

  • Appropriate solvents (e.g., methanol, acetonitrile)

  • Reference standards (if available)

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS), Raman Spectrometer.

Methodology:

Step 1: Presumptive Field Testing

  • 1.1. Raman Spectroscopy: Utilize a handheld Raman spectrometer for rapid, non-destructive analysis. This technique can provide a spectral fingerprint of the substance.[2][3]

    • Rationale: Raman is effective for identifying major components in a mixture and can often provide a preliminary identification of fentanyl or common cutting agents without sample destruction.[2] Surface-Enhanced Raman Spectroscopy (SERS) can be used to increase sensitivity for trace amounts.[3]

  • 1.2. Ion Mobility Spectrometry (IMS): If available, use IMS for rapid detection of trace residues.

    • Rationale: IMS is a highly sensitive technique used for screening and detecting minute quantities of substances in the field.

Step 2: Sample Preparation for Confirmatory Analysis

  • 2.1. Solubilization: Accurately weigh a small portion of the homogenized sample and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • 2.2. Dilution: Perform serial dilutions to bring the sample into the calibrated range of the analytical instruments, typically in the sub-µg/mL range for MS techniques.[4]

    • Rationale: Proper dilution is critical to avoid saturating the detector and to ensure accurate quantification.

Step 3: Confirmatory Analysis (Category A Techniques)

  • 3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the prepared sample into the GC-MS. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.

    • The mass spectrometer fragments the eluted molecules and records their mass-to-charge ratio.

    • Rationale: GC-MS is considered a gold standard for confirmatory testing.[1][5] The combination of a compound's retention time (from GC) and its mass spectrum (from MS) provides a high degree of certainty for identification.[6] Portable GC-MS systems are also being deployed for field analysis.[7][8]

  • 3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Inject the sample into the LC-MS/MS system. This is particularly useful for thermally unstable or non-volatile compounds.

    • Rationale: LC-MS/MS offers high sensitivity and specificity and is often the preferred method for analyzing biological specimens.[1][4] It can differentiate isomers and identify drugs even when reference standards are not available through high-resolution mass spectrometry.[2]

Step 4: Data Analysis and Interpretation

  • 4.1. Spectral Library Matching: Compare the mass spectrum obtained from the unknown sample against a spectral library (e.g., NIST, SWGDRUG) of known compounds. A high match score indicates a probable identification.

  • 4.2. Retention Time Confirmation: The retention time of the unknown peak should match that of a certified reference standard run under the identical analytical conditions.

  • 4.3. Isomer Differentiation: Techniques like GC-IRD (Gas Chromatography-Infrared Detection) can be used in conjunction with GC-MS to differentiate isomers that may have identical mass spectra.[1]

Analytical Workflow for Synthetic Opioid Identification cluster_field Field/Presumptive cluster_lab Laboratory/Confirmatory Sample Unknown Seized Sample Raman Raman Spectroscopy / SERS Sample->Raman Screening IMS Ion Mobility Spectrometry Sample->IMS Screening Prep Sample Prep (Solubilization, Dilution) Sample->Prep Analysis Request GCMS GC-MS Analysis Prep->GCMS Category A LCMS LC-MS/MS Analysis Prep->LCMS Category A Analysis Data Analysis (Library Match, RT Confirm) GCMS->Analysis LCMS->Analysis Report Final Report Analysis->Report

Caption: A typical workflow for the forensic identification of unknown substances.

Data Interpretation: The Power of Mass Spectrometry

Mass spectrometry is the cornerstone of modern forensic chemistry. In GC-MS, the electron ionization (EI) source produces a reproducible fragmentation pattern for a given molecule, which serves as a chemical fingerprint. For example, fentanyl analogs will show characteristic fragments corresponding to the loss of specific side chains. By comparing these fragments, analysts can often distinguish between closely related analogs.

The table below provides a hypothetical representation of characteristic mass fragments that might be used to differentiate between fentanyl and two common analogs. Actual values would be confirmed in a laboratory setting.

Compound Molecular Ion (M+) Characteristic Fragment 1 Characteristic Fragment 2 Interpretation
Fentanylm/z 336m/z 188m/z 105Loss of the propanilido group; benzoyl cation.
Acetylfentanylm/z 322m/z 188m/z 91Same core fragment; tropylium cation from acetyl group.
Furanylfentanylm/z 374m/z 188m/z 95Same core fragment; furanyl cation.

This data illustrates how even with a common core fragment (m/z 188), the unique fragments from the N-acyl group allow for unambiguous identification. The use of multiple analytical techniques is recommended to reduce ambiguity.[9]

Conclusion

The chiral precursor this compound represents a class of sophisticated chemical building blocks. While such molecules have legitimate applications in stereoselective synthesis, their potential for misuse in the clandestine production of controlled substances like fentanyl analogs necessitates a strong focus on analytical detection and regulatory control. The forensic and research communities must prioritize the development and validation of advanced, multi-modal analytical workflows. Techniques such as GC-MS, LC-MS/MS, and Raman spectroscopy are indispensable tools in the effort to identify novel synthetic opioids, understand their prevalence, and protect public health.

References

  • A Review of Analytical Methods Used to Identify Fentanyl and Its Analogs. (n.d.). Prized Writing - UC Davis. Available at: [Link]

  • Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications. (2024). MDPI. Available at: [Link]

  • Combine analytical techniques for confident identification of fentanyl analogs. (2023). Technology Networks. Available at: [Link]

  • Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens. (2023). The Center for Forensic Science Research & Education. Available at: [Link]

  • Evaluation of portable gas chromatography-mass spectrometry (GC-MS) for the analysis of fentanyl, fentanyl analogs, and other synthetic opioids. (2023). Journal of Forensic Sciences. Available at: [Link]

  • Breaking Down Fentanyl: New Technique Offers Promising Results in Differentiating Analogues. (2024). Spectroscopy Online. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. (n.d.). Taylor & Francis. Available at: [Link]

  • Evaluation of portable gas chromatography–mass... : Journal of Forensic Sciences. (n.d.). Ovid. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. (2022). Ingenta Connect. Available at: [Link]

  • Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (2022). ResearchGate. Available at: [Link]

  • Analysis of fentanyl analogs and novel synthetic opioids in blood, serum/plasma, and urine in forensic casework. (2018). Journal of Analytical Toxicology. Available at: [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. Available at: [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. Available at: [Link]

  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (1986). Semantic Scholar. Available at: [Link]

  • Designation of 4-Piperidone as a List I Chemical. (2022). Regulations.gov. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereocontrolled synthesis of polysubstituted piperidines. As a Senior Application Scientist, I understand the intricate challenges researchers, scientists, and drug development professionals face when constructing these valuable heterocyclic scaffolds with precise stereochemical control. The piperidine moiety is a cornerstone in medicinal chemistry, and its therapeutic efficacy is often dictated by the spatial arrangement of its substituents.[1][2][3]

This guide is designed to be a dynamic resource, moving beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. My goal is to equip you with the knowledge to not only identify the root cause of experimental setbacks but also to rationally design solutions for achieving high stereoselectivity and yield in your synthetic endeavors.

Part 1: Core Challenges in Stereocontrolled Piperidine Synthesis

The synthesis of polysubstituted piperidines with defined stereochemistry is a formidable task due to several inherent challenges:

  • Controlling Multiple Stereocenters: The creation of multiple contiguous stereocenters in a single ring system requires precise control over the reaction's facial selectivity.

  • Ring Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, which can influence the stereochemical outcome of reactions.

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the piperidine product or pyridine starting material can coordinate to and poison transition metal catalysts, hindering their activity.[4]

  • Side Reactions: A variety of side reactions, including over-reduction, epimerization, and the formation of constitutional isomers, can complicate the reaction mixture and reduce the yield of the desired product.[5]

Part 2: Troubleshooting Guides for Common Synthetic Methods

This section provides detailed troubleshooting for specific issues encountered during common synthetic routes to polysubstituted piperidines.

Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines is a common method for accessing the piperidine core. However, achieving high stereoselectivity, especially with polysubstituted pyridines, can be challenging.[6]

Q: My hydrogenation of a disubstituted pyridine is resulting in a low diastereomeric ratio (dr). What are the likely causes and how can I improve the selectivity?

A: Low diastereoselectivity in pyridine hydrogenation often stems from a lack of facial discrimination by the catalyst on the pyridine ring. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

Cause Troubleshooting Steps Causality Explained
Ineffective Catalyst System 1. Catalyst Screening: Test a range of heterogeneous catalysts (e.g., PtO₂, Rh/C, Ru/C). Rhodium and Ruthenium catalysts are often more effective than Palladium for pyridine hydrogenation.[6] 2. Ligand Modification (Homogeneous Catalysis): For homogeneous systems, screen chiral phosphine ligands to create a more sterically demanding and selective catalytic environment.The choice of metal and its ligand sphere directly influences the coordination of the substrate and the subsequent hydride delivery, which are key to determining the stereochemical outcome.
Harsh Reaction Conditions 1. Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired diastereomer.[7] 2. Pressure Optimization: While higher hydrogen pressure can increase the reaction rate, it may also lead to over-reduction and decreased selectivity.[8] Experiment with a range of pressures to find the optimal balance.Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, thus reducing the diastereomeric ratio.[7]
Substrate Reactivity 1. Protecting Group Strategy: The nature of the nitrogen protecting group can influence the conformation of the substrate and its approach to the catalyst surface. Consider screening different protecting groups (e.g., Boc, Cbz). 2. Formation of Pyridinium Salts: Converting the pyridine to a pyridinium salt can increase its reactivity and, in some cases, improve stereoselectivity by altering the electronic properties of the ring.[9]Steric bulk and electronic effects of substituents on the pyridine ring play a crucial role in directing the hydrogenation from a specific face.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl Pyridinium Salts [9]

  • Pyridinium Salt Formation: In a round-bottom flask, dissolve the 2-alkylpyridine (1.0 eq) in dichloromethane (DCM). Add benzyl bromide (1.1 eq) and stir at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed. The pyridinium salt can be isolated by precipitation with diethyl ether and filtration.

  • Hydrogenation: To a high-pressure reactor, add the 2-alkyl pyridinium salt (1.0 eq) and a chiral Iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, 1-2 mol%).

  • Execution: Purge the reactor with hydrogen gas (3-5 times). Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm) and stir the reaction at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

  • Workup: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the chiral 2-alkyl piperidine.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring with good stereocontrol. However, issues with regioselectivity and endo/exo selectivity can arise.

Q: My aza-Diels-Alder reaction is giving a mixture of regioisomers and poor endo/exo selectivity. How can I address this?

A: The selectivity of an aza-Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile, as well as the catalyst employed. A stepwise Mannich-Michael pathway can sometimes compete with the concerted [4+2] cycloaddition, leading to poor stereoselectivity. [10][11]

Troubleshooting Decision Tree:

start Low Regio- and Stereoselectivity in Aza-Diels-Alder Reaction cause1 Is the reaction catalyzed by a strong Lewis acid? start->cause1 solution1a Consider a Brønsted acid catalyst or an organocatalyst. cause1->solution1a Yes solution1b Use a milder Lewis acid (e.g., ZnCl2, Sc(OTf)3). cause1->solution1b Yes cause2 Is an acyclic diene being used? cause1->cause2 No solution1a->cause2 solution1b->cause2 solution2 Switch to a cyclic diene to improve facial selectivity. cause2->solution2 Yes cause3 Are the electronics of the diene and dienophile well-matched? cause2->cause3 No solution2->cause3 solution3 Modify substituents to enhance the HOMO-LUMO interaction (e.g., use an electron-rich diene with an electron-poor imine). cause3->solution3 No

Sources

Technical Support Center: Optimization of Mannich Reaction for Piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidin-4-ones via the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, increase yields, and minimize impurities.

Introduction to the Mannich Reaction in Piperidin-4-one Synthesis

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] In the context of piperidin-4-one synthesis, it is a powerful one-pot, three-component reaction that typically involves an enolizable ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia.[1][3][4] The resulting β-amino carbonyl compound, known as a Mannich base, can subsequently undergo an intramolecular cyclization to form the desired piperidin-4-one ring structure.[5][6] This heterocyclic scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[5][7][8]

The general mechanism proceeds in two key stages:

  • Formation of an Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form a highly electrophilic iminium ion.[1][2][3]

  • Nucleophilic Attack: The enolizable ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl compound.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of piperidin-4-ones using the Mannich reaction.

Low or No Product Yield

Question: I am not getting any of my desired piperidin-4-one product, or the yield is consistently low. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Mannich reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Reactivity of Starting Materials:

    • The Enolizable Component: The ketone must possess at least two acidic α-hydrogens to form the enolate necessary for the reaction. Steric hindrance around the α-carbon can also impede the reaction.

    • The Amine: Primary amines are typically used. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[3]

    • The Aldehyde: Formaldehyde is highly reactive and commonly used. Other non-enolizable aldehydes can also be employed.[3]

  • Suboptimal Reaction Conditions:

    • pH Control: The reaction is often acid-catalyzed to promote the formation of the iminium ion.[1] However, highly acidic conditions can lead to unwanted side reactions or degradation of starting materials. The use of an amine hydrochloride salt can help maintain an appropriate acidic environment.[3]

    • Temperature: While some Mannich reactions proceed at room temperature, others require heating to overcome the activation energy barrier. Conversely, excessive heat can promote the formation of side products. It is crucial to find the optimal temperature for your specific substrates.[9]

    • Reaction Time: Mannich reactions can vary in duration from a few hours to overnight.[10] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[9]

  • Solvent Choice:

    • Protic solvents like ethanol, methanol, and water are commonly used as they facilitate the formation of the iminium ion.[10] In some cases, greener solvent alternatives like deep eutectic solvents (DES) have been successfully employed.[11]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions check_solvent Assess Solvent Choice check_conditions->check_solvent optimize_reagents Modify Reactants (e.g., use more reactive amine) check_solvent->optimize_reagents If reagents are suspect optimize_conditions Systematically Vary pH, Temperature, and Time check_solvent->optimize_conditions If conditions are suboptimal optimize_solvent Screen Alternative Solvents check_solvent->optimize_solvent If solvent is inappropriate monitor_reaction Monitor Progress with TLC/LC-MS optimize_reagents->monitor_reaction optimize_conditions->monitor_reaction optimize_solvent->monitor_reaction successful_product Product Formation Observed monitor_reaction->successful_product

Caption: A logical workflow for troubleshooting low-yield Mannich reactions.

Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge in Mannich reactions. Understanding the potential side reactions is key to mitigating them.

  • Bis-Mannich Products: If the enolizable ketone has more than one pair of acidic α-hydrogens, a second aminoalkylation can occur, leading to the formation of a bis-Mannich base.[10]

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the ketone or limiting the amount of formaldehyde and amine can favor the formation of the mono-Mannich product.[10]

  • Aldol Condensation: The starting ketone or aldehyde can undergo self-condensation, particularly under basic conditions, to form aldol products.[10]

    • Solution: Maintaining acidic reaction conditions generally favors the Mannich reaction over aldol condensation.[10]

  • Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in aqueous solutions.

    • Solution: Using paraformaldehyde and a catalytic amount of acid can provide a slow, controlled release of formaldehyde. Dropwise addition of a formaldehyde solution can also be beneficial.[10]

  • Michael Addition Products: The initial Mannich base can sometimes undergo further reactions. For instance, in the synthesis of certain piperidones, the intermediate β-aminoketone can react with another molecule of the enone (formed in situ) via a Michael addition.

Table 1: Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
Bis-Mannich Base Multiple acidic protons on the ketoneControl stoichiometry; use ketone in slight excess.[10]
Aldol Products Self-condensation of ketone/aldehydeMaintain acidic reaction conditions.[10]
Formaldehyde Polymers Instability of aqueous formaldehydeUse paraformaldehyde with catalytic acid; add formaldehyde solution dropwise.[10]
Michael Adducts Further reaction of the Mannich baseOptimize reaction time to isolate the desired product before further reactions occur.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the Mannich reaction for piperidin-4-one synthesis?

A1: While many Mannich reactions are acid-catalyzed, other catalysts can be employed to improve yield, selectivity, and reaction conditions. Trifluoroacetic acid has been shown to be an effective catalyst for one-pot syntheses of piperidines. For asymmetric syntheses, organocatalysts like proline and its derivatives can be used to achieve high enantioselectivity. Chiral metal complexes, such as those involving Nickel(II), have also been developed for highly enantioselective Mannich-type reactions.[12] In recent years, heterogeneous catalysts, including magnetic nanoparticles, have gained attention as they are easily recoverable and reusable, aligning with the principles of green chemistry.[13]

Q2: How can I purify my piperidin-4-one product from the reaction mixture?

A2: Purification of piperidin-4-ones often involves a combination of techniques.

  • Crystallization: This is a common and effective method for purifying solid piperidin-4-one derivatives. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/acetone, benzene/petroleum ether) and allowed to crystallize slowly.[8][14]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique.

  • Acid-Base Extraction: Since the piperidin-4-one product contains a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Q3: Can I perform a stereoselective Mannich reaction to obtain a specific stereoisomer of a substituted piperidin-4-one?

A3: Yes, stereoselective Mannich reactions are well-established for the synthesis of enantiopure piperidine derivatives.[5][15] There are several strategies to achieve stereocontrol:

  • Chiral Auxiliaries: A chiral auxiliary can be attached to one of the reactants to direct the stereochemical outcome of the reaction.

  • Chiral Catalysts: As mentioned earlier, chiral organocatalysts (e.g., proline)[16] and chiral metal complexes can be used to induce asymmetry.[12]

  • Substrate Control: The inherent chirality of a starting material can influence the stereochemistry of the newly formed stereocenters.

Q4: What are some key experimental considerations for scaling up the synthesis of piperidin-4-ones?

A4: Scaling up a Mannich reaction requires careful consideration of several factors:

  • Heat Transfer: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in larger volumes.

  • Reagent Addition: For highly reactive or exothermic reactions, controlled addition of one or more reagents may be necessary.

  • Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities. For example, crystallization may be more practical than chromatography for multi-gram scale purification.

Experimental Protocol: General Procedure for the Synthesis of a 2,6-Diarylpiperidin-4-one

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic aldehyde (2 equivalents), the enolizable ketone (1 equivalent), and ammonium acetate (1 equivalent) in ethanol.[14]

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.[14]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture.[8]

Reaction Scheme

mannich_reaction reactants Ar-CHO + Ketone + NH4OAc arrow -> Ethanol, Reflux reactants->arrow product 2,6-Diarylpiperidin-4-one arrow->product

Sources

Technical Support Center: Purification of Chiral Piperidin-4-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral piperidin-4-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the separation of these critical chiral building blocks. Piperidin-4-ones are prevalent scaffolds in medicinal chemistry, and achieving high enantiomeric purity is often paramount for therapeutic efficacy and safety.

This resource will delve into the primary purification techniques, offering not just protocols but also the scientific rationale behind methodological choices. We will explore common pitfalls and their solutions in a practical question-and-answer format.

Choosing Your Purification Strategy

The selection of an appropriate purification technique for chiral piperidin-4-one isomers is contingent on several factors, including the scale of the separation, the desired level of enantiomeric excess (e.e.), available instrumentation, and the inherent properties of the molecule. The following decision tree provides a general framework for selecting a suitable method.

G start Racemic Mixture of Piperidin-4-one Derivative scale What is the required scale? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Small prep Preparative / Large Scale (>1g) scale->prep Large chromatography Chiral Chromatography (HPLC/SFC) analytical->chromatography method_choice Primary Separation Method prep->method_choice resolution Diastereomeric Salt Resolution method_choice->resolution Existing Racemate asymmetric_synthesis Consider Asymmetric Synthesis for future batches method_choice->asymmetric_synthesis New Synthesis chromatography->asymmetric_synthesis For high throughput

Caption: Decision pathway for selecting a chiral purification technique.

Section 1: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers.[1] It relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For piperidin-4-one derivatives, polysaccharide-based CSPs are often the first choice for screening.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any separation of my piperidin-4-one enantiomers on a polysaccharide-based chiral column. What should I do?

A1: Lack of separation, or co-elution, indicates that the chosen CSP and mobile phase system are not providing adequate chiral recognition. Here’s a systematic approach to troubleshooting:

  • Vary the Mobile Phase:

    • Normal Phase (NP): If you started with a standard hexane/isopropanol mobile phase, systematically vary the alcohol modifier (e.g., switch to ethanol or methanol). The nature of the alcohol can significantly alter the hydrogen bonding interactions between your analyte and the CSP.[3]

    • Additives are Key: For basic compounds like piperidin-4-ones, peak shape and resolution can be dramatically improved by adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase. This minimizes undesirable interactions with residual acidic sites on the silica support.[4] Conversely, an acidic additive like trifluoroacetic acid (TFA) (0.1-0.2%) can also be effective, particularly if your molecule has other functional groups.[2]

  • Screen Different CSPs: There is no universal CSP. If one column (e.g., a cellulose-based phase) fails, screen an amylose-based CSP, or vice-versa. They often offer complementary selectivity.[5] The most commonly successful CSPs for general screening are from the Chiralpak® (e.g., AD, AS, IC) and Chiralcel® (e.g., OD, OJ) series.[6]

  • Switch to a Different Chromatographic Mode: If normal phase fails, consider polar organic or reversed-phase modes, although these are generally less common for initial screening of these compounds.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape for piperidin-4-one derivatives is a frequent issue, often caused by strong interactions between the basic nitrogen of the piperidine ring and the stationary phase.[7]

  • Use an Amine Modifier: As mentioned above, adding a basic modifier like 0.1% DEA to your mobile phase is the most effective solution for tailing peaks of basic analytes in normal phase chiral chromatography.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing or fronting. Try reducing the injection volume or the concentration of your sample.

  • Ensure Mobile Phase Compatibility: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[8]

Q3: Should I use HPLC or SFC for my separation?

A3: Both techniques are powerful for chiral separations. The choice often depends on available instrumentation and specific goals.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly the preferred method for chiral separations in drug discovery.[6][9] Its advantages include:

    • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[10][11]

    • Greener Chemistry: SFC significantly reduces the consumption of organic solvents.[11]

    • Higher Efficiency: Often provides sharper peaks and better resolution.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and widely accessible technique. It is well-suited for both analytical and preparative scale work.[12]

The same polysaccharide-based columns used for HPLC can typically be used for SFC, making it straightforward to screen on both systems.[2]

Experimental Protocol: Chiral HPLC/SFC Method Development Workflow

G start Dissolve Racemic Piperidin-4-one in Mobile Phase screen_cols Screen on 4 Complementary CSPs (e.g., Chiralpak AD, AS; Chiralcel OD, OJ) start->screen_cols screen_solvents Use Two Mobile Phase Systems 1. Hexane/IPA (80/20) + 0.1% DEA 2. Hexane/EtOH (80/20) + 0.1% DEA screen_cols->screen_solvents eval Evaluate Resolution (Rs) screen_solvents->eval no_sep No Separation (Rs < 0.8) eval->no_sep No partial_sep Partial Separation (0.8 < Rs < 1.5) eval->partial_sep Partial good_sep Good Separation (Rs > 1.5) eval->good_sep Yes redevelop Try different CSPs or chromatographic modes no_sep->redevelop optimize Optimize Mobile Phase (Vary alcohol %) Adjust flow rate partial_sep->optimize validated Validated Method good_sep->validated optimize->eval

Caption: Workflow for chiral HPLC/SFC method development.

Data Presentation: Typical Chiral Stationary Phases for Piperidinones
Chiral Stationary Phase (CSP)Selector TypeCommon Mobile Phase ModifiersNotes
Chiralpak® AD-H/AD-3 Amylose tris(3,5-dimethylphenylcarbamate)Isopropanol, EthanolOften a good starting point for screening.[6]
Chiralpak® AS-H/AS-3 Amylose tris((S)-α-methylbenzylcarbamate)Isopropanol, EthanolProvides complementary selectivity to AD phases.[6]
Chiralcel® OD-H/OD-3 Cellulose tris(3,5-dimethylphenylcarbamate)Isopropanol, EthanolA robust and widely applicable CSP.[6]
Chiralcel® OJ-H/OJ-3 Cellulose tris(4-methylbenzoate)Isopropanol, EthanolUseful for compounds with aromatic moieties.[6]
Chiralpak® IC-3 Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA, Hexane/EthanolImmobilized phase, compatible with a wider range of solvents.[2]

Section 2: Diastereomeric Salt Resolution

This classical method involves reacting the racemic piperidin-4-one with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[13] These diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[4] This technique is particularly useful for larger-scale purifications where preparative chromatography may be prohibitively expensive.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I choose the right chiral resolving agent for my piperidin-4-one?

A1: The choice is largely empirical, but some guidelines apply. Since piperidin-4-ones are basic, you will need a chiral acid as the resolving agent.

  • Common Choices: Readily available and relatively inexpensive chiral acids like dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid, (S)-mandelic acid, and (S)-camphorsulfonic acid are excellent starting points.[13]

  • Screening is Essential: It is highly recommended to perform small-scale screening experiments with several resolving agents and solvents to find conditions that yield a crystalline salt with good diastereomeric enrichment.

Q2: My diastereomeric salt resolution is not working; I'm getting an oil or no precipitate.

A2: This is a common issue in crystallization.

  • Solvent Choice is Critical: The solvent must be one in which the diastereomeric salts have different solubilities. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).[4] Solvent mixtures can also be effective.

  • Control Cooling Rate: Slow, controlled cooling is crucial for forming well-ordered crystals. Crash cooling often leads to the precipitation of both diastereomers or the formation of oils.

  • Seeding: If you have a small amount of the desired diastereomerically pure salt, use it to seed the crystallization mixture to encourage the formation of the correct crystal lattice.

  • Purity of Starting Material: Ensure your starting racemic piperidin-4-one is of high purity. Impurities can inhibit crystallization.

Q3: The yield of my desired diastereomer is very low.

A3: This suggests that the desired diastereomeric salt has significant solubility in the mother liquor.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the salt. Excess solvent will reduce the yield.

  • Lower the Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[4]

  • Recycle the Mother Liquor: The mother liquor is enriched in the other diastereomer. You can recover the resolving agent and racemize the unwanted piperidin-4-one enantiomer for reuse.

Experimental Protocol: Diastereomeric Salt Resolution Workflow
  • Salt Formation: Dissolve one equivalent of the racemic piperidin-4-one in a suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent (slight heating may be necessary).

  • Crystallization: Slowly add the resolving agent solution to the piperidin-4-one solution. Stir and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt by NMR or by liberating the free base and analyzing by chiral HPLC.

  • Recrystallization: If the d.e. is not satisfactory, recrystallize the salt from a suitable solvent system to enhance its purity.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with an aqueous base (e.g., Na2CO3 or NaOH) to deprotonate the piperidinone.

  • Extraction: Extract the enantiomerically pure piperidin-4-one free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the final product.

Section 3: Asymmetric Synthesis as a Purification-Adjacent Strategy

While not a purification technique in the traditional sense, employing an asymmetric synthesis route from the outset can provide enantiomerically enriched piperidin-4-one, significantly simplifying or even obviating the need for extensive chiral purification.[14][15] Catalytic asymmetric methods, such as asymmetric hydrogenation of pyridinium salts or [4+2] annulations, are powerful tools for accessing these structures with high enantioselectivity.[16][17]

Key Considerations
  • Upfront Investment: Developing an asymmetric synthesis requires more initial research and development compared to synthesizing a racemate.

  • Scalability: Many modern catalytic asymmetric methods are highly efficient and scalable.

  • Final Polishing: Even with a highly enantioselective synthesis (e.g., >95% e.e.), a final purification step, such as a simple crystallization or flash chromatography, may be necessary to remove minor impurities and achieve >99% e.e.

References

  • Wurz, R. P., & Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4785. [Link]

  • Not available.
  • Wurz, R. P., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]

  • Enders, D., et al. (2002). A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. Tetrahedron Letters, 43(25), 4439-4441. [Link]

  • Not available.
  • Ahman, J., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Wurz, R. P., & Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. ResearchGate. [Link]

  • Not available.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Reddy, K. S., et al. (2015). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]

  • Not available.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(3), 677. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

  • De Klerck, K., et al. (2012). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1234, 81-90. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Not available.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Not available.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Not available.
  • Not available.
  • Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]

  • Watt, A. P., et al. (2001). Chiral separation of 4,4-disubstituted piperidinyl substance P antagonists. Journal of Chromatography A, 922(1-2), 349-356. [Link]

  • Not available.
  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

  • Ahuja, S. (2007). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

  • Not available.
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Technical Support Center: Mastering the Dieckmann Cyclization of Amino Diesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann cyclization of amino diester substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome the unique challenges associated with this powerful ring-closing reaction. Low yields and unexpected side products can often hinder progress, but a deep understanding of the reaction mechanism and careful optimization of reaction parameters can lead to successful outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Question 1: My Dieckmann cyclization of an N-protected amino diester is resulting in a low yield of the desired cyclic β-amino-α-ketoester. What are the primary factors I should investigate?

Low yields in the Dieckmann cyclization of amino diesters can stem from several sources. The key is to systematically evaluate each reaction parameter. Here’s a prioritized checklist:

  • Inadequate N-Protection: The nitrogen atom of the amino acid backbone is nucleophilic and basic, which can interfere with the desired enolate formation and subsequent cyclization. A robust protecting group is non-negotiable. If you are observing a complex mixture of products, incomplete protection or cleavage of the protecting group under the reaction conditions might be the culprit.

  • Suboptimal Base Selection: The choice of base is critical. The pKa of the base must be high enough to efficiently deprotonate the α-carbon of the ester, but its nucleophilicity and steric bulk must be considered to avoid side reactions.

  • Intermolecular Condensation: If you are observing oligomeric or polymeric material, intermolecular reaction is outcompeting the desired intramolecular cyclization. This is a common issue, especially when forming rings larger than six members.

  • Reaction Conditions: Temperature and reaction time are crucial. Insufficient energy may lead to an incomplete reaction, while excessive heat can promote decomposition or side reactions.

Question 2: I'm observing a significant amount of a dimeric or polymeric byproduct. How can I favor the intramolecular Dieckmann cyclization?

The formation of intermolecular condensation products is a classic challenge in ring-closing reactions. The fundamental principle to favor intramolecular cyclization is to maintain a very low concentration of the starting diester throughout the reaction. This is achieved through high-dilution conditions .[1][2]

The rationale is straightforward: at any given moment, a molecule of the diester is more likely to encounter its own reactive tail than another molecule of the diester. There are two common ways to implement this:

  • Large Solvent Volume: The simplest approach is to dissolve the diester in a large volume of solvent. However, this can be impractical for larger-scale reactions.

  • Slow Addition (Syringe Pump): A more practical and efficient method is to slowly add a solution of the amino diester to a solution of the base using a syringe pump over several hours.[2] This ensures that the concentration of the unreacted diester remains extremely low at all times.

dot graph TD { A[High Concentration of Amino Diester] --> B{Collision}; B --> C[Intermolecular Reaction (Dimer/Polymer)]; B --> D[Intramolecular Reaction (Desired Product)]; subgraph "High Dilution Principle" E[Low Concentration of Amino Diester] --> F{Collision}; F --> G[Intramolecular Reaction Favored]; end C -- "Low Yield" --> X[Outcome]; G -- "High Yield" --> Y[Outcome]; }

Caption: Favoring Intramolecular Cyclization.

Question 3: My reaction with sodium ethoxide in ethanol is giving poor yields. What other bases should I consider?

While sodium ethoxide is a classic base for the Dieckmann condensation, it is often not the optimal choice, especially for sensitive substrates like amino diesters.[3] Here's a breakdown of alternatives and the reasoning behind their use:

  • Sterically Hindered Alkoxides (e.g., Potassium tert-butoxide, KOtBu): These bases are less nucleophilic than sodium ethoxide, reducing the likelihood of undesired side reactions like transesterification or attack at the ester carbonyl.[3] KOtBu is a strong, non-nucleophilic base that is very effective in aprotic solvents like THF or toluene.

  • Metal Hydrides (e.g., Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon. The byproduct is hydrogen gas, which simply evolves from the reaction mixture. It is often used in aprotic solvents like THF or DMF.

  • Amide Bases (e.g., LDA, LHMDS): Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LHMDS) are very strong, sterically hindered, and non-nucleophilic bases.[3] They are particularly useful for substrates with less acidic α-protons or when a rapid and complete enolate formation is desired at low temperatures.

BaseSolventKey AdvantagesConsiderations
Sodium Ethoxide (NaOEt) Ethanol, TolueneInexpensive, traditionalCan act as a nucleophile, leading to side reactions.[3]
Potassium tert-butoxide (KOtBu) Toluene, THFStrong, sterically hindered, low nucleophilicity.[3]Can be sensitive to moisture.
Sodium Hydride (NaH) THF, DMFStrong, non-nucleophilic, irreversible deprotonation.Heterogeneous reaction, can have an induction period.
Lithium Diisopropylamide (LDA) THFVery strong, non-nucleophilic, fast at low temperatures.Must be prepared fresh or titrated before use.
Lithium Hexamethyldisilazide (LHMDS) THFVery strong, non-nucleophilic, commercially available.[3]More expensive than other options.

Question 4: I am using an N-Boc protected amino diester and suspect the protecting group is being cleaved. What conditions should I use?

The tert-butoxycarbonyl (Boc) group is generally stable to basic conditions. However, strongly basic conditions, especially at elevated temperatures, can potentially lead to its cleavage. To mitigate this:

  • Use Milder Bases: If possible, use a base that is just strong enough to effect the cyclization. For example, if your substrate is sufficiently acidic, you might not need a very strong base like LDA.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Strong bases like LDA and LHMDS are often effective even at -78 °C.

  • Consider Alternative Protecting Groups: If Boc cleavage is a persistent issue, consider switching to a more base-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Dieckmann cyclization of amino diesters.

What is the role of the N-protecting group in the Dieckmann cyclization of amino diesters?

The primary role of the N-protecting group is to render the amino group unreactive under the basic conditions of the Dieckmann cyclization.[4] An unprotected primary or secondary amine would be deprotonated by the strong base, leading to a complex mixture of products. Furthermore, the amide formed upon protection is significantly less nucleophilic than the free amine, preventing it from participating in undesired intermolecular reactions.[4] Common protecting groups include Boc and Cbz.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Importance of N-Protection.

Which ring sizes are most readily formed in a Dieckmann cyclization?

The Dieckmann cyclization is most efficient for the formation of five- and six-membered rings.[5][6][7] The formation of these rings is thermodynamically and kinetically favored due to minimal ring strain. The synthesis of seven-membered rings is also possible, though often with lower yields. The formation of smaller rings (three or four-membered) is generally not feasible due to high angle strain, and the formation of larger rings (eight or more members) is entropically disfavored and prone to competing intermolecular reactions.[3]

What is the mechanism of the Dieckmann cyclization?

The Dieckmann cyclization is an intramolecular Claisen condensation.[5][8][9] The mechanism involves the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Tetrahedral Intermediate Formation: This attack forms a cyclic tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group.

  • Deprotonation of the Product: The resulting cyclic β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base deprotonates this position in what is typically an irreversible step, driving the reaction equilibrium towards the product.[10]

  • Protonation: An acidic workup in a separate step protonates the enolate to yield the final neutral cyclic β-keto ester.

Are there any alternative reactions to the Dieckmann cyclization for synthesizing cyclic β-amino esters?

Yes, if the Dieckmann cyclization proves to be low-yielding despite optimization, several alternative strategies can be employed:

  • Thorpe-Ziegler Reaction: This is the intramolecular version of the Thorpe reaction, which involves the base-catalyzed condensation of dinitriles to form a cyclic α-cyanoenamine.[1][11][12][13] Subsequent hydrolysis and decarboxylation can yield a cyclic ketone, which can then be further functionalized to the desired cyclic β-amino ester.

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including those containing nitrogen. A suitably designed acyclic diene precursor containing the amino acid backbone can be cyclized using a ruthenium catalyst.

  • Intramolecular Michael Addition: An appropriately substituted acyclic precursor can undergo an intramolecular Michael addition to form a cyclic β-amino ester.

Experimental Protocols

General Procedure for the Dieckmann Cyclization of an N-Boc Protected Amino Diester using Sodium Hydride

Disclaimer: This is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and dry, inhibitor-free tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the THF.

  • Substrate Addition: Dissolve the N-Boc protected amino diester (1.0 equivalent) in dry THF. Add this solution dropwise to the stirred suspension of NaH at room temperature over a period of 4-6 hours using a syringe pump to maintain high-dilution conditions.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired cyclic β-amino-α-ketoester.

References

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  • Thorpe reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - MDPI. (n.d.). Retrieved from [Link]

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  • Cyclic amino acid derivatives - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • Dieckmann Condensation - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+) - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of new cyclic and acyclic biologically relevant amino acid derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

  • High dilution principle - Wikipedia. (n.d.). Retrieved from [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation - ResearchGate. (n.d.). Retrieved from [Link]

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2024, January 15). Retrieved from [Link]

  • Dieckmann condensation - Grokipedia. (n.d.). Retrieved from [Link]

  • Influence of the N‐protecting group. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization | Journal of the American Chemical Society. (2023, July 25). Retrieved from [Link]

  • Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. (n.d.). Retrieved from [Link]

  • Dieckmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Retrieved from [Link]

  • Recent progress in the chemistry of β-aminoketones - RSC Publishing. (2022, August 31). Retrieved from [Link]

  • Selective Syntheses of Functionalized Cyclic β-Amino Acids via Transformation of the Ring CC Double Bonds | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2023, July 31). Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2023, January 14). Retrieved from [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Dieckmann Condensation - Online Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from [Link]

  • Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations - YouTube. (2021, December 6). Retrieved from [Link]

  • Dieckmann Condensation Reactions - Chad's Prep®. (n.d.). Retrieved from [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved from [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - Frontiers. (2019, March 27). Retrieved from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (n.d.). Retrieved from [Link]

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Technical Support Center: Scalable Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when moving from laboratory-scale experiments to larger-scale production. Piperidine and its derivatives are among the most prevalent N-heterocyclic scaffolds in pharmaceuticals, making their efficient and scalable synthesis a critical aspect of drug discovery and development.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to the synthesis and handling of piperidine derivatives.

Q1: My purified piperidine has developed a yellow or brown tint upon storage. What is the cause, and can it still be used?

A: The discoloration of piperidine is a common issue caused by oxidation, especially upon exposure to air and light.[3][4] The usability of the discolored piperidine depends on the sensitivity of your subsequent reactions. For many applications, minor discoloration may not be an issue. However, for high-purity applications or reactions sensitive to impurities, purification is recommended. The most effective method to remove these colored impurities is distillation.[3] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool place.[3]

Q2: I'm struggling to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[3] To overcome this, consider azeotropic distillation with water or a hydrocarbon solvent like benzene or toluene.[4][5] A highly effective chemical method is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not. This allows for separation by filtration.[3][6]

Q3: My solution of piperidine in DMF crystallized during storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (which may be present in the laboratory environment) to form other salts.[3] To resolve this, you can try warming the solution to redissolve the crystals, but it is often better to prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]

Q4: What are the most common and scalable synthetic routes to piperidine derivatives?

A: Several methods are amenable to scale-up, with the choice depending on factors like the desired substitution pattern, cost of starting materials, and available equipment. The most common scalable methods include:

  • Hydrogenation of Pyridine Derivatives: A widely used industrial method involving the reduction of the pyridine ring with hydrogen gas and a metal catalyst (e.g., Nickel, Palladium, Rhodium).[7] This is often cost-effective for simple piperidines.

  • Reductive Amination: This involves the reaction of a dicarbonyl compound like glutaraldehyde with a primary amine, followed by in-situ reduction.[7]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, and is particularly useful for synthesizing tetrahydroisoquinolines and other complex piperidine-containing structures.[8]

  • Aza-Diels-Alder Reaction: A cycloaddition reaction that can provide rapid access to complex piperidine structures.[7]

Q5: Do I need to protect the piperidine nitrogen during functionalization of other parts of the molecule?

A: It depends on the reaction conditions and the reagents being used. The piperidine nitrogen is nucleophilic and basic, and can interfere with many reactions.[4] If you are performing reactions that are sensitive to amines (e.g., using strong bases or electrophiles that can react with the nitrogen), protection is often necessary. Common protecting groups for the piperidine nitrogen include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental and widely used method for accessing the piperidine core.[1] However, the aromaticity of the pyridine ring and potential for catalyst poisoning can present challenges.[3]

Common Issues & Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Deactivation/Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. The nitrogen of pyridine or the piperidine product can also bind to the metal center and inhibit catalysis.[3][9][10] 2. Insufficient Hydrogen Pressure or Poor Mass Transfer: The concentration of hydrogen at the catalyst surface is too low.[9] 3. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation energy of the reaction.[9] 4. Inactive Catalyst Batch: The catalyst itself may be of poor quality.[9]1. Purify Starting Materials: Ensure the pyridine starting material and solvent are pure. Consider passing them through a plug of activated carbon or alumina. Use a Fresh Catalyst Batch: Use a fresh, high-quality catalyst.[9] Choose a More Robust Catalyst: Rhodium-based catalysts are often more effective than palladium for pyridine hydrogenation.[3][10] Quaternizing the pyridine nitrogen to form a pyridinium salt can also prevent catalyst poisoning.[10][11] 2. Increase Hydrogen Pressure: Incrementally increase the hydrogen pressure. Improve Agitation: Ensure efficient stirring to improve gas-liquid mixing and mass transfer of hydrogen to the catalyst surface.[9] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.[9] 4. Test Catalyst: Validate the catalyst on a known, reliable reaction to confirm its activity.[9]
Formation of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines) 1. Incomplete Reaction: Insufficient reaction time or low catalyst loading.[9] 2. Catalyst Deactivation: The catalyst loses activity before the reaction reaches completion.[9]1. Increase Reaction Time/Catalyst Loading: Extend the reaction time or increase the amount of catalyst used.[9] 2. Use a More Robust Catalyst: Employ a more stable catalyst or consider adding a second portion of the catalyst during the reaction.[9]
Over-reduction (C-N Bond Cleavage) 1. Harsh Reaction Conditions: High temperatures and pressures can promote hydrogenolysis of the C-N bond in the newly formed piperidine ring.[9]1. Optimize Conditions: Lower the reaction temperature and/or pressure.[9] Careful optimization is key to finding a balance between reaction rate and selectivity.
Low Diastereoselectivity (for substituted pyridines) 1. Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the stereochemical outcome.[3]1. Screen Catalysts and Conditions: Different catalysts can favor the formation of different diastereomers. For example, hydrogenation over PtO2 in acidic media often favors the formation of the cis isomer.[3][12] Screen various catalysts (PtO2, Rh/C, Pd/C) and solvents to optimize for the desired diastereomer.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • Hydrogen gas

  • High-pressure reactor (Parr shaker or similar)

  • Standard workup and purification equipment

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the reaction mixture.

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring or shaking and heat the reaction to the desired temperature (e.g., room temperature to 50°C).

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.[3]

  • Workup:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the system with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.

    • Carefully neutralize the filtrate with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Workflow Diagram: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Substituted Pyridine + Solvent (Acetic Acid) catalyst Add PtO2 Catalyst start->catalyst seal Seal Reactor & Purge (N2 then H2) catalyst->seal pressurize Pressurize with H2 seal->pressurize react Stir/Shake at Temp & Monitor H2 Uptake pressurize->react vent Vent H2 & Purge N2 react->vent filter Filter to Remove Catalyst vent->filter neutralize Neutralize & Extract filter->neutralize purify Dry, Concentrate & Purify neutralize->purify product Pure Piperidine Derivative purify->product

Caption: Workflow for catalytic hydrogenation of pyridine.

Troubleshooting Guide: N-Alkylation of Piperidines

The N-alkylation of piperidines is a common transformation but can be plagued by issues such as low reactivity and over-alkylation, leading to the formation of quaternary ammonium salts.[13]

Common Issues & Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[14] 2. Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr) that protonates the starting piperidine, rendering it non-nucleophilic.[4] 3. Steric Hindrance: Bulky groups on the piperidine or the alkylating agent can slow the reaction.[4]1. Use a More Reactive Alkylating Agent: Switch to a more reactive alkyl halide (I > Br > Cl).[14] For unreactive agents, consider increasing the reaction temperature.[4] 2. Add a Base: Include a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.[4] 3. Increase Temperature/Use a More Reactive Agent: Increase the reaction temperature or, if possible, switch to a less sterically hindered alkylating agent.[4]
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. High Reactivity of Alkylating Agent: Highly reactive agents like methyl iodide are prone to causing over-alkylation.[13] 2. Stoichiometry: Using an excess of the alkylating agent increases the likelihood of a second alkylation.[13] 3. High Nucleophilicity of Tertiary Amine: The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to further alkylation.[13]1. Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1-1.2 equivalents of piperidine).[4] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally with a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[4][15] 3. Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-alkylation.[4]
Experimental Protocol: Controlled N-Alkylation of a Piperidine Derivative

This protocol is designed to minimize over-alkylation by controlling stoichiometry and the rate of addition of the alkylating agent.

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl halide (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5-2.0 eq)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Syringe pump (recommended)

  • Standard reaction, workup, and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the piperidine derivative (1.1 eq) and anhydrous potassium carbonate (1.5-2.0 eq). Add anhydrous acetonitrile to make an approximately 0.1 M solution.

  • Addition of Alkylating Agent:

    • Begin stirring the suspension at room temperature.

    • Dissolve the alkyl halide (1.0 eq) in a small amount of anhydrous acetonitrile.

    • Using a syringe pump, add the alkyl halide solution to the stirred reaction mixture over several hours.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the insoluble base and any salts.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography. If the product is basic, it may be helpful to pre-treat the silica gel with triethylamine.

Decision Tree: Troubleshooting N-Alkylation

G start N-Alkylation Issue q1 Low or No Yield? start->q1 q2 Over-alkylation Observed? q1->q2 No sol1 Switch to more reactive halide (I > Br > Cl) q1->sol1 Yes sol4 Use slight excess of piperidine (1.1 eq) q2->sol4 Yes sol2 Add non-nucleophilic base (e.g., K2CO3) sol1->sol2 sol3 Increase reaction temperature sol2->sol3 sol5 Add alkyl halide slowly (syringe pump) sol4->sol5 sol6 Lower reaction temperature sol5->sol6

Caption: Decision tree for troubleshooting N-alkylation.

References

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (n.d.). [Link]

  • Royal Society of Chemistry. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]

  • Royal Society of Chemistry. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). [Link]

  • PubMed Central. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • TSpace. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]

  • Sciencemadness.org. (2008). Preparation of piperidine from pyridine?. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthetic approaches toward piperidine related structures: A review. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

Sources

Technical Support Center: Removal of (R)- or (S)-1-Phenylethyl Chiral Auxiliary from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the 1-phenylethyl (α-PEA) chiral auxiliary from piperidine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient cleavage of this widely-used chiral auxiliary. The 1-phenylethylamine auxiliary is a cornerstone in asymmetric synthesis, valued for its reliability in inducing stereoselectivity in the formation of chiral piperidines, a common motif in pharmaceuticals.[1][2][3] However, its removal can present challenges. This guide offers practical, field-proven insights to navigate these potential hurdles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the removal of the 1-phenylethyl chiral auxiliary from your piperidine substrate.

Question 1: My hydrogenolysis reaction to remove the 1-phenylethyl group is sluggish or incomplete, showing significant amounts of starting material even after extended reaction times. What are the potential causes and how can I resolve this?

Answer:

Incomplete hydrogenolysis is a frequent challenge. The efficiency of this reaction is highly dependent on the catalyst, hydrogen source, and substrate purity. Here’s a breakdown of potential causes and solutions:

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is susceptible to poisoning.

    • Troubleshooting:

      • Use a fresh batch of catalyst: Pd/C can lose activity over time.

      • Increase catalyst loading: While typically used at 5-10 mol%, increasing the loading to 15-20 mol% can sometimes drive the reaction to completion.

      • Consider a different palladium source: Palladium hydroxide on carbon (Pearlman's catalyst) is often more effective for N-debenzylation and less prone to poisoning.

      • Check for catalyst poisons: Trace impurities in your substrate, such as sulfur-containing compounds, can poison the catalyst. Ensure your starting material is of high purity.

  • Hydrogen Source and Pressure:

    • Troubleshooting:

      • Hydrogen Balloon vs. Parr Shaker: For more resistant substrates, a hydrogen balloon at atmospheric pressure may be insufficient. Using a Parr apparatus to increase hydrogen pressure (e.g., to 50 psi) can significantly accelerate the reaction.

      • Transfer Hydrogenation: If high-pressure hydrogenation is not feasible, consider transfer hydrogenation conditions. Ammonium formate is a common and effective hydrogen donor in the presence of Pd/C.[4]

  • Solvent Choice:

    • Troubleshooting:

      • Methanol and ethanol are standard solvents. However, for less soluble substrates, a co-solvent like ethyl acetate or tetrahydrofuran (THF) might be necessary. Acidic conditions can sometimes facilitate the reaction; adding a small amount of acetic acid to the solvent can be beneficial, but must be carefully monitored to avoid side reactions.[5]

  • Reaction Temperature:

    • Troubleshooting:

      • Most hydrogenolysis reactions are run at room temperature. Gently warming the reaction to 30-40 °C can increase the reaction rate, but should be done cautiously to prevent side product formation.

Question 2: I am observing a low yield of my desired piperidine after the cleavage reaction and work-up. What are the likely causes and how can I improve the yield?

Answer:

Low yield can stem from product degradation, difficult purification, or incomplete reaction.[6] Here are some key areas to investigate:

  • Product Degradation:

    • Troubleshooting:

      • Milder Conditions: If you are using harsh acidic or basic conditions for cleavage, your product might be degrading.[6][7] Consider switching to a milder method like reductive cleavage.

      • Temperature Control: For exothermic reactions, maintaining a low temperature (e.g., 0 °C) is crucial to prevent degradation.[7]

  • Purification Challenges:

    • Troubleshooting:

      • Separation from the Auxiliary: The cleaved 1-phenylethylamine can sometimes be difficult to separate from the desired piperidine product, especially on a small scale. Optimize your extraction protocol. Since 1-phenylethylamine is basic, a thorough wash with dilute aqueous acid (e.g., 1M HCl) can help remove it into the aqueous layer.[1]

      • Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to achieve better separation. A polar stationary phase (like silica gel) with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve the chromatography of amines.

  • Volatility of the Product:

    • Troubleshooting:

      • If your deprotected piperidine is a low molecular weight compound, it might be volatile. Be cautious during solvent removal under high vacuum. Using a rotary evaporator at a controlled temperature and pressure is advisable.

Question 3: I am concerned about racemization at a stereocenter adjacent to the piperidine nitrogen during the removal of the chiral auxiliary. How can I minimize this risk?

Answer:

Racemization is a significant concern, especially if there is a stereocenter at the α-position to the nitrogen.[8] This typically occurs via the formation of a planar, achiral intermediate like an enamine or iminium ion.[8]

  • Choice of Cleavage Method:

    • Troubleshooting:

      • Avoid Harsh Conditions: Strongly acidic or basic conditions are known to promote epimerization.[8] Whenever possible, opt for neutral reaction conditions.

      • Hydrogenolysis: Catalytic hydrogenolysis is generally considered a mild method that is less likely to cause racemization at adjacent stereocenters compared to methods involving strong acids or bases.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • pH Control: If acidic or basic conditions are unavoidable, use the mildest possible reagents and carefully control the pH during the reaction and work-up.

  • Analytical Verification:

    • Troubleshooting:

      • Chiral HPLC/SFC: The most reliable way to assess the enantiomeric purity of your product is by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[8] Develop a chiral separation method to determine the enantiomeric excess (ee%) of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the 1-phenylethyl chiral auxiliary from a piperidine nitrogen?

A1: The most prevalent and effective method is catalytic hydrogenolysis . This is due to the benzylic nature of the bond between the phenyl group and the chiral carbon attached to the piperidine nitrogen.

  • Method 1: Catalytic Hydrogenolysis

    • Reagents: Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) with a hydrogen source.[1]

    • Hydrogen Source: Hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[4]

    • Advantages: Generally mild conditions, high yields, and often preserves the stereochemical integrity of other centers in the molecule.[5]

  • Method 2: Acidic Cleavage

    • Reagents: Strong acids like HCl or H₂SO₄.[1]

    • Advantages: Can be effective if the molecule is stable to strong acid.

    • Disadvantages: Can lead to side reactions or racemization if other sensitive functional groups or stereocenters are present.[8]

Q2: How do I choose the best cleavage method for my specific 1-phenylethyl substituted piperidine?

A2: The choice of cleavage method is critical and depends on the overall functionality of your molecule.[6][7]

  • For molecules with reducible functional groups (e.g., alkenes, alkynes, nitro groups): Catalytic hydrogenolysis will also reduce these groups. In such cases, alternative deprotection strategies might be needed, or the protecting group strategy for those functionalities should be reconsidered.

  • For acid-sensitive molecules: Avoid acidic cleavage methods. Catalytic hydrogenolysis under neutral conditions is the preferred choice.

  • For molecules with functional groups that can poison the catalyst (e.g., thiols): Hydrogenolysis may be challenging. Alternative methods or the use of a poison-resistant catalyst might be necessary.

Q3: How can I monitor the progress of the auxiliary removal reaction?

A3: Reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material spot and the appearance of the product spot. Staining with a potassium permanganate solution can be useful for visualizing both the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method to track the consumption of the starting material and the formation of the product by monitoring their respective mass-to-charge ratios.[6]

  • ¹H NMR Spectroscopy: In some cases, you can monitor the disappearance of the characteristic signals of the 1-phenylethyl group (e.g., the aromatic protons and the methine proton).[6]

Q4: Is it possible to recover and reuse the 1-phenylethylamine auxiliary?

A4: Yes, one of the significant advantages of using 1-phenylethylamine as a chiral auxiliary is the potential for its recovery and reuse.[7][9]

  • Recovery Protocol: After the cleavage reaction, the 1-phenylethylamine is typically present in the reaction mixture as a free base or a salt. During the aqueous work-up, it can be separated from the desired product. If the product is extracted into an organic solvent, the auxiliary may remain in the aqueous layer, especially if the aqueous layer is acidic. The pH of the aqueous layer can then be adjusted to be basic, and the 1-phenylethylamine can be extracted with an organic solvent, dried, and purified by distillation for reuse.

Data and Protocols

Table 1: Comparison of Common Cleavage Conditions for 1-Phenylethyl Auxiliary
MethodReagents & ConditionsTypical SolventsAdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon or Parr)Methanol, EthanolMild, high yield, generally no racemizationSensitive to catalyst poisons, reduces other functional groups
Transfer Hydrogenolysis 10% Pd/C, Ammonium FormateMethanol, EthanolAvoids use of H₂ gas, generally mildCan be slower, potential for side reactions
Acidic Cleavage 6N HCl, 90 °C[1]Water, DioxaneEffective for acid-stable moleculesHarsh conditions, risk of racemization and side reactions
Experimental Workflow: Catalytic Hydrogenolysis

Here is a general step-by-step protocol for the removal of a 1-phenylethyl auxiliary via catalytic hydrogenolysis.

  • Dissolution: Dissolve the 1-phenylethyl substituted piperidine (1 equivalent) in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the flask in a Parr hydrogenation apparatus. Evacuate and refill the flask with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Visual Diagrams

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve Substrate in Methanol B Add Pd/C Catalyst A->B C Introduce H₂ Atmosphere B->C D Stir at Room Temperature C->D E Filter through Celite® D->E Reaction Complete F Concentrate Filtrate E->F G Purify Product (Chromatography/Crystallization) F->G H Pure Piperidine G->H Isolated Product

Caption: General workflow for catalytic hydrogenolysis.

troubleshooting_logic Start Incomplete Reaction? Catalyst Check Catalyst Activity - Fresh Catalyst - Increase Loading - Pearlman's Catalyst Start->Catalyst Yes Pressure Increase H₂ Pressure - Parr Apparatus - Transfer Hydrogenation Catalyst->Pressure Purity Check Substrate Purity - Recrystallize/Repurify Pressure->Purity Complete Reaction Complete Purity->Complete Resolved Incomplete Still Incomplete Purity->Incomplete Not Resolved

Caption: Troubleshooting logic for incomplete hydrogenolysis.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Wikipedia. (2023, November 28). Chiral auxiliary. [Link]

  • Google Patents. (2006).
  • SAGE Publications Inc. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • ResearchGate. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

  • ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • National Center for Biotechnology Information. (1991). Chiral separation of nipecotic acid amides. Journal of Chromatography. [Link]

  • National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

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  • Google Patents. (1944). Process for purifying piperidine.
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Technical Support Center: Stereochemical Integrity in Piperidin-4-one Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. However, the inherent chirality of many substituted piperidin-4-ones presents a significant synthetic challenge: the propensity for racemization at stereogenic centers, particularly at the α-carbon, during functionalization reactions. This guide, developed by our team of application scientists, provides a comprehensive resource to understand, troubleshoot, and ultimately prevent the loss of stereochemical integrity in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral piperidin-4-one synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into an equal mixture of both enantiomers, known as a racemate. In the synthesis of chiral piperidin-4-ones, this most commonly occurs at a stereocenter, especially the carbon atom alpha to the carbonyl group (C3 and C5). The acidic nature of the α-proton makes it susceptible to abstraction under basic or acidic conditions, leading to the formation of a planar, achiral enol or enolate intermediate. Re-protonation of this intermediate can occur from either face with equal probability, resulting in a loss of the original stereochemistry.[1]

Q2: Which synthetic steps are most prone to causing racemization of piperidin-4-ones?

A2: Several common synthetic transformations carry a high risk of inducing racemization:

  • α-Functionalization: Reactions such as alkylation, aldol condensation, and Michael addition at the α-carbon often require basic conditions that promote enolate formation and subsequent racemization.

  • N-Alkylation and N-Acylation: These reactions frequently employ bases that can also abstract the α-proton, especially if the α-carbon is activated by an adjacent electron-withdrawing group.[1]

  • Deprotection of the Piperidine Nitrogen: The use of strong acidic or basic conditions to remove protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can lead to epimerization at an adjacent stereocenter.[1]

  • Ring Formation/Cyclization: Intramolecular reactions to form the piperidine ring, particularly those proceeding through enamine or iminium ion intermediates under thermal, acidic, or basic conditions, can compromise stereochemical integrity.[1]

Q3: How does the choice of N-protecting group influence racemization?

A3: The N-protecting group plays a crucial role in the stereochemical stability of the piperidin-4-one ring. Electron-withdrawing protecting groups, such as Boc and Cbz, can increase the acidity of the α-protons, making them more susceptible to abstraction and subsequent racemization. Conversely, certain protecting groups can be chosen for their ability to be removed under mild, non-racemizing conditions. For example, a benzyl group can be removed by neutral hydrogenolysis (Pd/C, H₂), avoiding harsh acidic or basic environments.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a systematic approach to identifying and resolving unexpected racemization in your experiments.

Symptom: Your final product exhibits low enantiomeric excess (ee%) or diastereomeric ratio (dr) as determined by chiral HPLC, SFC, or NMR analysis.

Troubleshooting Workflow:

G start Low ee% or dr Observed q1 Review Reaction Conditions: - Strong Base Used? - High Temperature? start->q1 a1_1 YES to Strong Base q1->a1_1 a1_2 YES to High Temperature q1->a1_2 sol1_1 Switch to a milder or more sterically hindered base. (e.g., K2CO3, DIPEA) a1_1->sol1_1 sol1_2 Lower the reaction temperature. (e.g., 0 °C to -78 °C) a1_2->sol1_2 q2 Examine N-Protecting Group and Deprotection Method sol1_1->q2 sol1_2->q2 a2 Harsh acidic or basic deprotection conditions? q2->a2 sol2 Select a protecting group removable under neutral conditions (e.g., Benzyl). Or use milder deprotection reagents. a2->sol2 YES q3 Investigate Functionalization Strategy sol2->q3 a3 Direct enolate formation involved? q3->a3 sol3 Consider alternative stereoselective methods: chiral auxiliaries, asymmetric catalysis. a3->sol3 YES

A decision-making workflow for troubleshooting racemization.

Preventative Strategies and Protocols

Proactive measures are key to preserving the stereochemical integrity of your piperidin-4-ones. The following sections detail proven strategies and provide exemplary protocols.

Strategic Selection of Reaction Conditions

a. Temperature Control:

Elevated temperatures provide the activation energy for racemization.[1] Whenever possible, conduct reactions at lower temperatures.

  • Recommendation: For base-mediated reactions, initiate the reaction at 0°C or -78°C and allow it to slowly warm to the minimum temperature required for a reasonable reaction rate.

b. Base Selection:

The choice of base is critical. Strong, unhindered bases like sodium hydroxide or potassium tert-butoxide are more likely to cause racemization.

  • Recommendation: Opt for milder or sterically hindered bases that are less likely to abstract the α-proton.

Table 1: Comparison of Bases for α-Alkylation of Ketones

BaseSteric HindranceBasicity (pKa of conjugate acid)General Racemization Risk
Potassium Carbonate (K₂CO₃)Low10.3Low to Moderate
Diisopropylethylamine (DIPEA)High10.7Low to Moderate
Lithium diisopropylamide (LDA)High~36High
Potassium tert-butoxide (t-BuOK)High~17High

Note: The actual degree of racemization is highly substrate and reaction-dependent.

The Role of N-Protecting Groups

As previously mentioned, the N-protecting group is a critical consideration. The ideal protecting group should be stable to the reaction conditions required for functionalization and selectively removable under mild conditions that do not compromise stereochemical integrity.

Table 2: Common N-Protecting Groups and Their Removal Conditions

Protecting GroupAbbreviationRacemization Risk during RemovalRemoval Conditions
tert-ButoxycarbonylBocModerate to HighStrong Acid (e.g., TFA, HCl)
CarboxybenzylCbzLowNeutral Hydrogenolysis (H₂, Pd/C)
BenzylBnLowNeutral Hydrogenolysis (H₂, Pd/C)
2-NitrobenzenesulfonylNsVery LowThiolysis (e.g., thiophenol, K₂CO₃)

The 2-nitrobenzenesulfonyl (Ns) group is particularly advantageous as it can be cleaved under mild, racemization-free conditions. The Ns group can promote the formation of a sulfonamide anion, which suppresses α-deprotonation and thus prevents racemization or epimerization.

Stereoselective Functionalization Methodologies

Instead of relying on the functionalization of a pre-existing chiral piperidin-4-one, it is often more effective to introduce the desired functionality stereoselectively.

a. Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[] After the desired transformation, the auxiliary can be removed and ideally recycled. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of carbonyl compounds.

Experimental Protocol: Asymmetric α-Alkylation using an Evans Oxazolidinone Auxiliary (General Procedure)

  • Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl halide or anhydride in the presence of a base (e.g., n-BuLi or DMAP) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong, hindered base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereodefined (Z)-enolate.

  • Alkylation: The enolate is then reacted with an alkylating agent (e.g., an alkyl halide). The bulky substituent on the chiral auxiliary directs the incoming electrophile to the opposite face of the enolate, resulting in a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired α-functionalized product with high enantiomeric purity.

b. Asymmetric Catalysis:

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemistry of a reaction. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. Asymmetric hydrogenation is a powerful technique for the stereoselective synthesis of chiral piperidines from pyridine precursors.[3]

Workflow for Selecting a Racemization-Free Functionalization Strategy:

G start Goal: Stereoselective Functionalization of Piperidin-4-one q1 Is the desired stereocenter at the α-position? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Is a suitable chiral starting material available? a1_yes->q2 strat3 Consider N-Functionalization or other position-specific reactions. (Racemization risk is generally lower) a1_no->strat3 a2_yes YES q2->a2_yes a2_no NO q2->a2_no strat1 Option 1: Direct Functionalization with Careful Condition Control (Low Temp, Mild Base) a2_yes->strat1 strat2 Option 2: Asymmetric Synthesis - Chiral Auxiliary-Mediated Alkylation - Asymmetric Catalysis a2_no->strat2

Strategy selection for stereoselective functionalization.

Conclusion

The prevention of racemization during the functionalization of piperidin-4-ones is a critical aspect of modern drug discovery and development. By understanding the underlying mechanisms of racemization and implementing the strategies outlined in this guide, researchers can significantly improve the stereochemical outcome of their synthetic routes. Careful control of reaction conditions, judicious selection of protecting groups, and the application of stereoselective methodologies are paramount to achieving high enantiomeric purity in the final products.

References

  • Zhang, J., Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Kunz, H. (2004). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Pure and Applied Chemistry, 76(7-8), 1525-1532.
  • Coldham, I., Watson, D. F., Whittaker, D. T. E. (2012). New Routes to α-Arylated N-Boc Heterocycles. University of Sheffield.
  • Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, S., & Sridhar, B. (2010). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 17(23), 2473–2497.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • O'Brien, P., & Campos, K. R. (2010). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic letters, 12(15), 3476–3479.
  • Thirunarayanan, G., & Muthuvel, I. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 23-29.
  • Md Rehan, A. S., & Mohd Pu’ad, N. A. S. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(13), 10831.
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  • Overman, L. E., & Ricca, D. J. (1995). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Journal of the American Chemical Society, 117(2), 553-561.
  • Liu, G., & Li, Y. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
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  • Sureshbabu, V. V., & Chennakesava, R. (2017). Synthesis, characterization, biological evaluation and anti–corrosion activity of piperidin-4-one derivatives. Journal of Saudi Chemical Society, 21(5), 517-526.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Otaka, A., & Fuji, N. (2023). Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv.
  • Sashidhara, K. V., Kumar, A., Kumar, M., & Sarkar, S. (2010). Piperidin-4-one: The Potential Pharmacophore. Current medicinal chemistry, 17(23), 2473-97.
  • Gammack, J. H., & Bower, J. F. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • Li, Z., et al. (2018). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Green Chemistry, 20(14), 3297-3301.
  • Gellman, S. H., & Horne, W. S. (2012). Extended Piperidine–Piperidinone Protein Interface Mimics. Accounts of chemical research, 45(9), 1544-1555.
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Validation & Comparative

Unveiling Stereochemistry: A Comparative Guide to the Analysis of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, such as the synthetic intermediate (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one, a member of the substituted 4-piperidone class of compounds, present a significant analytical challenge. The arrangement of atoms at stereocenters dictates the molecule's interaction with chiral biological targets, making the unambiguous assignment of absolute configuration and dominant conformation a cornerstone of pharmaceutical research.

This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD)—for the comprehensive structural elucidation of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and the unique insights each method offers, empowering researchers to make informed decisions in their analytical workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles with unparalleled accuracy.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and precision. The workflow is initiated by the crucial step of growing a high-quality single crystal.

X_ray_Workflow cluster_crystal_growth Crystal Growth cluster_diffraction Data Collection & Processing cluster_refinement Structure Refinement & Validation start Powdered Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling/ Evaporation dissolve->cool crystal Single Crystal Formation cool->crystal mount Mount Crystal on Diffractometer crystal->mount xray X-ray Diffraction mount->xray data Collect Diffraction Data xray->data process Process Data & Solve Structure data->process refine Refine Structural Model process->refine validate Validate Structure (e.g., CheckCIF) refine->validate cif Final Crystallographic Information File (CIF) validate->cif

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization of a Piperidinone Derivative

Objective: To obtain single crystals of this compound suitable for X-ray diffraction.

Materials:

  • This compound (≥97% purity)

  • Selection of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)

  • Small vials or test tubes

  • Heating apparatus (hot plate or water bath)

  • Filtration apparatus

Procedure:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[1] Test the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating.

  • Dissolution: In a clean vial, dissolve approximately 10-20 mg of the compound in the minimum amount of the chosen hot solvent to achieve a saturated solution.

  • Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. To promote slower crystal growth, the vial can be placed in an insulated container.

  • Crystal Formation: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The process can be allowed to proceed over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully collect them by filtration. Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

  • Drying: Allow the crystals to air-dry.

Data Presentation: Hypothetical Crystallographic Data

While a specific crystal structure for the title compound is not publicly available, a successful analysis would yield data similar to that presented in Table 1 for a related chiral piperidine derivative.

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)8.12, 12.34, 9.56The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)925.4The volume of the unit cell.
Z2The number of molecules in the unit cell.
Key Torsional Angles Define the conformation of the piperidine ring and the orientation of the substituents.
C2-N1-C6-C5-55.2°Indicates a chair conformation for the piperidine ring.
N1-C2-C(Methyl)-C(H)65.8°Defines the orientation of the methyl group at the C2 position.
C2-N1-C(Phenylethyl)-C(H)-175.3°Defines the orientation of the phenylethyl group on the nitrogen atom.

Table 1: Representative crystallographic data for a chiral piperidinone. This data provides unambiguous proof of the molecule's absolute and relative stereochemistry and its solid-state conformation.

Alternative Approaches: Spectroscopic Elucidation

While X-ray crystallography provides a definitive solid-state structure, its primary limitation is the requirement for a suitable single crystal, which can be challenging to obtain. In such cases, spectroscopic methods, primarily NMR and Circular Dichroism, offer powerful alternatives for structural analysis in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of molecules in solution. For chiral molecules like this compound, advanced NMR techniques can provide crucial information about the relative configuration and conformational preferences.

The NMR Analytical Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Spectral Analysis start Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC, NOESY) Spectra instrument->acquire process Process Spectra acquire->process assign Assign Resonances process->assign analyze Analyze Coupling Constants & NOE Correlations assign->analyze structure Determine Relative Stereochemistry & Conformation analyze->structure

Figure 2: Workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Analysis

Objective: To determine the relative stereochemistry and preferred conformation of this compound in solution.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm)

  • Chiral shift reagent (optional, e.g., Eu(hfc)₃)[2][3]

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent in a clean vial before transferring to the NMR tube.[4][5]

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information for stereochemical and conformational analysis.

  • Analysis of Coupling Constants (³JHH): The magnitude of the coupling constants between vicinal protons provides information about the dihedral angle between them, which is indicative of the ring conformation. For a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

  • (Optional) Chiral Shift Reagent Study: In cases of signal overlap or to confirm enantiomeric purity, a chiral lanthanide shift reagent can be added incrementally to the NMR sample.[6][7] This will induce chemical shift differences between the enantiomers.

Data Comparison: X-ray vs. NMR

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Obtained Absolute 3D structure, bond lengths, angles, packingConnectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution.
Key Strengths Unambiguous determination of absolute configuration.Provides information on the behavior of the molecule in a biologically more relevant environment (solution).
Key Limitations Requires a high-quality single crystal.Does not directly provide absolute configuration without chiral auxiliaries or comparison to known standards.

Table 2: Comparison of the analytical capabilities of X-ray crystallography and NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: Probing Chirality with Polarized Light

Circular Dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample.[8][9] For a molecule like this compound, which contains a carbonyl chromophore near a stereocenter, CD spectroscopy can provide a characteristic spectral signature.

The CD Spectroscopy Workflow

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Compound dissolve Dissolve in Appropriate Solvent start->dissolve concentration Adjust Concentration dissolve->concentration cuvette Fill Quartz Cuvette concentration->cuvette spectrometer Place in CD Spectrometer cuvette->spectrometer scan Scan Wavelength Range spectrometer->scan process Process Spectrum (Baseline Correction) scan->process compare Compare with Theoretical (DFT) or Empirical Data process->compare assign Assign Absolute Configuration compare->assign

Figure 3: Workflow for Circular Dichroism spectroscopy.

Experimental Protocol: CD Spectroscopy

Objective: To obtain the CD spectrum of this compound and infer its absolute configuration.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • Quartz cuvette (e.g., 1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of ~1 in the UV-Vis spectrum.[10]

  • Instrument Setup: Set the CD spectrometer to scan the appropriate wavelength range, which for a ketone would typically be around the n→π* transition (280-320 nm).

  • Data Acquisition: Record the CD spectrum, typically reported as ellipticity (θ) in millidegrees (mdeg).

  • Data Analysis: The sign of the Cotton effect (positive or negative peak) in the CD spectrum can be correlated to the absolute configuration using empirical rules, such as the Octant Rule for ketones, or by comparison with computationally predicted spectra.[11]

Data Comparison: Strengths and Weaknesses

TechniqueKey AdvantagesKey Disadvantages
X-ray Crystallography Definitive 3D structure.Requires a single crystal; solid-state conformation may differ from solution.
NMR Spectroscopy Rich structural and dynamic information in solution.Indirect determination of absolute configuration.
Circular Dichroism High sensitivity to chirality; can be used for rapid screening of enantiomers.Interpretation can be complex and often requires computational support.
Vibrational Circular Dichroism (VCD) Provides detailed stereochemical information in solution for a wider range of molecules.[12][13][14][15]Requires specialized instrumentation and computational analysis.[13][14]

Table 3: A comparative overview of the primary analytical techniques for stereochemical analysis.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive structural analysis of a chiral molecule such as this compound is best achieved through an integrated analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, its reliance on crystalline samples necessitates the availability of complementary techniques. NMR spectroscopy offers invaluable insights into the conformational dynamics and relative stereochemistry in solution, a medium that more closely mimics biological systems. Circular Dichroism provides a rapid and sensitive method for probing the absolute configuration.

For researchers and drug development professionals, the choice of analytical technique will be dictated by the specific questions being asked, the availability of the sample in a particular form (crystalline vs. soluble), and the resources at hand. By understanding the strengths and limitations of each method, a robust and comprehensive picture of a molecule's three-dimensional architecture can be assembled, paving the way for a deeper understanding of its structure-activity relationship.

References

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  • Goti, A., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). NMR Shift Reagents. Retrieved from [Link]

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  • Radboud Repository. (n.d.). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Retrieved from [Link]

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A Researcher's Guide to the Stereospecific Bioactivity of Piperidin-4-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced world of stereochemistry is a critical frontier. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound, or worse, a toxic one. This guide delves into the pivotal role of stereoisomerism in the biological activity of piperidin-4-one derivatives, a versatile and privileged scaffold in modern medicinal chemistry. While direct, comprehensive comparative studies on the bioactivity of isolated piperidin-4-one stereoisomers are an emerging field, this document provides a framework for their analysis, supported by established experimental protocols and insights from analogous heterocyclic systems.

The piperidin-4-one core is a foundational element in a plethora of biologically active molecules, demonstrating a wide spectrum of pharmacological effects including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The stereochemical configurations of substituents on the piperidine ring, particularly the cis and trans relationship of groups at the C-2 and C-6 positions, are paramount in defining the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The Decisive Role of Stereochemistry: Why Cis and Trans Matter

The differential activity between stereoisomers stems from the highly specific nature of biological receptors and enzyme active sites. These macromolecular targets possess intricate three-dimensional structures that create specific binding pockets. The efficacy of a small molecule inhibitor or ligand is contingent on its ability to achieve optimal orientation and complementary interactions within this pocket.

Cis and trans isomers of piperidin-4-ones, due to their distinct spatial arrangements, will present different pharmacophoric features to a target protein. For instance, a bulky substituent in an axial versus an equatorial position can lead to steric hindrance, preventing effective binding in one isomer while promoting it in another. This principle has been demonstrated in various cyclic compounds where geometric isomerism dictates biological potency. For example, a comparative study of cis and trans isomers of two hydantoin compounds revealed that the cis isomers exhibited superior anticonvulsant activity, highlighting the critical impact of stereochemistry on therapeutic effect.[4] Similarly, in a study on resveratrol, the trans-isomer was found to be a more potent anticancer agent than its cis-counterpart.[5]

This concept can be visualized in the following logical diagram:

G cluster_0 Stereoisomer-Target Interaction Isomer_A Cis-Isomer (Specific 3D Shape) Receptor Biological Target (Specific Binding Pocket) Isomer_A->Receptor Optimal Fit Isomer_B Trans-Isomer (Different 3D Shape) Isomer_B->Receptor Poor Fit (Steric Hindrance) Activity_A High Biological Activity Receptor->Activity_A Strong Interaction Activity_B Low/No Biological Activity Receptor->Activity_B Weak/No Interaction

Caption: Differential binding of stereoisomers to a biological target.

Comparative Biological Evaluation: Key Activity Areas

The piperidin-4-one scaffold has been extensively explored for various therapeutic applications. A comparative analysis of its stereoisomers should focus on the following key areas:

Anticancer Activity

Numerous derivatives of piperidin-4-one have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The differential cytotoxicity between cis and trans isomers can be attributed to their varying abilities to interact with specific molecular targets within cancer cells, such as kinases or tubulin.

A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones highlighted their potential as anticancer agents, with certain compounds reducing the growth of multiple hematological cancer cell lines.[6] While this study did not explicitly compare geometric isomers, it underscores the importance of the substituent arrangement on the piperidine ring for anticancer activity.

Data Presentation: Hypothetical Anticancer Activity of Piperidin-4-one Stereoisomers

CompoundStereochemistryCell LineIC₅₀ (µM)
Compound XcisMCF-7 (Breast)5.2
Compound XtransMCF-7 (Breast)25.8
Compound YcisA549 (Lung)12.5
Compound YtransA549 (Lung)> 100
Antimicrobial Activity

Piperidin-4-one derivatives have also been investigated for their antibacterial and antifungal properties.[7][8][9] The stereochemistry of these compounds can influence their ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes. For instance, a study on substituted piperidin-4-one oxime ethers revealed that their antimicrobial activity was dependent on the substitution pattern and conformation of the piperidine ring.[10]

Data Presentation: Hypothetical Antimicrobial Activity of Piperidin-4-one Stereoisomers

CompoundStereochemistryMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound ZcisStaphylococcus aureus8
Compound ZtransStaphylococcus aureus64
Compound WcisCandida albicans16
Compound WtransCandida albicans> 128
Enzyme Inhibition

The piperidin-4-one scaffold is a key component of many enzyme inhibitors, targeting a range of enzymes implicated in various diseases. The precise orientation of functional groups is critical for effective binding to the enzyme's active site. Therefore, cis and trans isomers are expected to exhibit significantly different inhibitory potencies.

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of piperidin-4-one stereoisomers, the following detailed experimental protocols are provided.

Experimental Workflow

G Start Synthesize & Purify Cis & Trans Isomers Cytotoxicity Anticancer Screening (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Start->Antimicrobial Enzyme Enzyme Inhibition (Specific Assay) Start->Enzyme Data Compare IC₅₀/MIC Values Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR Establish Structure- Activity Relationship Data->SAR

Caption: General workflow for comparing the bioactivity of stereoisomers.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of piperidin-4-one stereoisomers on cancer cell lines.[11][12][13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Piperidin-4-one stereoisomers (dissolved in DMSO)

  • Cancer cell line (e.g., MCF-7, A549)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cis and trans isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of the stereoisomers against various microorganisms.[15][16][17][18][19]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Piperidin-4-one stereoisomers (dissolved in a suitable solvent)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)

This is a general protocol that can be adapted for various enzymes that produce a colored product upon substrate conversion.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is determined.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Piperidin-4-one stereoisomers (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the buffer, enzyme solution, and various concentrations of the test compounds.

    • Include a control with no inhibitor and a blank with no enzyme.

    • Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance of the product at the appropriate wavelength at multiple time points to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The stereochemical orientation of substituents on the piperidin-4-one ring is a critical determinant of biological activity. While the existing literature strongly supports the diverse pharmacological potential of this scaffold, a focused investigation into the comparative efficacy of its cis and trans stereoisomers is a promising avenue for the discovery of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these stereoisomers and elucidate their structure-activity relationships, ultimately contributing to the rational design of novel pharmaceuticals.

References

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A Comparative Guide to Catalysts for Asymmetric Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidinones

The piperidinone scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The stereochemistry of substituents on the piperidinone ring is often critical for therapeutic efficacy and target selectivity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral piperidinones is a central focus in modern organic chemistry. This guide provides a comparative analysis of contemporary catalytic systems for asymmetric piperidinone synthesis, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.

Core Catalytic Strategies: An Overview

The asymmetric synthesis of piperidinones can be broadly categorized into three main catalytic approaches: organocatalysis, metal catalysis, and biocatalysis. Each strategy presents a unique set of advantages and limitations regarding substrate scope, operational simplicity, cost, and stereocontrol. This guide will delve into each of these areas, providing experimental data to support a comparative assessment.

Organocatalysis: The Rise of Metal-Free Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze stereoselective transformations. This approach avoids the use of often toxic and expensive heavy metals, and the catalysts are typically more stable to air and moisture.[1]

Mechanistic Insight: Enamine and Iminium Ion Catalysis

A common strategy in organocatalytic piperidinone synthesis involves the generation of chiral enamines or iminium ions from α,β-unsaturated aldehydes or ketones. For instance, secondary amine catalysts, such as MacMillan's imidazolidinones, react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a stereoselective Michael addition of a nucleophile. Subsequent cyclization and hydrolysis regenerate the catalyst and yield the chiral piperidinone.

A notable example is the one-pot, three-component reaction to synthesize spirocyclic piperidones.[2] This reaction proceeds through a Wolff rearrangement–amidation–Michael–hemiaminalization sequence, where a chiral imidazolidinone catalyst in the presence of an acid additive controls the stereochemistry of the Michael addition.[2]

Performance Comparison of Organocatalysts

The choice of catalyst, acid additive, and solvent significantly impacts the diastereoselectivity and enantioselectivity of the reaction.

Catalyst SystemSubstratesYield (%)dree (%)Reference
MacMillan's Imidazolidinone / TFACyclic 2-diazo-1,3-diketone, primary amine, α,β-unsaturated aldehydeup to 76up to 80:20up to 97[2]
Quinine-derived Squaramide1,3-Dicarbonyl compounds, β-nitroolefins, aldiminesGoodup to >99:1up to >99[3]
Experimental Protocol: Organocatalytic Synthesis of a Spirocyclic Piperidone[2]
  • To a solution of the cyclic 2-diazo-1,3-diketone (0.2 mmol) in toluene (0.5 mL) is added the primary amine (0.2 mmol). The mixture is stirred at 80 °C for 2 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in a mixture of CH₂Cl₂/toluene (2:1, 1.5 mL).

  • MacMillan's imidazolidinone catalyst (20 mol %) and benzoic acid (20 mol %) are added.

  • The α,β-unsaturated aldehyde (0.3 mmol) is then added, and the reaction is stirred at room temperature for 24-72 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash column chromatography on silica gel to afford the desired spirocyclic piperidone.

Workflow for Organocatalytic Piperidinone Synthesis

cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Reactant_A Cyclic Diketone Mix Mix Diketone & Amine (Toluene, 80°C) Reactant_A->Mix Reactant_B Primary Amine Reactant_B->Mix Reactant_C Unsaturated Aldehyde Catalysis Add Catalyst, Acid, & Aldehyde (RT) Reactant_C->Catalysis Solvent_Swap Solvent Evaporation & Redissolution Mix->Solvent_Swap Solvent_Swap->Catalysis Quench Quench (NH4Cl) Catalysis->Quench Extract Extract (CH2Cl2) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Chiral Piperidinone Purify->Product

Caption: One-pot organocatalytic synthesis workflow.

Metal Catalysis: Precision and High Enantioselectivity

Transition metal catalysts, often in complex with chiral ligands, are highly effective for a variety of asymmetric transformations leading to piperidinones. These methods can offer high levels of stereocontrol, often with very low catalyst loadings.

Mechanistic Diversity: From Reductive Heck to C-H Oxidation

A range of metal-catalyzed reactions have been successfully applied to piperidinone synthesis. For instance, rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones provides a direct route to 4-aryl-2-piperidinones.[4] The chiral bisphosphine ligand on the rhodium center orchestrates the enantioselective addition of the aryl group.

Another powerful approach is the manganese-catalyzed enantioselective desymmetrization of piperidines via C(sp³)-H oxidation.[5] This method uses a high-valent manganese-oxo species to selectively oxidize one of the two enantiotopic α-C-H bonds, leading to a chiral iminium ion intermediate that can be trapped to form a stable product.[5]

Performance Comparison of Metal Catalysts
Catalyst SystemReaction TypeYield (%)ee (%)Reference
[Rh(acac)(C₂H₄)₂] / (S)-BINAP1,4-Addition of Arylboroxineup to 98up to 98[4]
Evolved Mn Catalyst / H₂O₂C(sp³)-H Oxidationup to 86up to 98[5]
Cu / (S,S)-Ph-BPECyclizative AminoborationModerate to GoodExcellent[6]
Rh(I) / CKphos[2+2+2] Cycloaddition7794[7]
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition[4]
  • A mixture of [Rh(acac)(C₂H₄)₂] (0.015 mmol) and (S)-BINAP (0.0165 mmol) in 1,4-dioxane (1.0 mL) is stirred at room temperature for 5 minutes.

  • To this solution is added 5,6-dihydro-2(1H)-pyridinone (0.5 mmol), 4-fluorophenylboroxine (0.25 mmol), and water (0.75 mmol).

  • The mixture is stirred at 40 °C for 16 hours.

  • The reaction is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the (R)-4-(4-fluorophenyl)-2-piperidinone.

Reaction Mechanism: Asymmetric 1,4-Addition

Rh_cat [Rh(L)]+ Intermediate1 [Ar-Rh(L)]+ Rh_cat->Intermediate1 Transmetalation ArB ArB(OR)2 ArB->Intermediate1 Pyridinone Dihydropyridinone Intermediate2 Alkene Complex Pyridinone->Intermediate2 Intermediate1->Intermediate2 Coordination Intermediate3 Oxidative Addition Intermediate Intermediate2->Intermediate3 Migratory Insertion Product_Rh Product-Rh Complex Intermediate3->Product_Rh Reductive Elimination Product_Rh->Rh_cat Catalyst Regeneration Product Chiral 4-Aryl-2-Piperidinone Product_Rh->Product

Caption: Rh-catalyzed asymmetric 1,4-addition mechanism.

Biocatalysis: The "Green" and Highly Selective Approach

Biocatalysis leverages enzymes to perform chemical transformations with exceptional levels of chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. For piperidinone synthesis, enzymatic resolutions are a particularly effective strategy.

Mechanistic Insight: Kinetic Resolution

In a chemo-enzymatic approach, a racemic mixture of a piperidinone derivative is subjected to an enzyme that selectively reacts with one of the enantiomers. For example, Candida antarctica lipase B (CAL-B) can be used for the enzymatic resolution of racemic trans-3-alkoxyamino-4-oxy-2-piperidones.[8] The lipase selectively acylates or de-acylates one enantiomer, allowing for the separation of the two enantiomers with high optical purity.[8][9] This method is particularly valuable when other asymmetric methods are difficult to implement.

Performance of Biocatalytic Resolution
CatalystReaction TypeSubstrateOutcomeReference
Candida antarctica Lipase B (CAL-B)Enzymatic De-acylationrac-trans-3-alkoxyamino-4-acetoxy-2-piperidoneHigh enantiomeric excess (ee) of the remaining acylated piperidone and the de-acylated product.[8]
Lipase from Pseudomonas fluorescensStereoselective Monoacetylationmeso-piperidine-3,5-dimethanols(3S,5R)-monoacetate in 74-78% yield and >98% ee.[10]
Experimental Protocol: CAL-B-Assisted Enzymatic De-acylation[8]
  • To a solution of the racemic trans-2 (0.2 M) in 2-methyl-2-butanol (2M2B) is added Candida antarctica lipase B (CAL-B).

  • Water is added as a reagent.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and monitored by HPLC.

  • Upon reaching approximately 50% conversion, the reaction is stopped by filtering off the enzyme.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of the unreacted enantiomer and the product is separated by column chromatography to yield both enantiomers in high enantiomeric purity.

Workflow for Biocatalytic Resolution

Racemate Racemic Piperidinone (R/S Mixture) Reaction Enzymatic Reaction in Organic Solvent Racemate->Reaction Enzyme Lipase (e.g., CAL-B) + Acylating/De-acylating Agent Enzyme->Reaction Separation Separation (Chromatography) Reaction->Separation Product_R (R)-Piperidinone Separation->Product_R Product_S (S)-Piperidinone Separation->Product_S

Caption: Workflow for enzymatic kinetic resolution.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for asymmetric piperidinone synthesis is dictated by several factors, including the desired substitution pattern, substrate availability, cost considerations, and the required level of stereochemical purity.

  • Organocatalysis offers a robust, metal-free option that is often operationally simple and utilizes readily available, stable catalysts. It is particularly effective for constructing complex, polycyclic systems.

  • Metal catalysis provides access to highly efficient and enantioselective transformations, often with broad substrate scope and low catalyst loadings. It remains the benchmark for achieving the highest levels of enantioselectivity for certain reaction types.

  • Biocatalysis represents a green and highly selective alternative, especially powerful for the resolution of racemic mixtures to access enantiopure materials.

Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, as outlined in this guide, will enable researchers and drug development professionals to select the most effective strategy for their specific synthetic challenges in the pursuit of novel chiral piperidinone-based molecules.

References

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A Comparative Guide to the Validation of Enantiomeric Purity for (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In pharmaceutical development, the stereochemistry of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules like (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various biologically active compounds, ensuring enantiomeric purity is not merely a quality control measure but a fundamental necessity.[1][2] The presence of an undesired enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or even adverse toxicological effects.[3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent analytical technique for the precise separation and quantification of enantiomers.[1][2][4]

This guide provides an in-depth comparison of HPLC methodologies for validating the enantiomeric purity of this compound. We will explore the selection of optimal chiral stationary phases, detail a comprehensive validation protocol in line with ICH guidelines, and present supporting experimental frameworks to ensure scientific rigor and regulatory compliance.[4][5][6]

Part 1: Selecting the Optimal Chiral Stationary Phase (CSP)

The cornerstone of a successful chiral separation is the selection of an appropriate CSP.[3] The enantioselective recognition mechanism of the CSP must be compatible with the structural and chemical properties of the analyte. For a chiral amine derivative like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of racemates, including primary and secondary amines.[1][2][7]

Comparative Analysis of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a versatile platform for chiral separations.[7][8] The chiral recognition is primarily governed by interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.[9]

Chiral Stationary Phase Selector Key Characteristics Suitability for Piperidinone Derivatives
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Coated CSP, excellent for a wide range of compounds.[7] Good performance for N-FMOC alpha-amino acids.[7]High potential due to its proven broad selectivity. The aromatic and carbamate moieties can interact favorably with the phenyl and piperidinone groups of the analyte.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Coated CSP, often complementary to cellulose-based phases.[7]A strong candidate. Amylose-based phases can offer different selectivity compared to cellulose, potentially providing better resolution.
Chiralpak® IA/IB Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)Covalently bonded CSPs, offering greater solvent compatibility.[7][10] This allows for the use of a broader range of solvents, which can be advantageous during method development.[7][10]Highly recommended for initial screening due to their robustness and the flexibility they offer in mobile phase selection. The immobilized nature prevents stripping of the chiral selector with aggressive solvents.[8][10]

Rationale for Selection:

For the initial screening and method development for this compound, an immobilized polysaccharide CSP such as Chiralpak® IA is the recommended starting point. Its broad selectivity combined with solvent versatility provides a significant advantage.[7][10] The ability to use a wider range of organic solvents can be crucial for optimizing the separation of this specific piperidinone derivative.[10]

Part 2: HPLC Method Development and Validation Protocol

A robust and reliable HPLC method is essential for the accurate determination of enantiomeric purity. The following protocol outlines the steps for developing and validating a method for this compound, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6]

Experimental Workflow for Method Development

Caption: Workflow for Chiral HPLC Method Development and Validation.

Step-by-Step Experimental Protocol

1. Instrumentation and Initial Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: Chiralpak® IA (or equivalent immobilized amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A typical starting point for normal-phase chiral separations is a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).[11] Begin with a screening gradient to determine the optimal isocratic conditions.

    • Initial Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) as a basic additive to improve peak shape for the amine-containing analyte.[12][13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte; typically around 254 nm for compounds with a phenyl group.[14]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.

3. Method Validation:

Method validation is a critical process to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be evaluated as per ICH guidelines:[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by achieving baseline resolution between the two enantiomers and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the undesired enantiomer, the linearity should be established from the Limit of Quantitation (LOQ) to at least 120% of the specification limit.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, spiking the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. The LOQ is particularly important for controlling the undesired enantiomer as a chiral impurity.[15] A common acceptance criterion for the signal-to-noise ratio is 3:1 for LOD and 10:1 for LOQ.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

System Suitability Testing (SST)

Before each validation run and routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[16][17][18]

Caption: Key Parameters for System Suitability Testing.

Part 3: Data Presentation and Interpretation

Typical Validation Data Summary

The following table summarizes the expected acceptance criteria for the validation of the chiral HPLC method.

Validation Parameter Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) between enantiomers.
Linearity (Undesired Enantiomer) Correlation coefficient (r²) ≥ 0.998
Accuracy (Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 5.0% at the specification limit.
Precision (Intermediate, %RSD) ≤ 10.0% at the specification limit.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10.
Robustness %RSD of system suitability parameters should remain within acceptable limits after minor variations in method parameters.
Example Chromatogram Analysis

A successful chiral separation will show two well-resolved peaks corresponding to the (s,s) and the undesired enantiomer. The enantiomeric excess (%ee) or enantiomeric purity can be calculated from the peak areas of the two enantiomers using the following formula:

% Enantiomeric Purity = [Area(s,s) / (Area(s,s) + Area(undesired))] x 100

Conclusion

The validation of the enantiomeric purity of this compound by HPLC is a critical step in ensuring its quality and suitability for pharmaceutical applications. A systematic approach to method development, beginning with the selection of an appropriate immobilized polysaccharide-based chiral stationary phase, is paramount. The subsequent validation of the method according to ICH guidelines provides the necessary assurance of its accuracy, precision, and reliability. The detailed protocol and comparative data presented in this guide serve as a comprehensive resource for researchers and scientists in the field, enabling the establishment of a robust and scientifically sound analytical method for this important chiral intermediate.

References

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A Researcher's Guide to a Comparative Analysis of Novel Protein Degrader Building Blocks: A Case Study on (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Universe of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1]. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest[2]. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a linker, and a crucial E3 ligase ligand that recruits an E3 ubiquitin ligase[3]. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall pharmacological properties[4].

While the field has been dominated by ligands for a handful of E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a pressing need to expand the repertoire of available E3 ligase recruiters to unlock the full potential of TPD[5][6]. This has led to a continuous search for novel chemical matter that can engage other E3 ligases. One such molecule that has emerged as a commercially available "protein degrader building block" is (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one[7]. Despite its commercial availability, there is a conspicuous absence of published data on its efficacy, the E3 ligase it targets, and its overall performance in the context of a PROTAC.

This guide, therefore, takes a unique approach. Instead of a direct comparison of this compound with established building blocks, for which there is no public data, we will use it as a case study to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating any novel protein degrader building block. We will outline the essential experiments, provide detailed protocols, and discuss how to benchmark the performance of a new building block against the current gold standards in the field.

The Current Landscape: A Comparative Overview of Established E3 Ligase Ligands

To effectively evaluate a new protein degrader building block, it is essential to have a firm grasp of the performance characteristics of the most widely used E3 ligase ligands. The ligands for CRBN and VHL serve as the primary benchmarks in the field.

Cereblon (CRBN) Ligands: CRBN is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex[8]. Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[8][9].

von Hippel-Lindau (VHL) Ligands: VHL is the substrate recognition component of the CRL2-VHL E3 ligase complex[10]. VHL ligands are often peptidomimetic molecules derived from the hypoxia-inducible factor 1α (HIF-1α) peptide[3].

FeatureCereblon (CRBN) Ligandsvon Hippel-Lindau (VHL) Ligands
Parent Molecules Thalidomide, Lenalidomide, PomalidomideVH032, (S,R,S)-AHPC
Binding Affinity (Kd) Typically in the range of 100-250 nM for thalidomide to CRBN[11].Can achieve high affinity, with some ligands having Kd values in the low nM range to VHL[10].
Advantages Smaller molecular weight, generally good cell permeability, and oral bioavailability.High binding affinity, well-defined binding pocket leading to high selectivity.
Limitations Potential for off-target effects related to the neosubstrate activity of IMiDs.Larger molecular weight, can have poorer cell permeability and pharmacokinetic properties.
Tissue Expression Broadly expressed, but with some tissue-specific variations.Widely expressed in various tissues.

A Framework for Evaluating Novel Protein Degrader Building Blocks: A Step-by-Step Guide

When presented with a novel building block like this compound, a systematic and rigorous evaluation is necessary to determine its potential as an E3 ligase ligand for TPD. The following experimental workflow provides a comprehensive approach to characterizing such a molecule.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: PROTAC Assembly and In Vitro Evaluation cluster_2 Phase 3: Cellular Activity Assessment A Novel Building Block (this compound) B E3 Ligase Target Identification (e.g., Affinity-based Proteomics) A->B C Binding Affinity Determination (SPR or ITC) B->C D PROTAC Synthesis (POI Ligand - Linker - Novel Ligand) C->D Confirmed Binding E Ternary Complex Formation Assay (TR-FRET or AlphaLISA) D->E F In Vitro Ubiquitination Assay E->F G Cellular Degradation Assay (Western Blot or Proteomics) F->G Productive Complex H Selectivity and Off-Target Analysis G->H I E3 Ligase Dependence Confirmation (Competition Assay or Knockout Cells) G->I

Caption: Experimental workflow for the evaluation of a novel protein degrader building block.

Step 1: E3 Ligase Target Identification

The first critical step is to identify which of the over 600 E3 ligases in the human genome the novel building block binds to.

Experimental Protocol: Affinity-Based Protein Profiling (ABPP)

  • Objective: To identify the protein targets of this compound in a cellular lysate.

  • Methodology:

    • Synthesize a probe molecule by attaching a reactive group (e.g., a photo-crosslinker) and a reporter tag (e.g., biotin) to the novel building block.

    • Incubate the probe with a relevant cell lysate.

    • Induce cross-linking (e.g., with UV light) to covalently link the probe to its binding partners.

    • Enrich the probe-protein complexes using streptavidin beads.

    • Elute the bound proteins and identify them using mass spectrometry.

    • A parallel experiment with an excess of the non-probe-modified building block should be performed to identify specific binders through competition.

Step 2: Determination of Binding Affinity

Once a putative E3 ligase target is identified, the next step is to quantify the binding affinity of the novel building block to the purified E3 ligase.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of the novel building block to the target E3 ligase.

  • Methodology:

    • Immobilize the purified recombinant E3 ligase on an SPR sensor chip.

    • Prepare a series of concentrations of the novel building block in a suitable running buffer.

    • Inject the different concentrations of the building block over the sensor chip and monitor the change in the SPR signal in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the building block.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Step 3: Assessment of Ternary Complex Formation

The ability of a PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase is fundamental to its mechanism of action.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in a cell-free system.

  • Methodology:

    • Label the purified target protein with a donor fluorophore (e.g., terbium) and the purified E3 ligase with an acceptor fluorophore (e.g., GFP).

    • In a microplate, mix the labeled target protein and E3 ligase with varying concentrations of the PROTAC containing the novel building block.

    • After an incubation period, excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

    • The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of ternary complex formed.

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.

Step 4: In Vitro Ubiquitination Assay

Demonstrating ternary complex formation is necessary but not sufficient. It is crucial to confirm that this complex is productive, meaning it leads to the ubiquitination of the target protein.

Experimental Protocol: In Vitro Ubiquitination Assay

  • Objective: To determine if the PROTAC containing the novel building block can mediate the ubiquitination of the target protein by the recruited E3 ligase.

  • Methodology:

    • Combine the purified target protein, the E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be observed. Alternatively, a more quantitative ELISA-based format can be used.

Step 5: Cellular Degradation Assay

The ultimate test of a protein degrader building block is its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blot Analysis of Target Protein Levels

  • Objective: To measure the extent of target protein degradation in cells treated with a PROTAC containing the novel building block.

  • Methodology:

    • Culture a relevant cell line and treat the cells with increasing concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the bands.

    • Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle-treated control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be calculated.

G A Is there a known E3 ligase target? B Perform Affinity-based Proteomics A->B No C Measure Binding Affinity (SPR/ITC) A->C Yes B->C D Synthesize PROTAC C->D E Assess Ternary Complex Formation (TR-FRET) D->E F Confirm Ubiquitination E->F G Measure Cellular Degradation (Western Blot) F->G H Evaluate Selectivity and Off-Targets G->H

Caption: Decision tree for the experimental evaluation of a new protein degrader building block.

Interpreting the Data: Benchmarking Against the Gold Standards

The data generated from the above experiments should be systematically compared to the performance of PROTACs built with well-characterized E3 ligase ligands.

ParameterHypothetical Data for Novel Building BlockBenchmark (CRBN/VHL-based PROTACs)Interpretation
E3 Ligase Binding (KD) 500 nM1 nM - 1 µMA moderate affinity suggests potential for recruitment, but may require optimization for high potency.
Ternary Complex Formation (TR-FRET EC50) 200 nM10 nM - 500 nMIndicates the ability to form the ternary complex, a prerequisite for degradation.
In Vitro Ubiquitination Clear laddering observedRobust ladderingConfirms the ternary complex is productive.
Cellular Degradation (DC50) 150 nM<100 nM for potent degradersDemonstrates cellular activity, with room for improvement to match the most potent degraders.
Maximum Degradation (Dmax) 85%>90%Shows good efficacy in reducing target protein levels.

Conclusion

The field of targeted protein degradation is in a constant state of evolution, with the discovery of novel E3 ligase ligands being a key driver of progress. While molecules like this compound are becoming available as building blocks, their utility can only be ascertained through a rigorous and systematic evaluation. The framework presented in this guide provides a comprehensive roadmap for researchers to characterize any new potential E3 ligase ligand, from initial target identification to cellular activity assessment. By following these steps and benchmarking against established ligands, the scientific community can continue to expand the toolbox of protein degraders and bring the promise of this exciting therapeutic modality to a wider range of diseases.

References

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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 2,6-Disubstituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of 2,6-disubstituted piperidin-4-ones is a critical determinant of their biological activity, making the precise characterization of their cis and trans isomers an essential task in medicinal chemistry and drug development. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct structural features. By understanding the causal relationships between stereoisomeric arrangement and spectroscopic output, researchers can confidently assign and differentiate between these important molecular scaffolds.

The Decisive Role of Stereochemistry

The piperidine ring, a prevalent scaffold in numerous alkaloids and pharmaceuticals, often adopts a chair conformation to minimize steric strain.[1] In 2,6-disubstituted piperidin-4-ones, the relative orientation of the substituents—either cis (on the same side of the ring) or trans (on opposite sides)—profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The cis and trans isomers can exhibit significantly different pharmacological profiles, highlighting the necessity for robust analytical methods to distinguish them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the stereochemistry of piperidin-4-one isomers. Both ¹H and ¹³C NMR provide a wealth of information about the molecular environment of individual atoms, with chemical shifts (δ) and coupling constants (J) being particularly informative.

¹H NMR Spectroscopy: Unraveling Proton Environments

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the piperidine ring are highly sensitive to their axial or equatorial orientation. In a typical chair conformation, equatorial protons generally resonate at a lower field (higher ppm) than their axial counterparts.

The key to distinguishing cis and trans isomers lies in analyzing the coupling constants between adjacent protons, particularly those at the C-2, C-3, C-5, and C-6 positions. The magnitude of the vicinal coupling constant (³J) is dictated by the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Trans Isomers: In the more stable chair conformation of a trans isomer, the substituents at C-2 and C-6 typically occupy equatorial positions. This arrangement results in the adjacent ring protons having large diaxial (J_ax,ax) and smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) coupling constants. The diaxial coupling is typically in the range of 10-13 Hz, providing a clear diagnostic marker.

  • Cis Isomers: For cis isomers, one substituent will be in an axial position and the other equatorial, or both may be equatorial in a twisted-chair or boat conformation, although the chair form is often predominant.[2] In a chair conformation with one axial and one equatorial substituent, the coupling patterns will be more complex, with a notable absence of the large diaxial coupling constant. The observed couplings will be a combination of smaller axial-equatorial and equatorial-equatorial interactions, typically in the range of 2-5 Hz.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="¹H NMR Coupling in Cis/Trans Piperidin-4-ones", fontname="Arial", fontsize=10];

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the piperidin-4-one isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Data Analysis: Integrate the signals to determine the number of protons corresponding to each resonance. Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants for the ring protons.

  • Isomer Assignment: Identify the presence or absence of large diaxial coupling constants (10-13 Hz) to differentiate between the trans and cis isomers, respectively.

¹³C NMR Spectroscopy: A Complementary Perspective

While ¹H NMR is often definitive, ¹³C NMR provides valuable complementary data. The chemical shifts of the carbon atoms in the piperidine ring are influenced by steric effects, particularly the gamma-gauche effect. An axial substituent will cause a shielding effect (an upfield shift to a lower ppm value) on the carbon atoms at the gamma position (C-3 and C-5 relative to a C-2 substituent).

  • Trans Isomers: With both substituents in equatorial positions, the ring carbons will experience less steric hindrance and resonate at a more downfield position compared to the cis isomer.

  • Cis Isomers: The presence of an axial substituent in the cis isomer will lead to an upfield shift of the C-3 and C-5 carbon signals due to the gamma-gauche effect.

IsomerC-2/C-6 Chemical Shift (δ, ppm)C-3/C-5 Chemical Shift (δ, ppm)C-4 (C=O) Chemical Shift (δ, ppm)
Trans ~60-65~45-50~208-212
Cis ~55-60~40-45~208-212
Note: These are approximate chemical shift ranges and can vary depending on the specific substituents.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule. While not as definitive as NMR for stereoisomer determination, certain vibrational modes can be indicative of the cis or trans configuration. The primary focus is on the carbonyl (C=O) stretching frequency and the C-H bending vibrations.[3]

The position of the carbonyl stretching frequency in piperidin-4-ones is sensitive to the conformation of the ring and the orientation of adjacent substituents. In some cases, the C=O stretching frequency for the cis isomer may be slightly different from that of the trans isomer due to differences in ring strain and dipole moment.[4]

More diagnostically, the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can sometimes differ between isomers.[5] However, these differences are often subtle and can be influenced by other structural features.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-state analysis.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic C=O stretching frequency (typically around 1710-1730 cm⁻¹). Compare the fingerprint regions of the two isomers for any consistent differences.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Workflow for Isomer Differentiation", fontname="Arial", fontsize=10];

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While cis and trans isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ. The stereochemical arrangement can influence the stability of the resulting fragment ions.[6]

The fragmentation of piperidin-4-ones often involves cleavage of the ring. The relative abundance of certain fragment ions may vary between the cis and trans isomers due to differences in the steric environment around the cleavage sites. However, these differences can be subtle and may not always be a reliable primary method for isomer differentiation. Mass spectrometry is most powerfully used in conjunction with a separation technique like Gas Chromatography (GC-MS) to first separate the isomers before individual analysis.[7]

Conclusion

The definitive assignment of cis and trans isomers of 2,6-disubstituted piperidin-4-ones relies on a multi-faceted spectroscopic approach, with NMR spectroscopy serving as the cornerstone of the analysis. The distinct coupling constants observed in ¹H NMR, arising from the different dihedral angles in the respective chair conformations, provide the most unambiguous evidence for differentiation. ¹³C NMR offers valuable corroborating data through the observation of steric effects on chemical shifts. While IR and Mass Spectrometry can provide supplementary information, their utility in distinguishing these stereoisomers is generally less pronounced. By applying these spectroscopic techniques in a systematic and integrated manner, researchers can confidently elucidate the stereochemistry of these vital pharmaceutical building blocks.

References

  • Pandiarajan, K., et al. (2004). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 16(3-4), 1539-1546.
  • Krishna Pillay, M., & Fazal Mohamed, M. I. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 34B(1), 1-5.
  • Nájera, C., et al. (2014). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. RUA - Repositorio Institucional de la Universidad de Alicante.
  • Abdel-Gawad, H., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201.
  • Manimekalai, A., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 50(10), 688-696.
  • Jeyaraman, R., & Ravindran, T. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(1), 47-55.
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of the Serbian Chemical Society, 85(1), 18-26.
  • Manjusha, R. K., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 317-321.
  • Bull, J. A., et al. (2022). Synthesis of a diverse library of 3D fragments based on the piperidine scaffold. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • Sureshbabu, P., et al. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives.
  • Al-Saadawy, N. H., & Faraj, H. R. (2013). Schemes of the 2, 6 disubstituted piperidine 4 one derivatives.
  • Various Authors. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora.
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  • Arumugam, N., et al. (1987). 1H NMR spectra of cis‐2,6‐diphenylpiperidines and cis‐2,6‐diphenyl‐4‐piperidones. Magnetic Resonance in Chemistry, 25(10), 869-871.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). cis-2,6-Diphenyl-N-methyl-4-piperidone.
  • Pandiarajan, K., et al. (2004). Synthesis and conformational analysis of some 3-alkyl-2,6-diarylpiperidin- 4-one semicarbazones.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). CIS-2,6-DIPHENYL-1,3-DIMETHYL-4-PIPERIDONE.
  • National Center for Biotechnology Inform
  • Crotti, A. E. M., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.
  • Patel, K. D., et al. (2014). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 6(6), 350-357.
  • PerkinElmer. (n.d.). IR Applied to Isomer Analysis.
  • Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(4), e202300067.
  • Jäckel, F., et al. (2011). IR spectra of trans (red) and cis (blue) isomers of the different...
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
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A Comparative Guide to Piperidin-4-one Synthesis: The Aza-Petasis-Ferrier Rearrangement as a Modern Alternative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidin-4-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Specifically, the piperidin-4-one motif serves as a versatile intermediate, providing a reactive handle for the synthesis of a vast array of biologically active molecules, including anticancer, anti-HIV, and analgesic agents.[2][4][5] The enduring challenge for synthetic and medicinal chemists lies in the efficient, stereocontrolled construction of these crucial heterocyclic frameworks.

Historically, the synthesis of piperidin-4-ones has been dominated by classical name reactions such as the Mannich reaction and the Dieckmann condensation.[1][4][6] While robust and widely implemented, these methods often present limitations regarding substrate scope, stereocontrol, and reaction conditions. This guide provides a comparative analysis of these traditional routes against a powerful and elegant alternative: the Aza-Petasis-Ferrier rearrangement. We will delve into the mechanistic underpinnings, strategic advantages, and practical execution of this modern approach, offering field-proven insights for researchers engaged in complex molecule synthesis and drug development.

The Aza-Petasis-Ferrier Rearrangement: A Paradigm of Efficiency and Stereocontrol

The classical Petasis-Ferrier rearrangement is a well-established method for converting cyclic enol acetals into functionalized tetrahydropyrans and tetrahydrofurans.[7][8][9] The "aza" variant extends this powerful transformation to nitrogen-containing heterocycles. While often employed for the synthesis of β-amino aldehydes[10][11], the underlying principles can be harnessed in sequences to construct highly substituted piperidinone cores with exceptional control over stereochemistry.

Mechanistic Rationale: A Cascade of Controlled Bond Formation

The Aza-Petasis-Ferrier rearrangement is typically initiated by a Lewis acid, which facilitates the cleavage of a C-O bond in a hemiaminal vinyl ether precursor. This generates a key allylic oxocarbenium ion intermediate. The crux of the rearrangement is the subsequent intramolecular, stereoselective C-C bond formation, which proceeds via an aldol-type reaction to forge the heterocyclic ring.[8][12][13]

A significant advancement in this area is the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, which catalyze the reaction with high enantioselectivity.[12][13][14] These catalysts operate through a dual-activation mechanism, protonating the hemiaminal ether to facilitate C-O bond cleavage while simultaneously organizing the transition state to direct the stereochemical outcome of the C-C bond formation. This catalytic, asymmetric approach represents a major advantage over many traditional methods.

Aza_Petasis_Ferrier_Mechanism cluster_0 Step 1: Lewis Acid Activation & C-O Cleavage cluster_1 Step 2: Intramolecular C-C Bond Formation Start Hemiaminal Vinyl Ether Intermediate1 Activated Complex Start->Intermediate1 + LA LA Lewis Acid (e.g., Chiral Phosphoric Acid) Intermediate2 Allylic Oxocarbenium Ion Intermediate Intermediate1->Intermediate2 C-O Cleavage Intermediate3 Stereocontrolled Cyclization Intermediate2->Intermediate3 [3,3]-Sigmatropic Rearrangement Product Piperidin-4-one (after workup/ oxidation) Intermediate3->Product Synthetic_Workflow_Comparison cluster_Mannich Traditional Mannich Route cluster_Dieckmann Traditional Dieckmann Route cluster_APF Aza-Petasis-Ferrier Sequence M1 Aldehyde + Ketone + Amine M2 One-Pot Condensation M1->M2 M3 Piperidin-4-one (Often as mixture of stereoisomers) M2->M3 D1 β-amino ester Preparation D2 Coupling to form Amido-diester D1->D2 D3 Dieckmann Cyclization (Strong Base) D2->D3 D4 Hydrolysis & Decarboxylation (Acid, Heat) D3->D4 D5 Piperidin-4-one D4->D5 A1 Hemiaminal Ether Formation A2 Catalytic Asymmetric Aza-Petasis-Ferrier Rearrangement A1->A2 A3 Enantioenriched Intermediate A2->A3 A4 Further Transformation (e.g., Oxidation/Cyclization) A3->A4 A5 Substituted Piperidin-4-one (High Stereopurity) A4->A5

Sources

A Comparative Guide to the Antimicrobial Activity of Piperidin-4-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Piperidin-4-one Scaffold in Antimicrobial Drug Discovery

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, offering a versatile structural framework for the design of new drugs. Among these, the piperidin-4-one nucleus is a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity.[1] This inherent versatility has led to the synthesis and evaluation of a wide array of piperidin-4-one derivatives, which have demonstrated a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2]

This guide provides a comprehensive comparison of the antimicrobial activity of various classes of piperidin-4-one derivatives. We will delve into their synthesis, explore the structure-activity relationships that govern their potency, and present standardized methodologies for their evaluation. The experimental data summarized herein aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of more potent and selective piperidin-4-one-based antimicrobial agents.

Synthetic Strategies: Rationale and Design

The antimicrobial efficacy of piperidin-4-one derivatives is intrinsically linked to their molecular architecture. The strategic addition of various substituents to the core piperidin-4-one ring allows for the fine-tuning of their biological activity. A common and efficient method for the synthesis of the core structure is the Mannich reaction.[2][3] This one-pot condensation reaction involves an amine, an active hydrogen-containing compound, and a non-enolizable aldehyde, providing a straightforward route to substituted piperidin-4-ones.

Further derivatization often focuses on the C4-carbonyl group and the N1-nitrogen atom. For instance, the condensation of the piperidin-4-one with thiosemicarbazide introduces a thiosemicarbazone moiety, a group known to enhance antimicrobial activity.[2][4] Another strategy involves the conversion of the carbonyl group to an oxime, followed by esterification to yield piperidin-4-one oxime esters.[5] These modifications are not arbitrary; they are based on the rationale that increasing the lipophilicity and introducing additional hydrogen bonding donors and acceptors can enhance interactions with microbial targets.

Methodology: A Standardized Approach to Antimicrobial Susceptibility Testing

To ensure the reliability and comparability of antimicrobial activity data, it is imperative to adhere to standardized testing protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[6][7][8] The following is a detailed protocol for the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][9]

Experimental Protocol: Broth Microdilution Assay (Based on CLSI M07)
  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Perform a 1:100 dilution of the adjusted suspension in the appropriate broth medium to achieve the final inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the piperidin-4-one derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1% to avoid toxicity to the microbes.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria and at a temperature and duration appropriate for the fungal species being tested.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, visually inspect the plates for microbial growth.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Comparative Antimicrobial Activity of Piperidin-4-one Derivatives

The antimicrobial activity of various piperidin-4-one derivatives is summarized in the table below. The data, compiled from several studies, highlights the MIC values against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Derivative ClassCompoundTest OrganismMIC (µg/mL)Reference
2,6-Diaryl-3-methyl-4-piperidones Compound 1aStaphylococcus aureus-[2]
Escherichia coli-[2]
Bacillus subtilis-[2]
Thiosemicarbazone Derivatives Compound 1bStaphylococcus aureus-[2]
Escherichia coli-[2]
Bacillus subtilis-[2]
Candida albicans>100[2]
Compound 6bCandida albicans6.25[2]
Piperidin-4-one Oxime Esters Compound 12Bacillus subtilis125[5]
Pseudomonas aeruginosa250[5]
Escherichia coli250[5]
Aspergillus flavus125[5]
1,5-Diarylidene-4-piperidones Compound 2hCryptococcus neoformans125-250 µM[10]
Candida albicans-[10]
Compound 3hCryptococcus neoformans-[10]
Candida albicans-[10]

Note: The original data in some references were presented in different units or formats. The table presents a standardized view for comparison. Dashes indicate that specific data was not provided in the cited source.

Structure-Activity Relationship (SAR) Analysis

The analysis of the antimicrobial data reveals several key structure-activity relationships that govern the potency of piperidin-4-one derivatives.

  • The Role of the Thiosemicarbazone Moiety: The conversion of the C4-carbonyl group to a thiosemicarbazone significantly enhances antifungal activity.[2] For example, while the parent 2,6-diaryl-3-methyl-4-piperidones showed limited antifungal efficacy, their thiosemicarbazone derivatives exhibited potent activity against various fungal strains, including Candida albicans.[2] This enhancement is likely due to the ability of the thiosemicarbazone group to chelate metal ions that are essential for microbial enzyme function.[11]

  • Influence of Aryl Substituents: The nature and position of substituents on the aryl rings at the C2 and C6 positions of the piperidone core play a crucial role in modulating antimicrobial activity. Electron-withdrawing or electron-donating groups on these rings can influence the electronic properties and lipophilicity of the entire molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with target sites.

  • Impact of N-Substitution: Modifications at the N1 position of the piperidine ring also impact biological activity. For instance, the introduction of bulky or polar groups can alter the molecule's solubility and pharmacokinetic properties, which in turn can affect its antimicrobial efficacy.

Logical Relationship of SAR

SAR Piperidone_Core Piperidin-4-one Scaffold C4_Modification C4-Carbonyl Modification Piperidone_Core->C4_Modification e.g., Thiosemicarbazone Aryl_Substituents C2/C6 Aryl Substituents Piperidone_Core->Aryl_Substituents N1_Substitution N1-Nitrogen Substitution Piperidone_Core->N1_Substitution Antimicrobial_Activity Antimicrobial Activity C4_Modification->Antimicrobial_Activity Enhances antifungal potency Aryl_Substituents->Antimicrobial_Activity Modulates lipophilicity & target interaction N1_Substitution->Antimicrobial_Activity Affects solubility & pharmacokinetics

Caption: Structure-Activity Relationship (SAR) of Piperidin-4-one Derivatives.

Mechanism of Action: Unraveling the Antimicrobial Effects

While the precise mechanism of action for all piperidin-4-one derivatives is not fully elucidated, insights can be drawn from the known mechanisms of their key functional moieties.

  • Thiosemicarbazones: These compounds are known to act as metal chelators.[11] By binding to essential metal ions like zinc and copper within microbial cells, they can inhibit the function of metalloenzymes that are vital for cellular processes such as respiration and DNA synthesis.[11] This disruption of enzymatic activity ultimately leads to microbial cell death.

  • Azole-like Activity: Some piperidin-4-one derivatives, particularly those with specific aryl substituents, may exhibit mechanisms similar to azole antifungal drugs. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5][10] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell lysis.

Proposed Mechanism of Action for Antifungal Piperidin-4-one Derivatives

MoA cluster_fungal_cell Fungal Cell Piperidone_Derivative Piperidin-4-one Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Piperidone_Derivative->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane Provides Ergosterol Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Disruption leads to

Caption: Proposed Antifungal Mechanism of Action.

Conclusion and Future Perspectives

Piperidin-4-one derivatives represent a promising class of antimicrobial agents with tunable activity against a broad spectrum of pathogens. The synthetic accessibility of the piperidin-4-one scaffold allows for extensive structural modifications, enabling the optimization of their antimicrobial potency and selectivity. The derivatization of the C4-carbonyl group, particularly with a thiosemicarbazone moiety, has been shown to be a highly effective strategy for enhancing antifungal activity.

Future research in this area should focus on several key aspects:

  • Elucidation of Precise Mechanisms of Action: A deeper understanding of the molecular targets of these compounds will facilitate the rational design of more potent and less toxic derivatives.

  • Expansion of Structure-Activity Relationship Studies: A systematic exploration of a wider range of substituents at various positions on the piperidin-4-one ring will provide a more comprehensive understanding of the structural requirements for optimal antimicrobial activity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights gained from the studies presented in this guide, the scientific community can continue to unlock the full potential of the piperidin-4-one scaffold in the ongoing fight against antimicrobial resistance.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Pandurangan, P., & Sivasubramanian, S. (2014).
  • Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society, 80(9), 1101–1111. Available from: [Link]

  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1).
  • MDPI. (2023). 1,5-Diarylidene-4-Piperidones as Promising Antifungal Candidates Against Cryptococcus neoformans. MDPI. Available from: [Link]

  • PubMed Central. (2023). Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus. National Center for Biotechnology Information. Available from: [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Homepage. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). About Us. Retrieved from [Link]

  • StudySmarter. (n.d.). Azole: Antifungal Drugs, Mechanism of Action. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]

  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Impurity Analysis in Different Batches of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the adage "the process defines the product" holds profound truth. The purity of a chemical entity is not an absolute, but a spectrum defined by the presence of minute quantities of unintended molecules known as impurities. For a chiral intermediate like (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one, a building block in complex pharmaceutical synthesis, rigorous impurity analysis is paramount. These impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual solvents.[1][2]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and characterization of impurities present at levels of 0.1% or higher.[1] This is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety, efficacy, and quality of the final drug product.[1] An uncharacterized impurity could have its own pharmacological or toxicological profile, potentially impacting patient safety. This guide provides a comprehensive framework for the analysis of impurities across different batches of synthesized this compound, comparing various analytical techniques and offering field-proven insights into their application.

The Synthesis Pathway and Predicted Impurities

To effectively hunt for impurities, one must first understand where they are likely to originate. A plausible synthetic route for this compound involves a multi-step process that presents several opportunities for impurity formation.

A common approach is the Dieckmann condensation, which involves the cyclization of a diester. This, followed by hydrolysis and decarboxylation, can yield the piperidone ring. The chirality is introduced via the starting materials, such as (s)-1-phenylethylamine.

Potential Impurities Can Be Classified As:

  • Process-Related Impurities:

    • Unreacted Starting Materials: (s)-1-phenylethylamine, and precursors to the piperidone ring.

    • Intermediates: Incomplete cyclization or decarboxylation can leave behind intermediate compounds.

    • By-products: Resulting from side reactions inherent to the synthesis chemistry.

  • Stereoisomeric Impurities:

    • Diastereomers: The target molecule has two chiral centers. An incorrect stereochemical configuration at the 2-position of the piperidine ring would result in the (r)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one diastereomer.

    • Enantiomers: While less likely if starting with stereochemically pure materials, racemization at either chiral center could introduce the enantiomer.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[3] Their control is guided by ICH Q3C.[2][4]

A Comparative Overview of Core Analytical Methodologies

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach is essential, leveraging the strengths of different technologies to build a complete picture of a sample's purity. The primary techniques for this analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

dot

Caption: Decision pathway for selecting the appropriate analytical technique based on the suspected impurity type.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for non-volatile organic impurities.

    • Chiral HPLC: Essential for separating and quantifying stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for piperidine derivatives.[5][6] The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving resolution.[7]

    • Reverse-Phase (RP) HPLC: Typically using a C18 column, this technique is ideal for separating compounds based on polarity. It is the primary method for detecting and quantifying process-related impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for the analysis of volatile and semi-volatile compounds.[3][8]

    • Residual Solvents: GC-MS, often with a headspace sampler, provides unparalleled sensitivity and specificity for identifying and quantifying residual solvents as mandated by USP <467> and ICH Q3C.[8][9][10]

    • Volatile Impurities: It can also detect volatile process-related impurities that may not be amenable to HPLC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.[11][12]

    • Structure Confirmation: It provides unequivocal confirmation of the structure of the main component and any isolated impurities.[13][14]

    • Identification of Unknowns: When an unknown peak is detected by HPLC or GC, NMR (including 2D techniques like COSY and HSQC) is the definitive method for determining its molecular structure without needing a reference standard.[11]

    • Quantitative NMR (qNMR): Can be used for quantification without a specific reference standard for the impurity, by comparing the integral of an impurity peak to that of a certified internal standard.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical data hinges on the robustness and validation of the methods used.[15] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[16][17]

dot

Caption: A typical, self-validating analytical workflow for impurity analysis from sample receipt to final report.

Protocol 1: Chiral HPLC for Diastereomeric Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or equivalent polysaccharide-based CSP.[18]

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of mobile phase.

  • System Suitability Test (SST):

    • Prepare a resolution solution containing both the desired (s,s) diastereomer and a small amount of a reference standard for the undesired (r,s) diastereomer.

    • Inject the SST solution. The resolution between the two diastereomer peaks must be ≥ 2.0.

    • Inject a standard of the main component six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

  • Analysis: Inject the sample solution and quantify the area of the impurity peak against the area of the main peak.

Causality: The polysaccharide-based CSP creates a chiral environment, allowing for differential interaction with the two diastereomers, leading to their separation. Diethylamine is added to the mobile phase to improve the peak shape of the basic piperidine compound by minimizing interactions with residual silanols on the stationary phase.

Protocol 2: Reverse-Phase HPLC for Process-Related Impurities
  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD, monitor at 220 nm and 254 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • System Suitability Test (SST):

    • Use a solution containing the API and known impurities.

    • Resolution between the main peak and the closest eluting impurity must be ≥ 1.5.

    • Tailing factor for the main peak should be ≤ 2.0.

  • Analysis: Inject the sample. Use Relative Response Factors (RRFs) for known impurities if available, otherwise assume RRF=1 for unknown impurities.

Causality: The C18 stationary phase separates molecules based on their hydrophobicity. The gradient elution ensures that both polar and non-polar impurities can be eluted and resolved within a reasonable timeframe. The DAD allows for the detection of impurities that may have different UV maxima than the parent compound.

Protocol 3: Headspace GC-MS for Residual Solvents
  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent phase suitable for residual solvent analysis.[9]

  • Carrier Gas: Helium at 1.5 mL/min.

  • Oven Program: 40°C for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Equilibration Time: 15 minutes.

  • MS Parameters: Scan mode from 35-350 amu.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO).

  • System Suitability Test (SST):

    • Analyze a standard solution containing all expected residual solvents (e.g., Toluene, Acetone, Isopropanol) at their ICH limit concentrations.

    • The signal-to-noise ratio for each peak must be ≥ 10.

  • Analysis: Run the sample and identify peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify using an external standard method.

Causality: The headspace sampler heats the sample, partitioning volatile solvents into the gas phase, which is then injected into the GC. This avoids introducing non-volatile matrix components onto the column. The mass spectrometer provides definitive identification of the eluting compounds based on their unique fragmentation patterns.

Comparative Analysis of Three Hypothetical Batches

To illustrate the application of these methods, consider the analysis of three different batches of synthesized this compound.

Table 1: Impurity Profiles of Three Synthesized Batches

ImpurityBatch A (%)Batch B (%)Batch C (%)Identification Method
(r,s)-Diastereomer 0.081.25 0.12Chiral HPLC
Unreacted Phenylethylamine < 0.05< 0.050.45 RP-HPLC
Unknown Impurity @ RRT 1.15 < 0.050.060.21 RP-HPLC
Toluene 45 ppm60 ppm1150 ppm GC-MS
Purity (by HPLC Area %) 99.9198.6899.22RP-HPLC

RRT = Relative Retention Time

Table 2: Performance Comparison of Analytical Methodologies

ParameterChiral HPLCRP-HPLCGC-MS (Headspace)NMR
Specificity Excellent for stereoisomersExcellent for process impuritiesExcellent for volatile solventsExcellent for structure
Limit of Detection (LOD) ~0.01%~0.01%~1-10 ppm~0.05%
Limit of Quantitation (LOQ) ~0.05%~0.05%~5-30 ppm~0.1%
Primary Application Diastereomeric PurityProcess Impurity ProfileResidual SolventsStructure Elucidation
Throughput ModerateHighModerateLow

Discussion and Interpretation of Results

The data from our hypothetical batches reveals distinct quality issues that would guide further action in a drug development setting:

  • Batch A (High Purity): This batch meets typical quality standards. The levels of all identified impurities are well below the ICH identification threshold of 0.1% and the toluene level is well below the ICH limit of 890 ppm. This batch would likely be cleared for use in the next synthetic step.

  • Batch B (Diastereomeric Contamination): This batch shows a significant level (1.25%) of the undesired (r,s)-diastereomer. This is a critical failure. The presence of a diastereomer can significantly impact the stereochemistry and efficacy of the final API. Causality: This issue likely points to poor stereocontrol during the synthesis or contamination of the chiral starting materials. The manufacturing process would need to be investigated and re-optimized.

  • Batch C (Process-Related & Solvent Impurities): This batch has multiple issues.

    • The high level of unreacted phenylethylamine (0.45%) suggests an incomplete reaction, requiring process optimization (e.g., adjusting stoichiometry or reaction time).

    • The unknown impurity at 0.21% is above the 0.1% ICH identification threshold.[1] This would trigger an investigation. The peak would be isolated (e.g., by preparative HPLC) and its structure would be elucidated using NMR and Mass Spectrometry.[13][14]

    • The toluene level of 1150 ppm exceeds the ICH Q3C limit of 890 ppm.[4] This indicates an inefficient final purification or drying step. The purification protocol for this batch would need to be revised.

Conclusion

The comprehensive analysis of impurities in synthesized batches of this compound is a non-negotiable aspect of pharmaceutical quality control. A multi-pronged analytical strategy, combining the strengths of chiral and reverse-phase HPLC, GC-MS, and NMR, is essential for a complete and trustworthy assessment. By understanding the potential sources of impurities and applying validated, robust analytical methods, researchers and drug development professionals can ensure the quality and consistency of their intermediates, which is the foundation for producing safe and effective medicines. This guide provides the framework and the causal logic to not only detect impurities but to understand their origin and take corrective action, embodying the principles of quality by design.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. EMA. [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Eurolab. (n.d.). NMR Structural Elucidation Testing. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • ResolveMass. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • MDPI. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Labsolution. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]

  • HPLC. (n.d.). “Chiral Impurity Methods – Case Study”. [Link]

  • ScienceDirect. (n.d.). Chiral methods. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one (CAS No. 89467-36-7). As a substituted piperidin-4-one derivative, this compound requires careful handling not only due to its intrinsic chemical properties but also because of the significant regulatory scrutiny surrounding its core chemical structure. The procedures outlined herein are designed for researchers, chemists, and laboratory managers in drug development and chemical synthesis, ensuring the safety of personnel, protection of the environment, and adherence to federal and institutional regulations.

The foundational principle of this guide is that all chemical waste from laboratory operations should be treated as hazardous unless explicitly determined otherwise by a trained safety professional.[1] This proactive approach minimizes risk and ensures compliance.

Hazard Identification and Risk Assessment

  • Piperidine Derivatives: These compounds are often toxic and corrosive. Piperidine itself is flammable and causes severe skin burns and eye damage.[2][3] It is toxic if it comes into contact with the skin or is inhaled.[4]

  • Piperidin-4-one: This parent compound is classified as a skin and eye irritant and may cause respiratory irritation.[5]

Given these data, it is imperative to handle this compound and any waste containing it with the highest level of caution. Assume it possesses, at a minimum, the hazards summarized in the table below.

Hazard CategoryPotential Classification and EffectsHandling Precaution
Acute Toxicity Potentially toxic if swallowed, inhaled, or in contact with skin.Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[2]
Skin Corrosion/Irritation Assumed to be a skin irritant or corrosive. Can cause chemical burns.Avoid all skin contact. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Eye Damage/Irritation Assumed to cause serious eye irritation or damage.Wear chemical safety goggles or a face shield.[6] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7]
Environmental Hazard Potential for environmental contamination.Never dispose of this chemical down the drain or in general waste.[2][4] Prevent release to the environment.[5]

Critical Regulatory Considerations: A Fentanyl Precursor Scaffold

The most critical factor governing the disposal of this compound is the regulatory status of its core structure. The U.S. Drug Enforcement Administration (DEA) has identified 4-piperidone (the parent structure of this compound) as a List I chemical .[8] This designation is due to its use as a key intermediate in the illicit synthesis of fentanyl and its analogues.[8][9][10]

Causality: While this compound itself is not explicitly listed, its synthesis originates from or is closely related to a List I chemical. Therefore, its disposal is subject to heightened scrutiny. Treating this compound with the same level of control as a listed chemical is a matter of best practice and institutional liability. All waste must be managed in a way that prevents diversion and complies with the stringent record-keeping and disposal regulations set forth by the DEA and the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a self-validating system for waste management, from generation to final disposal.

Step 1: Waste Characterization and Segregation
  • Immediate Classification: Upon generation, classify any material (e.g., residual solids, contaminated solvents, reaction mixtures) containing this compound as Hazardous Waste .[12]

  • Waste Segregation: Do not mix this waste with other waste streams. Specifically:

    • Keep it separate from halogenated solvent waste.

    • Keep it separate from non-hazardous waste.

    • Isolate it from strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.

Rationale: Segregation is a cornerstone of safe and cost-effective waste management. Mixing disparate waste types can create dangerous chemical reactions and often results in the entire volume being classified under the most hazardous and expensive disposal category.[1][13]

Step 2: Proper Containerization
  • Select a Compatible Container: Use a clean, designated hazardous waste container made of a material that will not react with the waste (e.g., borosilicate glass for solvents, high-density polyethylene for solids). The container must have a secure, screw-top cap.[12]

  • Avoid Food Containers: Never use former food or beverage containers for hazardous waste storage.[12]

  • Headroom: Fill containers to no more than 90% capacity to allow for vapor expansion.[12]

Step 3: Labeling
  • Immediate Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[1]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • List all other constituents and their approximate percentages (e.g., solvents).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[12]

Rationale: Accurate labeling is a strict regulatory requirement under RCRA. It ensures safe handling by all personnel and allows for proper disposal by the waste contractor.

Step 4: Accumulation and Storage in the Laboratory
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[12] The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[1]

  • Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times, except when you are actively adding waste. Evaporation of waste in a fume hood is not a permissible disposal method.[12]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or you are terminating the project, contact your institution's EHS department to schedule a waste pickup.

  • Do Not Pour Down Drains: Under no circumstances should this chemical or any solution containing it be poured down the sink.[2] This is illegal and environmentally harmful.

  • Licensed Disposal: The final disposal must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your EHS office will manage this process. The most probable disposal method for this type of organic compound is high-temperature incineration in a specialized chemical incinerator equipped with scrubbers.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generated (e.g., reaction mixture, contaminated solvent) B Characterize as Hazardous Waste A->B C Select Compatible Container with Screw Cap B->C D Affix Official Hazardous Waste Label C->D E Complete All Fields on Label (Full Chemical Names & Percentages) D->E F Store in Designated SAA (At or Near Point of Generation) E->F G Place in Secondary Containment F->G H Keep Container Tightly Closed G->H I Container is Full OR Project is Complete H->I J Contact EHS for Waste Pickup Request I->J K Waste Transferred to Licensed Disposal Facility J->K

Caption: Waste Disposal Workflow for Substituted Piperidin-4-ones.

Decontamination and Spill Management

  • Empty Containers: An "empty" container that held this chemical must still be treated as hazardous waste unless it is triple-rinsed.[1] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • Contaminated Materials: Any items grossly contaminated with this compound, such as gloves, bench paper, or silica gel, must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.

  • Spill Cleanup: In the event of a small spill within a chemical fume hood:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with a chemical absorbent material like sand, earth, or vermiculite.[2][4] Do not use combustible materials like paper towels on a large spill.

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures safety, protects the environment, and maintains strict regulatory compliance.

References

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

  • (S)-2-Methyl-1-((S)-1-phenylethyl) piperidin-4-one. Chemsrc. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Schedules of Controlled Substances: Placement of 4-piperidone, its Acetals, its Amides, its Carbamates, its Salts, and Salts of its Acetals, its Amides, and its Carbamates, in List I. Federal Register. [Link]

  • (2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one, min 97%, 1 gram. CP Lab Safety. [Link]

  • This compound. Sunway Pharm Ltd. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (YouTube). [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Commission on Narcotic Drugs: Inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. United Nations Economic and Social Council. [Link]

  • 4-Piperidone. Wikipedia. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed, National Library of Medicine. [Link]

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Comprehensive Safety and Handling Guide for (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one (CAS No. 89467-36-7).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, namely N-Phenethyl-4-piperidinone (NPP) and piperidine derivatives, to establish a robust and conservative safety framework. The procedural guidance herein is designed to ensure the highest level of safety and regulatory compliance in the laboratory.

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Acute Toxicity (Oral): Harmful or fatal if swallowed.[4]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.

Due to these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. All operations should be performed within a designated area, such as a certified chemical fume hood, to minimize exposure.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldMandatory to protect against splashes and airborne particles.[4][5]
Hands Chemically resistant gloves (e.g., Nitrile rubber)Nitrile gloves offer protection against a range of chemicals, including piperidine derivatives.[4][7] Always check for leaks and permeability before use.[5][8]
Body Flame-retardant lab coat or chemical-resistant apronProvides a barrier against spills and splashes.[4]
Respiratory NIOSH-approved respiratorRequired if working outside of a fume hood or if there is a risk of generating dust or aerosols.[9]

Safe Handling and Operational Protocols

Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[10][11] Prepare all necessary equipment and reagents within a chemical fume hood.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.[8] Use non-sparking tools to prevent ignition sources.[7]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][12] Decontaminate all work surfaces.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11][12] The container should be tightly sealed.[10][12][13]

Emergency Procedures: Spill, Exposure, and Fire

Rapid and correct response to emergencies can significantly mitigate harm.

Chemical Spill Response

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others and evacuate the immediate area Assess Assess the spill size and hazards Alert->Assess If safe to do so Ignition Eliminate ignition sources if flammable Assess->Ignition PPE Don appropriate PPE Ignition->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect spill residue with non-sparking tools Contain->Collect Dispose Place in a labeled, sealed container for hazardous waste Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate Report Report the incident to the supervisor Decontaminate->Report

Caption: Workflow for managing a chemical spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[14][15]

  • Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.[15]

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5][10] For solid spills, carefully sweep up the material to avoid generating dust.[16]

  • Cleanup: Wear appropriate PPE, including respiratory protection.[14] Use non-sparking tools to collect the absorbed material or powder.[13]

  • Disposal: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[14][17]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[14]

  • Reporting: Report the spill to your supervisor and the appropriate safety office.[14]

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][14] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[12]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6] A water jet may not be effective.[7]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][6][10]

  • Hazards: Flammable vapors may be produced.[6] Containers may explode in a fire.[6] Toxic gases, such as nitrogen oxides and carbon monoxide, can be produced during combustion.[6][10]

Disposal Plan

Chemical waste containing this compound and any contaminated materials must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[13]

  • Labeling: The label should include the chemical name, concentration, and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][12][13] Do not dispose of this chemical down the drain.[5][7]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

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Retrosynthesis Analysis

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(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one
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(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

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